molecular formula C8H10N2O3 B2777693 methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate CAS No. 1269824-46-5

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B2777693
CAS No.: 1269824-46-5
M. Wt: 182.179
InChI Key: GOYQEWBTMKRFJS-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.179. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQEWBTMKRFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and reactivity of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate , a critical scaffold in the development of fused heterocyclic kinase inhibitors.

Chemical Identity & Structural Analysis

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative characterized by a "push-pull" electronic system. The electron-donating amino group at position 5 and the electron-withdrawing ester (C2) and acetyl (C4) groups create a polarized scaffold susceptible to regioselective cyclization.

Core Specifications
PropertyData
CAS Number 1269824-46-5
IUPAC Name Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~16.3 (NH pyrrole), ~3.5 (Conjugated acid of NH2)
Electronic Topography

The molecule features a vicinal amino-acetyl motif (C5-NH₂ and C4-C(=O)CH₃). This 1,3-relationship is the structural driver for its primary application: the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines). The C2-methyl ester serves as a handle for further derivatization or solubility modulation, while the pyrrole NH remains acidic and available for H-bonding interactions in protein active sites.

Synthetic Pathways

Synthesis of this highly substituted pyrrole typically follows a Gewald-type multicomponent condensation or a stepwise Thorpe-Ziegler cyclization . The most robust protocol involves the reaction of


-aminoketones with active methylene nitriles.
Primary Synthetic Route: The Modified Gewald Cyclization

This method constructs the pyrrole ring while simultaneously installing the 5-amino and 4-acetyl functionalities.

Reagents:

  • Precursor A: Methyl 2-chloroacetoacetate (generates the electrophilic backbone).

  • Precursor B: Malononitrile (provides the amino and cyano/acetyl source).

  • Base: Sodium Methoxide (NaOMe) or DBU.

Step-by-Step Protocol
  • Alkylation:

    • Dissolve malononitrile (1.0 eq) in anhydrous methanol at 0°C.

    • Add NaOMe (2.0 eq) dropwise to generate the malononitrile anion.

    • Slowly add methyl 2-chloroacetoacetate (1.0 eq). The anion displaces the chloride.

    • Mechanistic Note: This forms an intermediate alkylated nitrile species.

  • Cyclization:

    • Heat the reaction mixture to reflux (65°C) for 4–6 hours.

    • Mechanism: The enolate oxygen or a transient imine attacks the nitrile carbon (Thorpe-Ziegler type addition), followed by tautomerization to the stable aromatic pyrrole.

    • Note: Depending on the exact starting materials (e.g., if using an acetal-protected precursor), an ammonia source (Ammonium Acetate) may be required to install the pyrrole nitrogen.

  • Isolation:

    • Cool to room temperature. Pour into ice-water.

    • The product precipitates as a solid.[1][2] Filter and wash with cold ethanol.

    • Purification: Recrystallize from Ethanol/DMF.

DOT Diagram: Synthetic Logic

Synthesis Start Methyl 2-chloroacetoacetate Inter Intermediate: Alkylated Nitrile Start->Inter Alkylation (-HCl) Reagent Malononitrile (CH2(CN)2) Reagent->Inter Prod Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate Inter->Prod Thorpe-Ziegler Cyclization Base Base (NaOMe) Base->Inter Catalyst

Caption: Synthesis of the target pyrrole via alkylation of malononitrile followed by base-mediated cyclization.

Reactivity & Applications: The Pyrrolo[2,3-d]pyrimidine Gateway

The defining feature of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is its ability to serve as a dinucleophile. The 5-amino group and the 4-acetyl carbonyl condense with one-carbon electrophiles (like formamide or orthocarbonates) to close a pyrimidine ring.

Key Reaction: Synthesis of 7-Deazapurines

This reaction mimics the biosynthesis of purines and yields pyrrolo[2,3-d]pyrimidine derivatives, a privileged scaffold in kinase inhibitor discovery (e.g., JAK inhibitors).

Experimental Protocol: Cyclization with Formamide

This protocol converts the pyrrole into a fused bicyclic system.

  • Setup:

    • In a round-bottom flask, combine methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (1.0 mmol) with Formamide (10–15 mL, excess).

    • Optional: Add a catalytic amount of Formic Acid or p-TsOH to accelerate imine formation.

  • Reaction:

    • Reflux at 160–180°C for 6–12 hours.

    • Monitoring: Track disappearance of the starting material by TLC (faint blue fluorescence disappears).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice. The fused product (often a 4-methyl-pyrrolo[2,3-d]pyrimidine derivative) will precipitate.

    • Filter, wash with water, and dry under vacuum.[3][4]

DOT Diagram: Cyclization Pathway

Reactivity Pyrrole Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate Inter_Imine Intermediate: Schiff Base (Imine) Pyrrole->Inter_Imine Condensation (-H2O) Electrophile Formamide (HCONH2) Electrophile->Inter_Imine Cyclized Pyrrolo[2,3-d]pyrimidine (7-Deazapurine Scaffold) Inter_Imine->Cyclized Intramolecular Cyclization (-H2O)

Caption: Mechanism of cyclization with formamide to form the bioactive pyrrolo[2,3-d]pyrimidine core.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 11.5–12.0 (br s, 1H, Pyrrole NH)δ 6.5–7.0 (br s, 2H, NH₂)δ 3.75 (s, 3H, O–CH₃)δ 2.35 (s, 3H, Acetyl CH₃)δ 7.1–7.3 (d, 1H, Pyrrole CH, if C3 is unsubstituted)
IR Spectroscopy 3400–3200 cm⁻¹ : NH/NH₂ stretching (doublet for NH₂)1680–1650 cm⁻¹ : C=O[5] (Acetyl & Ester overlap)2200 cm⁻¹ : Absent (confirms no residual nitrile)
Mass Spectrometry m/z 183.19 [M+H]⁺

References

  • Davoodnia, A. et al. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Gangjee, A. et al. (2010). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrroles: Paal-Knorr and Gewald Methods. Available at: [Link]

Sources

Technical Guide: 5-Amino-4-acetyl-2-pyrrolecarboxylate Methyl Ester in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. As a Senior Application Scientist specializing in heterocyclic drug design, I frequently leverage methyl 5-amino-4-acetyl-1H-pyrrole-2-carboxylate (CAS: 1269824-46-5) as a highly versatile, multifunctional building block[1].

This compound is characterized by a pyrrole core substituted with an acetyl group at position 4, an amino group at position 5, and a methyl ester at position 2[2]. This specific functionalization pattern makes it an indispensable precursor in the synthesis of complex organic molecules, most notably DNA minor groove binders (MGBs) (such as distamycin and netropsin analogs)[3] and protein tyrosine kinase inhibitors targeting angiogenesis[4].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, therapeutic applications, and field-proven experimental protocols.

Physicochemical Properties & Structural Analysis

The reactivity of methyl 5-amino-4-acetyl-1H-pyrrole-2-carboxylate is dictated by the push-pull electronic nature of its substituents. The electron-donating 5-amino group activates the ring and provides a nucleophilic center for amide coupling, while the electron-withdrawing 4-acetyl and 2-methyl ester groups stabilize the electron-rich pyrrole core against spontaneous oxidation and polymerization[2].

Table 1: Core Physicochemical Properties

PropertyValueScientific Implication
Chemical Name Methyl 5-amino-4-acetyl-1H-pyrrole-2-carboxylateStandard IUPAC nomenclature[5].
CAS Number 1269824-46-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C8H10N2O3Defines the stoichiometric baseline for synthesis[1].
Molecular Weight 182.179 g/mol Low molecular weight ideal for fragment-based drug discovery.
pKa (Predicted) 16.36 ± 0.50Indicates the relative acidity of the pyrrole N-H proton[1].
Physical Form SolidFacilitates easy weighing and handling in benchtop environments.
Storage Conditions Dark place, inert atmosphere, room tempPrevents atmospheric oxidation of the sensitive 5-amino group[5].

Synthetic Pathways & Mechanistic Insights

The target compound is typically synthesized via the reduction of its nitro-analogue, methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (CAS: 1269822-94-7)[2]. Interestingly, the nitro precursor itself exhibits significant biological activity, including antimicrobial properties (MIC < 50 µg/mL against E. coli and S. aureus) and potential anticancer activity driven by the bioreduction of the nitro group in tumor microenvironments[2].

However, for the construction of larger pharmacophores, the nitro group must be reduced to an amine. This transformation flips the electronic character of the C5 position from electrophilic to nucleophilic, enabling subsequent peptide coupling reactions[2].

Synthesis A Methyl 1H-pyrrole-2-carboxylate (Starting Material) B Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (Intermediate) A->B Nitration & Acetylation C Methyl 5-amino-4-acetyl-1H-pyrrole-2-carboxylate (Target Scaffold) B->C Catalytic Hydrogenation (H2, Pd/C, MeOH)

Figure 1: Synthetic workflow for the 5-amino-4-acetyl-1H-pyrrole-2-carboxylate scaffold.

Applications in Therapeutics

DNA Minor Groove Binders (MGBs)

Pyrrole-2-carboxylate derivatives are foundational in synthesizing modified DNA minor-groove binders[3]. By iteratively coupling the 5-amino group of our target compound with other activated pyrrole or imidazole carboxylic acids, researchers can synthesize sequence-specific polyamides[6]. These oligomers interact strongly with double-stranded DNA, utilizing steric and hydrogen-bonding effects to align perfectly within A-T rich regions of the minor groove, thereby disrupting transcription factor binding[7].

Protein Tyrosine Kinase Inhibitors

Beyond DNA targeting, the 5-amino-4-acetyl-pyrrole scaffold is utilized in the synthesis of protein tyrosine kinase inhibitors[4]. These compounds are critical in oncology and chronic inflammatory disease management, as they inhibit excessive or inappropriate angiogenesis (blood vessel formation) required for tumor growth[8].

Polyamide SM 5-Amino Pyrrole Monomer Coup Amide Coupling (Aminolysis) SM->Coup Act Activated Carboxylic Acid (EDC/HOBt Intermediate) Act->Coup Poly Pyrrole-Polyamide Oligomer (Distamycin Analog) Coup->Poly Iterative Assembly DNA DNA Minor Groove Binding (A-T Rich Regions) Poly->DNA H-Bonding & Van der Waals

Figure 2: Logical relationship of pyrrole polyamide assembly and DNA minor groove binding.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality (why the choice was made) and verification parameters.

Protocol A: Catalytic Hydrogenation of the 5-Nitro Precursor

Objective: Reduce methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate to the 5-amino derivative[2]. Causality: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere (55 psi) rather than dissolving metal reductions (e.g., Fe/HCl). This prevents the hydrolysis of the base-sensitive methyl ester and avoids harsh acidic conditions that could polymerize the electron-rich amino-pyrrole[9].

  • Preparation: Dissolve the nitro-pyrrole precursor in anhydrous Methanol (MeOH).

  • Catalyst Addition: Add 10% Pd/C catalyst carefully under an inert nitrogen blanket to prevent spontaneous ignition.

  • Reaction: Shake the mixture in a Parr hydrogenation apparatus at 55 psi at room temperature[9].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the distinctly yellow nitro-compound spot indicates reaction completion[9].

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Storage: Evaporate the solvent to dryness. Because the resulting 5-amino product is highly susceptible to atmospheric oxidation, immediately purge the flask with Argon and store in a dark place at room temperature[5].

Protocol B: Peptide Coupling for Polyamide Assembly

Objective: Couple the 5-amino group with an activated heterocyclic carboxylic acid to form a polyamide chain[6]. Causality: We employ EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC is chosen for its water-soluble urea byproduct, streamlining purification. HOBt is critical; it forms a highly reactive ester intermediate that suppresses side reactions (like N-acylurea formation) and accelerates aminolysis by the relatively weak nucleophilic 5-amino group[6][9].

  • Activation: Dissolve the target carboxylic acid in a DCM/DMF mixture. Add EDC and HOBt. Stir at room temperature to form the active ester[6].

  • Coupling: Add methyl 5-amino-4-acetyl-1H-pyrrole-2-carboxylate to the activated mixture[6].

  • Self-Validation: Monitor the formation of the active ester and the subsequent coupling via LC/MS. TLC is often insufficient here as it may not adequately resolve the highly polar reaction intermediates[6].

  • Purification: Once LC/MS deems the reaction complete, apply the mixture to an SCX-2 cartridge and purify via a "Catch and Release" method to isolate the coupled polyamide[6].

Conclusion

Methyl 5-amino-4-acetyl-1H-pyrrole-2-carboxylate stands as a critical linchpin in the synthesis of advanced therapeutics. By understanding the precise electronic interplay of its functional groups, researchers can efficiently deploy it in the assembly of DNA minor groove binders and kinase inhibitors. Strict adherence to inert storage conditions and optimized coupling protocols (like EDC/HOBt) ensures high yields and prevents the degradation of this highly valuable scaffold.

References

1.[1] Title: methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate 1269824-46-5 wiki | Source: Guidechem | URL: 1 2.[2] Title: Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate | Source: Benchchem | URL: 2 3.[5] Title: Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate | Source: Sigma-Aldrich | URL: 5 4. Title: Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Safety Information | Source: Sigma-Aldrich | URL: Link 5. Title: Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Overview | Source: Sigma-Aldrich | URL: Link 6.[8] Title: Patent Application Publication US 2012/0165371 A1 | Source: Googleapis | URL: 8 7.[4] Title: United States Patent US 8,148,532 B2 | Source: Googleapis | URL: 4 8.[3] Title: Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders | Source: IUCr | URL: 3 9.[9] Title: Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents | Source: NIH | URL: 9 10.[7] Title: A Facile and Efficient Multi-Gram Synthesis of N-Protected 5-(Guanidinocarbonyl)-1H-pyrrole-2-carboxylic Acids | Source: ResearchGate | URL: 7 11.[6] Title: Synthesis of New Poly Amide linked Heterocycles as G-quadruplex Stabilizing Agents | Source: International Journal of Pharmaceutical Sciences Review and Research | URL: 6

Sources

substituted aminopyrrole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Aminopyrrole Pharmacophore: A Structural Imperative

In the landscape of heterocyclic medicinal chemistry, substituted aminopyrroles occupy a privileged chemical space. Unlike the ubiquitous indole or pyridine scaffolds, the aminopyrrole offers a unique electronic profile defined by its high electron density and amphoteric hydrogen-bonding capabilities.

For the drug developer, the core utility of the aminopyrrole lies in its regio-dependent functionality :

  • 2-Aminopyrroles: Structurally analogous to the purine bases of DNA, these derivatives frequently exhibit antimicrobial and antiviral properties by interfering with nucleotide processing enzymes. They are also precursors to rigidin alkaloids, known for microtubule destabilization.

  • 3-Aminopyrroles: These are classic "hinge-binders" in kinase inhibitor design. The geometry of the 3-amino group relative to the pyrrole nitrogen allows for a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, making them potent scaffolds for targeting CDKs, JAKs, and AXL kinases.

This guide moves beyond basic literature review to provide actionable synthetic protocols and structure-activity relationship (SAR) maps for immediate application in discovery pipelines.

Synthetic Architectures: The Multicomponent Strategy

Traditional pyrrole syntheses (Paal-Knorr, Hantzsch) often fail to efficiently install the amino group without protecting group manipulations. Modern medicinal chemistry favors Multicomponent Reactions (MCRs) for their atom economy and ability to rapidly generate diverse libraries.

Core Protocol: One-Pot Synthesis of Polysubstituted 2-Aminopyrroles

Rationale: This protocol utilizes a domino condensation-cyclization sequence. It is robust against steric bulk, allowing for the introduction of complex aryl/heteroaryl groups essential for hydrophobic pocket occupation.

Reaction Class: 4-Component Domino Reaction Reagents: Aromatic Aldehyde (1), Acetophenone derivative (2), Malononitrile (3), Ammonium Acetate (4). Solvent: Ethanol/Water (Green Chemistry compliant).

Step-by-Step Methodology:

  • Pre-activation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aromatic aldehyde and 1.0 mmol of malononitrile in 5 mL of ethanol. Stir at room temperature for 10 minutes to facilitate the Knoevenagel condensation intermediate formation.

  • Amine Source Addition: Add 1.2 mmol of ammonium acetate. This serves as the nitrogen source for the final pyrrole ring.

  • Ketone Addition: Add 1.0 mmol of the acetophenone derivative (or cyclic ketone for fused systems).

  • Catalysis & Reflux: Add 10 mol% of piperidine (or L-proline for organocatalytic variants). Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot and the emergence of a fluorescent blue/green spot (characteristic of many aminopyrroles).

  • Isolation: Cool to room temperature. The product often precipitates. Filter the solid and wash with ice-cold ethanol (2 x 5 mL).

  • Purification: If no precipitate forms, remove solvent in vacuo and recrystallize from hot ethanol/DMF. Avoid column chromatography if possible to prevent decomposition of the free amine on acidic silica.

Mechanism of Action (Visualized):

MCR_Mechanism Start Aldehyde + Malononitrile Inter1 Arylidene Malononitrile (Knoevenagel Product) Start->Inter1 - H2O Cyclization Michael Addition & Cyclization Inter1->Cyclization Reagent2 Ketone + NH4OAc Inter2 Enamine Intermediate Reagent2->Inter2 Imine formation Inter2->Cyclization Final Polysubstituted 2-Aminopyrrole Cyclization->Final Tautomerization

Figure 1: Mechanistic flow of the 4-component synthesis of 2-aminopyrroles.

Medicinal Chemistry & SAR: Case Studies

Case Study A: 3-Aminopyrroles as Kinase Inhibitors

Target: Serine/Threonine Kinases (e.g., MK2, CDK). Mechanism: ATP-competitive inhibition.

The 3-aminopyrrole scaffold excels here because the C3-amino group and the pyrrole N1-hydrogen form a donor-acceptor motif that binds to the kinase hinge region (Glu/Leu residues).

Critical SAR Points:

  • The Hinge Binder (C3-NH2 & N1-H): Unsubstituted amino groups are preferred. Alkylation here often destroys H-bonding capability.

  • The Gatekeeper (C4 Position): Bulky aromatic groups at C4 can access the hydrophobic "back pocket" of the kinase, improving selectivity (e.g., against AXL kinase).

  • Solubility Vector (C5 Position): Ideal for attaching solubilizing groups (morpholine, piperazine) via an amide or urea linker.

Case Study B: 2-Aminopyrroles as Antimicrobial Agents

Target: Bacterial Enoyl-ACP Reductase (FabI) or Tubulin (Fungal). Mechanism: Disruption of cell wall synthesis or mitosis.

Critical SAR Points:

  • Electronic Modulation (C3-CN): The presence of a cyano group at C3 (common from the malononitrile synthesis) pulls electron density, stabilizing the amine and enhancing metabolic stability.

  • Lipophilicity (N1 Position): N-benzylation or N-arylation increases membrane permeability, crucial for anti-TB activity (M. tuberculosis has a lipid-rich cell wall).

SAR Visualization:

SAR_Map Core Aminopyrrole Scaffold KinaseHinge Kinase Hinge Binding (Donor-Acceptor) Core->KinaseHinge 3-Amino isomer Gatekeeper C4: Hydrophobic Back Pocket Access Core->Gatekeeper Kinase Selectivity Solubility C5: Solubilizing Groups (Piperazine/Morpholine) Core->Solubility ADME Optimization Stability C3-CN: Metabolic Stability (EWG) Core->Stability 2-Amino isomer Permeability N1: Lipophilicity (Anti-TB Permeability) Core->Permeability Target Access

Figure 2: Structure-Activity Relationship (SAR) map distinguishing kinase vs. antimicrobial design vectors.

Advanced Characterization & Assay Validation

Synthesizing the molecule is only half the battle. Validating the aminopyrrole requires specific checks due to the reactivity of the electron-rich ring.

Stability Check: Oxidation Potential

Aminopyrroles are electron-rich and prone to oxidation (turning dark/tarry upon air exposure).

  • Protocol: Dissolve 1 mg of compound in DMSO-d6. Leave exposed to air for 24 hours. Analyze via 1H-NMR.

  • Success Criteria: <5% degradation or appearance of new peaks (often quinone-imine species). If unstable, consider adding an electron-withdrawing group (EWG) at C3 or C4 to pull density from the ring.

Biological Assay: Kinase Selectivity Profiling

For 3-aminopyrrole derivatives designed as kinase inhibitors:

  • Primary Screen: Single-point inhibition at 10 µM against a panel of representative kinases (e.g., CDK2, AXL, VEGFR).

  • Kd Determination: For hits >50% inhibition, determine dissociation constants using competition binding assays (e.g., LanthaScreen).

  • Data Interpretation:

    • High Potency / Low Selectivity: Indicates the "hinge binder" is too generic. Add steric bulk at C4.

    • Low Potency:[1] The H-bond donor/acceptor geometry may be twisted. Check crystal structures or docking models for planarity.

Comparative Data: Activity Profiles

Compound ClassTargetKey SubstituentActivity (IC50/MIC)Reference
3-Aminopyrazole/pyrrole AXL KinaseC4-Aryl1.6 nM[1]
2-Aminopyrrole M. tuberculosisN1-Benzyl3.1 µg/mL[2]
Polysubstituted Pyrrole TubulinC3-CN, C4-Aryl0.2 µM[3]

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Link

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Link

  • One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins. Journal of Organic Chemistry. Link

  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry. Link

  • Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, nitrogen-containing heterocyclic building blocks that can serve as versatile scaffolds in drug discovery. Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS 1269824-46-5) is a prime example of such a molecule. Featuring a pyrrole core substituted with an acetyl group, an amino group, and a methyl ester, this compound offers a unique electronic profile. The interplay between the electron-withdrawing ester and acetyl groups and the electron-donating amino group makes it an excellent candidate for developing novel pharmacophores, including kinase inhibitors and antimicrobial agents.

This whitepaper provides an in-depth technical guide to its physicochemical properties, synthetic pathways, and downstream applications, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its solubility, reactivity, and chromatographic behavior during synthetic workflows [1].

Table 1: Physicochemical Properties of CAS 1269824-46-5

PropertyValue
Chemical Name Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
CAS Number 1269824-46-5
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Physical Form Solid
Predicted pKa 16.36 ± 0.50 (Pyrrole NH)
InChI Key GOYQEWBTMKRFJS-UHFFFAOYSA-N

Mechanistic Synthesis Pathway

The synthesis of the target amino-pyrrole relies on the chemoselective reduction of its nitro precursor, Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (CAS 1269822-94-7) [2]. The nitro precursor itself is typically synthesized via the nitration of a pyrrole derivative or through a multi-component condensation reaction involving methyl 2-nitrophenylacetic acid.

Causality in Catalyst Selection : The reduction of the nitro group must be carefully controlled to prevent the over-reduction of the acetyl ketone at position 4 or the saturation of the aromatic pyrrole ring. Palladium on carbon (Pd/C) under mild hydrogen pressure is the optimal catalytic system. The palladium surface facilitates the sequential transfer of hydride species to the nitro group, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine without affecting the carbonyl moieties.

Synthesis A Methyl 4-acetyl-5-nitro- 1H-pyrrole-2-carboxylate (CAS: 1269822-94-7) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B Reduction C Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate (CAS: 1269824-46-5) B->C Yield > 90%

Caption: Chemoselective catalytic hydrogenation of the nitro precursor to the target amino-pyrrole.

Standard Operating Procedure (SOP): Catalytic Reduction Workflow

This self-validating protocol ensures high yield and purity by integrating strict in-process controls.

Materials:

  • Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Absolute Ethanol (Solvent)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Preparation : In a rigorously dried, round-bottom flask purged with inert argon, dissolve the nitro precursor in absolute ethanol (0.1 M concentration). Rationale: Ethanol solubilizes the precursor while acting as a protic medium to stabilize the polar transition states during the reduction mechanism.

  • Catalyst Addition : Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric; it must be added under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas via a balloon or Parr shaker (1 atm to 3 atm). Stir vigorously at room temperature (20-25°C).

  • In-Process Monitoring : Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS. Self-Validation: The reaction is complete when the UV-active starting material spot completely disappears and a more polar, ninhydrin-active spot (the primary amine) appears. This confirms the complete conversion of the nitro group.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate to ensure full product recovery.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the pure target compound as a solid [3].

Downstream Applications in Drug Discovery

The primary amine at position 5 is highly nucleophilic, making CAS 1269824-46-5 an ideal anchor point for divergent synthesis. In medicinal chemistry, this scaffold is frequently utilized to construct fused heterocyclic systems or complex amide/urea derivatives. These structural motifs are critical in the development of kinase inhibitors, where the pyrrole NH and the newly formed amide/urea act as crucial hydrogen bond donors/acceptors within the ATP-binding pocket of target enzymes.

Downstream Core Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate Amide Amide Coupling (Pharmacophore generation) Core->Amide Acyl Chlorides / HATU Fused Fused Heterocycles (e.g., Pyrrolo-pyrimidines) Core->Fused Condensation with aldehydes Urea Urea Derivatives (Kinase Inhibitors) Core->Urea Isocyanates

Caption: Divergent synthetic applications of CAS 1269824-46-5 in drug discovery.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized compound before downstream application, the following analytical suite is mandatory:

  • 1H NMR (DMSO-d6) : Validation requires the disappearance of the aromatic/heteroaromatic shifts associated with the nitro-pyrrole system and the appearance of a broad singlet integrating for two protons (the -NH2 group) typically around 5.0-6.0 ppm. The methyl ester and acetyl methyl groups will appear as distinct, sharp singlets.

  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) should display an [M+H]+ pseudo-molecular ion peak at m/z 183.076.

  • HPLC Analysis : Utilize a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA). A single sharp peak should be observed, confirming a purity of ≥95%.

References

Engineering Electron-Rich Pyrrole Scaffolds in Drug Discovery: From Metabolic Liabilities to Privileged Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring is a foundational building block in medicinal chemistry, serving as a privileged scaffold in approximately 90% of commercially available heterocyclic therapeutics[1]. As a five-membered, nitrogen-containing aromatic heterocycle, pyrrole possesses unique electronic properties that make it an exceptional hydrogen bond donor and a versatile structural core. However, its


-excessive nature introduces significant metabolic liabilities during drug development. This technical guide explores the electronic paradox of the pyrrole scaffold, details strategic structural tuning to bypass metabolic degradation, and provides validated synthetic methodologies for generating these critical pharmacophores.

The Electronic Paradox: Reactivity vs. Metabolic Stability

Pyrrole is characterized as a


-excessive aromatic system because six 

-electrons are delocalized across five atoms[1]. This high electron density renders the scaffold highly nucleophilic, which is advantageous for target binding but detrimental to pharmacokinetic stability.

The metabolic stability of aromatic heterocycles is directly correlated with their electronic structure, specifically the energy of their Highest Occupied Molecular Orbital (HOMO)[2]. Pyrrole has a relatively high HOMO energy (-8.66 eV) compared to benzene (-9.65 eV) or pyridine (-9.93 eV)[2]. Consequently, pyrroles are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism[2]. Oxidation typically occurs at the electron-rich C-2 or C-3 positions, leading to the formation of reactive electrophilic epoxides or resulting in oxidative ring-opening into 1,2-dicarbonyls[3].

To mitigate these liabilities, medicinal chemists employ scaffold hopping and structural tuning. Incorporating electron-withdrawing groups (EWGs) such as halogens or carboxamides, or utilizing benzannulation (e.g., forming indoles), lowers the HOMO energy and sterically shields the core from enzymatic degradation, thereby enhancing the drug's metabolic half-life[2].

Clinical Translation: Sunitinib as a Pyrrole-Core Paradigm

Sunitinib (Sutent) exemplifies the successful integration of a tuned pyrrole scaffold into a blockbuster oncology drug[4]. Structurally, sunitinib features a pyrrole-indolin-2-one core[4]. The pyrrole ring is heavily substituted with methyl groups and a carboxamide, which not only anchors the molecule within the ATP-binding pocket of target kinases but also sterically and electronically protects the electron-rich core from rapid oxidative metabolism[5].

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently blocks vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-KIT[6]. Mechanistically, by inhibiting these RTKs, sunitinib subsequently blocks downstream cytosolic signaling—specifically the MEK/ERK and SAPK/JNK pathways[7].

G Sunitinib Sunitinib (Pyrrole-Indolin-2-one) RTKs RTKs (VEGFR, PDGFR, c-KIT) Sunitinib->RTKs Inhibits MEK_ERK MEK / ERK Pathway RTKs->MEK_ERK Blocks SAPK_JNK SAPK / JNK Pathway RTKs->SAPK_JNK Blocks Angiogenesis Tumor Angiogenesis (Inhibited) MEK_ERK->Angiogenesis Suppresses Apoptosis Cancer Cell Apoptosis (Induced) SAPK_JNK->Apoptosis Triggers

Caption: Sunitinib-mediated inhibition of RTK signaling pathways and downstream cellular effects.

Synthetic Methodologies: The Paal-Knorr Condensation

The Paal-Knorr synthesis remains the most robust and versatile methodology for constructing substituted pyrroles[8]. The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or mildly acidic conditions[9].

The causality behind the reaction conditions is deeply tied to the electronic nature of the product. The accepted mechanism initiates with the acid-catalyzed nucleophilic attack of the amine on a carbonyl group to form a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole[9]. Crucially, the acidity must be tightly controlled: while protons are required to activate the carbonyl carbon, excessive acidity will cause the highly electron-rich pyrrole product to undergo rapid electrophilic polymerization (forming black, tarry polypyrroles)[10].

G Step1 1. Condensation (Amine + Diketone) Step2 2. Acid Catalysis (Mild HCl) Step1->Step2 Step3 3. Dehydration (Reflux 15 min) Step2->Step3 Step4 4. Quench (NaHCO3) Step3->Step4 Step5 5. Isolation (Extraction) Step4->Step5

Caption: Experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

Validated Experimental Protocol: Synthesis of N-Substituted 2,5-Dimethylpyrroles

This protocol outlines a self-validating system designed to maximize yield while preventing acid-catalyzed degradation[8].

  • Reagent Preparation: Combine 2.0 mmol of primary amine (e.g., aniline) and 2.0 mmol of 2,5-hexanedione in 0.5 mL of methanol.

    • Causality: Methanol acts as a polar protic solvent, stabilizing the transition state of the hemiaminal intermediate.

  • Acid Catalysis: Add exactly one drop of concentrated hydrochloric acid (HCl).

    • Causality: A catalytic trace of acid is sufficient to protonate the carbonyl oxygen, enhancing its electrophilicity without lowering the pH to a level that triggers product polymerization.

  • Thermodynamic Activation: Heat the reaction mixture to reflux for 15 minutes.

    • Causality: The application of heat provides the activation energy required for the final dehydration step, driving the equilibrium forward via the thermodynamic stability of the newly formed aromatic ring.

  • Quenching: Cool the flask in an ice bath and immediately quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Rapid neutralization of the acid catalyst is mandatory to protect the electron-rich pyrrole from acid-catalyzed degradation during the workup phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrole.

Quantitative Data Presentation

To guide rational drug design and synthetic planning, the following tables summarize the electronic properties governing metabolic stability and the comparative efficiencies of various Paal-Knorr synthetic conditions.

Table 1: Electronic Properties and Metabolic Liability of Aromatic Scaffolds [2][3]

HeterocycleHOMO Energy (eV)Susceptibility to CYP450 OxidationPrimary Metabolic Pathway
Pyrrole -8.66HighC-2/C-3 Hydroxylation, Oxidative Ring Opening
Benzene -9.65ModerateEpoxidation, Phenol formation
Pyridine -9.93LowN-oxidation

Table 2: Comparative Reaction Conditions for Paal-Knorr Pyrrole Synthesis [8][10][11]

Catalyst / ConditionSolventTimeYieldEnvironmental Impact
Trace HCl (Reflux)Methanol15 min>85%Moderate (VOC solvent)
Silica Sulfuric AcidSolvent-free3 min98%Low (Green chemistry)

-Cyclodextrin (60°C)
Aqueous24 h70-85%Low (Aqueous, biodegradable)

References

  • [1] A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed / Bentham Science.[Link]

  • [5] Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Cancer Treatment Journal.[Link]

  • [11] An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. RHHZ.[Link]

  • [4] Sunitinib - Compound Summary. PubChem (NIH).[Link]

  • [10] Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • [6] Sunitinib. Wikipedia.[Link]

  • [2] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC (NIH).[Link]

  • [3] Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery.[Link]

  • [7] Sunitinib inhibits MEK/ERK and SAPK/JNK pathways and increases sodium/iodide symporter expression in papillary thyroid cancer. PubMed. [Link]

Sources

Technical Guide: 4-Acetyl-5-Amino-Pyrrole-2-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Application in Heterocyclic Scaffolding

Part 1: Executive Summary & Core Identity

4-acetyl-5-amino-pyrrole-2-carboxylic acid methyl ester (CAS: 1269824-46-5) is a specialized heterocyclic intermediate used primarily in the synthesis of fused ring systems, most notably pyrrolo[2,3-d]pyrimidines (7-deazapurines).

In drug discovery, this molecule serves as a "linchpin" scaffold. The 5-amino group and the 4-acetyl group are positioned orthogonally, allowing for rapid cyclization with electrophiles (such as formamide, urea, or isothiocyanates) to form biologically active kinase inhibitors, antibacterial agents, and HSP90 inhibitors.

Synonyms & Identifiers Table

The following table consolidates all verified identifiers for this compound. Researchers should be aware that database entries occasionally mislabel this aromatic pyrrole as a "prolinate" (saturated), which is chemically incorrect for this CAS number.

Identifier TypeValue / NameNotes
Common Name Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylatePreferred technical name
IUPAC Name Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylateStandard nomenclature
Systematic Name 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-amino-, methyl esterChemical Abstracts style
CAS Number 1269824-46-5 Unique Registry ID
Molecular Formula C₈H₁₀N₂O₃MW: 182.18 g/mol
Database ID MFCD20727403MDL Number
Database ID AKOS023809101AKos Consulting
Potential Misnomer Methyl 4-acetyl-5-aminoprolinateCaution:[1][2] "Prolinate" implies saturation; check structure to ensure aromaticity.
InChI Key GOYQEWBTMKRFJS-UHFFFAOYSA-NUnique Structure Hash
SMILES COC(=O)C1=CC(=C(N1)N)C(=O)CString representation

Part 2: Technical Deep Dive & Synthesis

The "Push-Pull" Reactivity

This molecule is chemically significant because of its substitution pattern:

  • 5-Amino Group (Nucleophile): Highly reactive and electron-rich. It is prone to oxidation, making the molecule air-sensitive.

  • 4-Acetyl Group (Electrophile/Linker): The carbonyl carbon provides a site for condensation reactions, while the alpha-methyl group can participate in aldol-type chemistry.

  • 2-Carboxylate (Stabilizer): The ester at position 2 withdraws electron density, stabilizing the pyrrole ring against rapid degradation, though the 5-amino group remains the primary instability factor.

Experimental Protocol: Synthesis via Nitro-Reduction

The most robust route to this amine is the reduction of its nitro precursor, methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (CAS 1269822-94-7).[3]

Methodology: Iron-Mediated Reduction Rationale: Catalytic hydrogenation (Pd/C) can sometimes reduce the pyrrole ring or the acetyl group if not carefully controlled. Iron in acetic acid is a chemoselective method that targets the nitro group specifically.

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 1.0 equiv of methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate in ethanol (20 volumes) .

  • Acidification: Add glacial acetic acid (5 volumes) . The mixture may remain a suspension.

  • Reduction: Add Iron powder (5.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The yellow color of the nitro compound will fade, often turning to a dull gray/brown as the iron oxidizes.

    • Time: Monitor by TLC (50% EtOAc/Hexanes). Reaction is typically complete in 1–2 hours.

  • Workup (Critical for Purity):

    • Cool to room temperature.[4]

    • Filter through a pad of Celite to remove iron residues. Wash the pad with warm ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol/acetic acid.

    • Neutralization: Resuspend the residue in EtOAc and wash carefully with saturated NaHCO₃ solution to remove residual acid.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Storage: The resulting amine is a solid that should be used immediately or stored under inert gas (Argon/N₂) at -20°C to prevent oxidation (darkening).

Part 3: Downstream Application (Cyclization)

The primary utility of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is its conversion into pyrrolo[2,3-d]pyrimidine scaffolds. This mimics the purine structure found in ATP, making it a privileged scaffold for kinase inhibitors.

Mechanism: The Friedländer-Type Condensation

Reacting the 5-amino pyrrole with a reagent like formamide or guanidine closes the pyrimidine ring.

Visualizing the Pathway The following diagram illustrates the synthesis of the amine and its subsequent cyclization.

SynthesisPathway Figure 1: Synthesis and Application of Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Nitro Nitro Precursor (CAS: 1269822-94-7) Reagents Fe / AcOH Reflux, 2h Nitro->Reagents Amine Target: 5-Amino Pyrrole (CAS: 1269824-46-5) Reagents->Amine Reduction Cyclization Cyclization Reagent (e.g., Formamide, 180°C) Amine->Cyclization Product Pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Cyclization->Product Condensation (- 2 H2O)

Caption: Synthesis workflow from nitro-pyrrole precursor to fused pyrrolo-pyrimidine scaffold.

Comparative Data: Cyclization Reagents

The choice of reagent determines the substitution at the 2-position of the final pyrimidine ring.

ReagentReaction ConditionsFinal Product Structure (C2 Position)Application
Formamide Neat, 160–180°C-H (Unsubstituted)General scaffold synthesis
Urea Fusion or AcOH, Reflux-OH (Keto tautomer)Antibacterial analogs
Thiourea EtOH/NaOEt, Reflux-SH (Thio tautomer)Functionalizable handle
Guanidine EtOH/NaOEt, Reflux-NH₂ (Amino)Kinase hinge binders

References

  • PubChem. (n.d.). Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (Compound). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Ölgen, S., & Nebioğlu, D. (2008). Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. Archiv der Pharmazie. Retrieved March 5, 2026, from [Link]

Sources

Polysubstituted 5-Aminopyrroles: Architectural Versatility and Biological Efficacy in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Executive Summary

The rational design of nitrogen-based heterocycles remains a cornerstone of modern medicinal chemistry. Among these, polysubstituted 5-aminopyrroles have emerged as highly privileged scaffolds. Their unique electronic distribution and structural plasticity enable them to act not merely as passive structural backbones, but as active participants in complex biological mechanisms—ranging from ATP-competitive kinase inhibition to stimuli-responsive self-immolative prodrug activation. This whitepaper dissects the causality behind the biological activity of 5-aminopyrroles, providing drug development professionals with validated rationales, quantitative data, and self-validating experimental workflows for their application.

Mechanistic Paradigms in Biological Activity

The pharmacological utility of polysubstituted 5-aminopyrroles stems from their ability to be highly functionalized at the N-1, C-2, C-3, and C-4 positions while retaining the reactive 5-amino group. This allows for the construction of complex, purine-mimicking polycyclic systems or highly tuned responsive linkers.

Kinase Inhibition via Purine Isosterism

In oncology, achieving selectivity in kinase inhibition is notoriously difficult due to the highly conserved nature of the ATP-binding pocket across the kinome. Polysubstituted 5-aminopyrroles, particularly when annulated to form 7-azaindoles or pyrrolo[2,3-d]pyrimidines, act as excellent purine isosteres [3].

The Causality of Design: The 5-amino group, often paired with an adjacent electrophilic site (such as a 3-carbonitrile or 3-carbaldehyde), facilitates cyclocondensation reactions to form fused 1,4-dihydropyridine rings. The resulting scaffolds establish critical hydrogen bonds with the hinge region of kinases (e.g., MEK, EGFR, p38). Structure-Activity Relationship (SAR) studies reveal that specific substitutions—such as vicinal 4,5-diphenyl groups and N-benzyl side chains—are strictly required to lock the molecule into the active conformation necessary for potent MEK kinase inhibition[2].

KinasePathway Ligand Growth Factor Receptor Tyrosine Kinase (e.g. EGFR/MEK) Ligand->Receptor Activates Downstream Downstream Signaling (ERK) Receptor->Downstream Phosphorylation Inhibitor 5-Aminopyrrole Inhibitor Inhibitor->Receptor ATP-competitive binding Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Blocked Survival

Fig 1: Mechanism of 5-aminopyrrole derivatives in blocking oncogenic kinase signaling pathways.

Hypoxia-Activated Self-Immolative Prodrugs

A groundbreaking application of 5-aminopyrroles is their use as bioresponsive self-immolative spacers for targeted drug delivery [5]. Hypoxia-activated prodrugs (HAPs) utilize a nitropyrrole-based (NPYM) scaffold that remains stable in healthy, normoxic tissues.

The Causality of Design: Upon entering the hypoxic tumor microenvironment, nitroreductase (NTR) enzymes reduce the nitro group to an amine (forming the 5-aminopyrrole intermediate). Density Functional Theory (DFT) studies demonstrate that the transition state formed during the subsequent 1,6-elimination from a 5-aminopyrrole has a significantly lower free activation energy (


) compared to traditional 

-aminobenzyl or other 5-membered heterocyclic derivatives [1]. This lower energy barrier drives a rapid, spontaneous aza-quinone methide formation, cleanly releasing payloads like the HDAC inhibitor ST7612AA1 or colchicine directly into the tumor [1].

SelfImmolative Trigger Nitroreductase + NADH Prodrug NPYM-Prodrug Complex Trigger->Prodrug Reduction Intermediate 5-Aminopyrrole Intermediate Prodrug->Intermediate Activation Release 1,6-Elimination Cascade Intermediate->Release Spontaneous ActiveDrug Active Payload (HDACi) Release->ActiveDrug Payload Release

Fig 2: 1,6-elimination cascade of NPYM prodrugs triggered by enzymatic reduction.

Quantitative Pharmacological Profiling

To justify the selection of 5-aminopyrroles in lead optimization, we must evaluate their kinetic and cytotoxic parameters. The tables below summarize the comparative advantages of the pyrrole scaffold.

Table 1: Comparative Kinetic Parameters of Self-Immolative Spacers (Data synthesized from DFT and HPLC cleavage assays [1], [5])

Spacer ScaffoldTrigger MechanismTransition State

(kcal/mol)
Release Half-Life (

)
Payload Compatibility
5-Aminopyrrole (NPYM) Nitroreductase / NADH18.4 < 5 mins Amines, Phenols, Thiols

-Aminobenzyl (PABA)
Nitroreductase / NADH24.1> 120 minsAmines, Phenols (No Thiols)
2-AminoimidazoleNitroreductase / NADH21.5~ 45 minsAmines, Phenols

Table 2: Biological Activity of Polysubstituted Pyrrole Derivatives (Representative data across various targets [2], [4])

Derivative ClassPrimary Target / AssayBiological Activity (

/ Cytotoxicity)
Mechanism of Action
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileMEK Kinase

= 12 nM
ATP-competitive inhibition
Tetrahydrobenzo[

]pyrroles
HepG-2 Cell LineCytotoxic at 100

g/mL
Apoptosis induction
Fused DihydroindenopyrrolesDPPH AssayHigh Free Radical ScavengingAntioxidant / ROS modulation

Validated Experimental Workflows

The following protocols are engineered as self-validating systems. Each step contains internal checks to ensure that the causality of the chemical or biological reaction is maintained, preventing downstream failure.

Protocol 1: Modular Synthesis of 5-Aminopyrrole-3-carboxylates

Objective: Synthesize highly substituted 5-aminopyrroles via a domino reductive isoxazole-pyrrole transformation [2].

Rationale: Traditional syntheses often utilize harsh reducing agents that cleave sensitive functional groups. By employing a


-mediated reductive ring-opening of 4-methyleneisoxazol-5-ones, we achieve a controlled cis-trans-isomerization followed by a 1,5-exo-dig cyclization, preserving delicate substituents for subsequent SAR studies.
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 4-methyleneisoxazol-5-one precursor (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add

    
     (1.2 mmol) and water (5.0 mmol).
    
    • Causality Check: The stoichiometric addition of water is critical; it acts as the proton source for the enamine intermediate. Absolute anhydrous conditions will stall the reaction.

  • Thermal Activation: Reflux the mixture at 80°C for 24 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the disappearance of the isoxazole starting material.

    • Validation Check: An LC-MS aliquot should show the mass of the acyclic enamine intermediate before complete conversion to the cyclized pyrrole. If the intermediate pools, increase reflux time by 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove molybdenum salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure methyl 5-aminopyrrole-3-carboxylate.

Protocol 2: Hypoxia-Activated Prodrug (HAP) Cleavage Kinetics Assay

Objective: Validate the 1,6-elimination kinetics of an NPYM-based self-immolative prodrug [1].

Rationale: To ensure the prodrug will release its payload specifically in the tumor microenvironment, we must simulate hypoxic conditions using Nitroreductase (NTR) and its cofactor NADH.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.4) containing 10% DMSO to ensure prodrug solubility.

  • Substrate Incubation: Dissolve the NPYM-prodrug (e.g., NPYM-ST7612AA1) to a final concentration of 100

    
    M in the buffer at 37°C.
    
  • Enzymatic Trigger: Add NADH (1 mM final concentration) and human Nitroreductase (2

    
    g/mL).
    
    • Causality Check: NADH initiates the concerted two-electron reduction of the nitro group. Without NADH, the NTR enzyme cannot bypass the oxygen-sensitive prodrug radical stage.

  • Kinetic Sampling: Extract 50

    
    L aliquots at 
    
    
    
    minutes. Immediately quench each aliquot with 50
    
    
    L of ice-cold acetonitrile to denature the enzyme and halt the reaction.
  • HPLC-UV Analysis: Inject the quenched samples into a Reverse-Phase HPLC system (C18 column, gradient elution of

    
    /MeCN with 0.1% TFA).
    
  • Data Validation:

    • Validation Check: You must observe three distinct peaks over time: the diminishing Prodrug peak, a transient 5-Aminopyrrole intermediate peak, and the rising Active Payload peak. If the intermediate peak does not resolve into the payload peak within 5 minutes, the 1,6-elimination is sterically hindered by improper payload attachment.

Workflow Synthesis 1. Multicomponent Synthesis (Mo(CO)6-mediated) Purification 2. Purification & Characterization (NMR, LC-MS) Synthesis->Purification Assay 3. Kinase / Cytotoxicity Assays (HepG-2, EGFR) Purification->Assay Kinetics 4. Self-Immolative Kinetics (HPLC, NADH trigger) Purification->Kinetics Lead 5. Lead Optimization (SAR Analysis) Assay->Lead Kinetics->Lead

Fig 3: End-to-end experimental workflow for the validation of 5-aminopyrrole therapeutics.

References

  • Title: A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides Source: nih.gov URL: [1]
  • Title: Short and Modular Synthesis of Substituted 2-Aminopyrroles Source: acs.org URL: [2]
  • Title: 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Source: benchchem.com URL: [3]
  • Title: A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation Source: researchg
  • Title: Perspectives About Self-Immolative Drug Delivery Systems Source: researchg

Technical Guide: Solubility & Handling of Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, physicochemical behavior, and handling protocols for methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate in Dimethyl Sulfoxide (DMSO).

Executive Summary

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS: 1269824-46-5) is a highly functionalized pyrrole intermediate used primarily in the synthesis of bioactive heterocycles, including kinase inhibitors and antiviral agents.[1][2][3][4] Due to its "push-pull" electronic structure—featuring both hydrogen bond donors (amine, pyrrole NH) and acceptors (acetyl, ester)—the compound exhibits significant crystal lattice energy.[5]

While sparingly soluble in non-polar solvents (e.g., hexane, diethyl ether) and moderately soluble in chlorinated solvents, DMSO is the optimal solvent for preparing high-concentration stock solutions (>10 mM) for biological assays and synthetic applications.[5] This guide provides the mechanistic basis for this solubility, precise preparation protocols, and critical stability warnings regarding oxidative degradation.[5]

Physicochemical Profile & Solubility Mechanics[5]

Compound Identity
PropertyDetail
Chemical Name Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
CAS Number 1269824-46-5
Molecular Formula C

H

N

O

Molecular Weight 182.18 g/mol
Physical Form Solid (typically off-white to pale yellow)
Purity Standard

95% (HPLC)
Mechanism of Dissolution in DMSO

The solubility of this compound in DMSO is driven by specific solute-solvent interactions that overcome the cohesive forces of the crystal lattice.

  • Hydrogen Bond Disruption: The solid state is stabilized by intermolecular H-bonds between the 5-amino group (

    
    ) and the carbonyl oxygens of the acetyl/ester groups.
    
  • DMSO Solvation: DMSO acts as a strong H-bond acceptor. It effectively solvates the pyrrole NH (pKa ~16.[5]4) and the exocyclic amine protons, breaking the lattice structure.[5]

  • Dipole-Dipole Interactions: The high dielectric constant of DMSO (

    
    ) stabilizes the polar "push-pull" electronic distribution across the pyrrole ring.
    
Solubility Benchmarks
  • Primary Solvent (DMSO): Soluble. [5]

    • Standard Stock: 10 mM – 50 mM (approx.[5] 1.8 – 9.1 mg/mL) is routinely achievable.[5]

    • Saturation Limit (Est.): >100 mM (>18 mg/mL) typically requires warming and sonication.[5]

  • Secondary Solvents:

    • DMF: Soluble (similar to DMSO).[5]

    • Ethanol/Methanol:[5] Moderately soluble (heating often required).[5]

    • Water:[5] Poor solubility (hydrophobic backbone dominates).[5]

Visualizing the Solvation Pathway

The following diagram illustrates the workflow for preparing a stable stock solution and the molecular interactions involved.

SolubilityWorkflow Solid Solid Compound (Crystalline Lattice) DMSO DMSO Addition (Polar Aprotic) Solid->DMSO Weighing Interaction Solvation Mechanism: 1. DMSO accepts H-bonds from NH/NH2 2. Dipole stabilization of Ester/Acetyl DMSO->Interaction Mixing/Vortexing Solution Clear Stock Solution (10-50 mM) Interaction->Solution Dissolution Stability Stability Check: Protect from Light/Air (Prevents Oxidation) Solution->Stability Storage

Figure 1: Solvation workflow and mechanistic interactions for Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate in DMSO.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a standard stock solution for biological screening or synthetic use.

Materials:

  • Compound (10 mg)[5][6]

  • Anhydrous DMSO (Grade

    
     99.9%)[5]
    
  • Vortex mixer

  • Ultrasonic bath (optional)[5]

Procedure:

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    For 10 mg at 50 mM (0.05 M):
    
    
    
    
    [5]
  • Weighing: Accurately weigh 10 mg of the solid into a generic amber glass vial (to protect from light).

  • Addition: Add 1.1 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Observation: If solid particles remain, sonicate in a water bath at room temperature for 2–5 minutes.[5]

  • Verification: Inspect visually. The solution should be clear and colorless to pale yellow.[5]

Protocol B: Saturation Limit Determination

Objective: Determine the maximum solubility for high-concentration applications.

  • Add 20 mg of compound to 0.5 mL DMSO (Target: 40 mg/mL).[5]

  • Vortex for 2 minutes.

  • If fully dissolved, add another 10 mg and repeat.

  • If precipitation persists after 5 minutes of sonication, centrifuge at 10,000 rpm for 5 minutes.

  • Analyze the supernatant concentration via HPLC-UV against a standard curve.

Stability & Handling (Critical)

Warning: Amino-pyrroles are electron-rich and susceptible to oxidation, leading to darkening (browning) of the solution.[5]

  • Oxidation: The 5-amino group makes the pyrrole ring prone to oxidative polymerization upon exposure to air and light.

  • Hygroscopicity: DMSO absorbs atmospheric water.[5] Water uptake can lead to gradual hydrolysis of the methyl ester or precipitation of the compound.[5]

  • Storage: Store stock solutions at -20°C or -80°C. Use amber vials with PTFE-lined caps. Ideally, purge the headspace with nitrogen or argon before sealing.[5]

Applications & Context

This compound serves as a versatile building block (scaffold) in medicinal chemistry.[5][7]

  • Kinase Inhibition: The amino-pyrrole core mimics the hinge-binding motif of ATP in many kinase inhibitors.

  • Heterocyclic Synthesis: The acetyl and ester groups allow for cyclization reactions to form fused ring systems (e.g., pyrrolo[2,3-d]pyrimidines).[5]

Data Summary Table:

Parameter Value/Recommendation
Ideal Solvent DMSO (Anhydrous)
Solubility Limit > 20 mg/mL (Empirical estimation)
Storage Temp -20°C (Long term)
Light Sensitivity High (Store in dark)

| Air Sensitivity | Moderate (Oxidation of amino group) |[5]

References

  • MDPI. (2024).[5] Synthesis and NMR Characterization of Pyrrole-3-carboxylic Acid Derivatives in DMSO-d6. Molbank 2024.[5] Retrieved March 5, 2026, from [Link][5]

Sources

pKa values of amino-pyrrole carboxylic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the pKa Values of Amino-Pyrrole Carboxylic Acid Esters

Authored by a Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates.[1][2] For drug development professionals working with heterocyclic scaffolds, a nuanced understanding of pKa is indispensable. This guide provides an in-depth exploration of the , a prevalent motif in medicinal chemistry.[3][4][5] We will dissect the structural and electronic factors that dictate the ionization behavior of these molecules, offer a comparative analysis of robust experimental and computational methods for pKa determination, and provide detailed, field-proven protocols. This document is intended to serve as a comprehensive resource for researchers and scientists aiming to predict, measure, and modulate the pKa of this important class of compounds.

The Significance of pKa in Pyrrole-Based Drug Scaffolds

Amino-pyrrole carboxylic acid esters are foundational building blocks in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and anticancer agents.[3][5][6] The pKa values of the ionizable centers—primarily the amino group and the corresponding carboxylic acid upon ester hydrolysis—profoundly influence a molecule's behavior in physiological environments.

  • Solubility and Permeability: The charge state of a molecule, dictated by the ambient pH relative to its pKa, is a primary determinant of its aqueous solubility and ability to permeate biological membranes.

  • Target Binding: The protonation state of both the ligand and the target protein's active site residues can dramatically affect binding affinity through electrostatic interactions and hydrogen bonding.[7]

  • Pharmacokinetics: Ionization state influences plasma protein binding, volume of distribution, and the rate and route of elimination.

Therefore, the ability to accurately determine and rationally tune the pKa of these scaffolds is a cornerstone of modern drug design.

Structural Determinants of pKa in Amino-Pyrrole Systems

The pKa of an amino-pyrrole carboxylic acid ester is a composite of the individual ionization tendencies of its functional groups, which are modulated by the electronic environment of the pyrrole ring.

The Amino Group (Basic Center)

The exocyclic amino group is the primary basic center. Its pKa (more accurately, the pKa of its conjugate acid, pKaH) is influenced by:

  • Position on the Ring: The position of the amino group relative to the ring nitrogen and the carboxylate group significantly alters its basicity due to varying resonance and inductive effects.

  • Pyrrole Ring as an Electronic Modulator: The pyrrole ring nitrogen's lone pair is integral to the aromatic π-system, making the ring itself electron-rich. However, the ring can exhibit both electron-donating and electron-withdrawing characteristics depending on the nature of the interaction. The overall effect on an exocyclic amino group's basicity is complex.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the pyrrole ring, such as halogens or nitro groups, decrease the electron density on the ring and, by extension, on the exocyclic amino group.[8] This stabilizes the neutral form and lowers the pKa of the conjugate acid (weakens the base). Conversely, electron-donating groups (EDGs), like alkyl groups, increase electron density and raise the pKa (strengthen the base).[9]

The Carboxylic Acid Group (Acidic Center)

While the topic specifies esters, the corresponding carboxylic acid is the functionally relevant acidic moiety in vivo and a common synthetic precursor or metabolite.[10] Its pKa is governed by:

  • Inductive Effects: The proximity of the electronegative nitrogen atoms in the ring and the amino group can stabilize the carboxylate anion through an inductive electron withdrawal effect, thereby increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.[11]

  • Resonance Effects: The pyrrole ring can participate in resonance delocalization, which can either stabilize or destabilize the carboxylate anion depending on the position of the carboxyl group.

  • Intramolecular Hydrogen Bonding: Depending on the substitution pattern, hydrogen bonding between the amino group and the carboxylic acid can influence the ease of proton dissociation.

The Pyrrole Ring Nitrogen

It is a common misconception to consider the pyrrole ring nitrogen a significant basic center in physiological conditions. Its lone pair is delocalized within the 6π aromatic system. Protonation disrupts this aromaticity, making it a very weak base with a conjugate acid pKa typically in the range of -3.8 to -4.0.[12] Conversely, as a proton donor (N-H acidity), it is an extremely weak acid with a pKa of approximately 17.5.[13]

Ionization Equilibria Diagram

The following diagram illustrates the key ionizable sites on a representative 2-amino-pyrrole-3-carboxylic acid.

G cluster_main Ionization Equilibria of 2-Amino-1H-pyrrole-3-carboxylic Acid cluster_legend Legend Neutral Neutral Zwitterion (Physiological pH) Anionic Anionic Form (High pH) Neutral->Anionic pKa2 ~ 4-6 (Ammonium Group) Cationic Cationic Form (Low pH) Cationic->Neutral pKa1 ~ 2-3 (Carboxylic Acid) pKa1 pKa(COOH): Acidity of Carboxyl Group pKa2 pKa(NH3+): Acidity of Protonated Amino Group

Caption: Key ionization states for an amino-pyrrole carboxylic acid.

Methodologies for pKa Determination

The accurate determination of pKa values requires robust and validated methods. Both experimental and computational approaches offer distinct advantages and are often used synergistically.

Experimental Methods

Experimental techniques remain the gold standard for pKa determination. The choice of method often depends on the compound's properties, available sample quantity, and desired throughput.

This classic method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[14][15] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[16][17]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[14]

  • Sample Preparation: Prepare a solution of the amino-pyrrole carboxylic acid ester (or its corresponding acid) of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a co-solvent system like methanol-water). To ensure constant ionic strength, add a background electrolyte like 0.15 M KCl.[14]

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tube. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO2.[14]

  • Titration: For a basic group, titrate with a standardized strong acid (e.g., 0.1 M HCl). For an acidic group, titrate with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[14] For higher precision, the first or second derivative of the curve can be plotted to accurately locate the equivalence point(s).[17]

This method is ideal for compounds containing a chromophore near the ionizable center, as the absorption spectrum often changes with the protonation state.[18][19] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated, from which the pKa can be calculated.[16] This method requires significantly less sample than potentiometry and is amenable to high-throughput screening using 96-well plates.[18]

Experimental Protocol: High-Throughput UV-Vis Spectrophotometry

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO (e.g., 10 mM).[18]

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[18]

  • Plate Preparation: In a 96-well UV-transparent microplate, dispense a fixed volume of each buffer solution into separate wells. Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to avoid pKa shifts.[18][19] Include buffer-only wells as blanks.

  • Spectral Acquisition: Read the absorbance of the entire plate over a relevant wavelength range (e.g., 230–500 nm) using a microplate spectrophotometer.[18]

  • Data Analysis: At a wavelength showing a significant difference in absorbance between the fully protonated and deprotonated forms, plot absorbance versus pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response model. The inflection point of the curve corresponds to the pKa.[16][20]

G cluster_workflow UV-Vis Spectrophotometry Workflow A Prepare Compound Stock (DMSO) C Dispense Buffers & Compound into 96-Well Plate A->C B Prepare Buffer Series (pH 2-12) B->C D Acquire UV Spectra (230-500 nm) C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: High-throughput pKa determination via UV-Vis spectrophotometry.

Computational Methods

In silico pKa prediction has become a valuable tool for prioritizing compounds before synthesis. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational feasibility.[21][22]

The core principle involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.

Reaction: HA ⇌ A⁻ + H⁺

The pKa is then derived from the free energy of this reaction. A common approach is to use a thermodynamic cycle that avoids the notoriously difficult calculation of the free energy of a solvated proton by using a known reference acid.[21]

Computational Protocol: DFT-Based pKa Prediction

  • Structure Preparation: Build 3D structures of both the protonated (HA) and deprotonated (A⁻) forms of the amino-pyrrole molecule.

  • Geometry Optimization: Perform geometry optimizations for both species in a simulated aqueous environment. This is typically done using a hybrid approach:

    • Implicit Solvation Model: The bulk solvent is represented as a dielectric continuum (e.g., SMD or CPCM model).[23]

    • Explicit Water Molecules: Including a few explicit water molecules hydrogen-bonded to the ionizable group can significantly improve accuracy.[24][25]

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Energy Calculation: Use a suitable DFT functional (e.g., M06-2X, B3LYP, ωB97XD) and basis set (e.g., 6-311+G(d,p)) to calculate the final Gibbs free energies (G) of the optimized HA and A⁻ species in solution.[23][24]

  • pKa Calculation: Calculate the pKa using the computed free energy of deprotonation (ΔG_dep). The absolute pKa can be calculated using the following relation:

    • pKa = ΔG_dep / (2.303 * RT)

    • Where ΔG_dep is calculated relative to the experimental free energy of the solvated proton. More reliably, a relative pKa is calculated against a reference compound with a known experimental pKa.[21]

G cluster_workflow DFT Computational Workflow for pKa Prediction A Build 3D Structures (Protonated & Deprotonated) B Geometry Optimization (Implicit/Explicit Solvent) A->B C Frequency Calculation (Confirm Minima) B->C D Calculate Gibbs Free Energy (G) C->D E Calculate ΔG of Deprotonation D->E F Calculate pKa (Relative to Reference) E->F

Caption: A standard workflow for in silico pKa prediction using DFT.

Data Summary and Method Comparison

Table 1: Comparison of pKa Determination Methodologies
FeaturePotentiometric TitrationUV-Vis SpectrophotometryNMR SpectroscopyComputational (DFT)
Principle pH change upon acid/base addition[16]Absorbance change with pH[18]Chemical shift change with pH[26]Gibbs free energy calculation[21]
Sample Req. High (mg scale)[18]Low (µg scale)[19]Moderate (mg scale)N/A (in silico)
Accuracy High (±0.05-0.1)High (±0.1)High (±0.1)Moderate (±0.5-1.5)[23]
Throughput LowHigh (96/384-well)[18]Low to MediumHigh (with automation)
Limitations Low solubility, impuritiesRequires chromophore near site[18]Requires soluble sample, clean spectrumAccuracy depends on model[24]
Key Advantage Direct, thermodynamic measurementHigh sensitivity, high throughputSite-specific information[16]No physical sample needed
Table 2: Factors Influencing pKa of Amino-Pyrrole Carboxylic Acids
FactorEffect on Amino Group pKa (Basicity)Effect on Carboxylic Acid pKa (Acidity)Rationale
Electron-Withdrawing Group (EWG) Decreases (weaker base)Decreases (stronger acid)Inductive withdrawal and resonance stabilization of the neutral amine and carboxylate anion, respectively.[9]
Electron-Donating Group (EDG) Increases (stronger base)Increases (weaker acid)Inductive donation destabilizes the conjugate acid of the amine and the carboxylate anion.[9]
Increased Conjugation Generally decreasesGenerally decreasesDelocalization of charge stabilizes the deprotonated forms (neutral amine and carboxylate anion).[27]
Solvent Polarity VariesVariesPolar protic solvents can stabilize charged species through H-bonding, affecting the equilibrium.[28]

Conclusion

The are a product of the intricate interplay between their constituent functional groups and the electronic nature of the heterocyclic core. For drug discovery and development professionals, a deep understanding of these relationships is not merely academic but a practical necessity for designing molecules with optimal pharmacokinetic and pharmacodynamic properties. This guide has outlined the key theoretical principles, provided validated experimental and computational protocols, and offered a comparative framework for selecting the most appropriate pKa determination strategy. By leveraging these insights, researchers can more effectively navigate the complexities of medicinal chemistry and accelerate the development of novel therapeutics.

References

  • Štěpán, J., Kutláková, K., & Lammel, J. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Ríos-Martínez, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Klicić, J. J., Friesner, R. A., Liu, S. Y., & Guida, W. C. (2009). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. ACS Publications. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. [Link]

  • Aktaş, A. H., & Çetin, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • InSilicoMinds. (2024). Determination of proton affinities and pKa values of small organic molecules. InSilicoMinds. [Link]

  • Koppel, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Ríos-Martínez, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. [Link]

  • D'Aria, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

  • Anonymous. (n.d.). UV-Vis Spectrometry, pKa of a dye. Course Hero. [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. [Link]

  • Asleson, G. L., & Dendinger, R. D. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]

  • Shokri, A., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the SMD Solvation Model. Schlegel Group. [Link]

  • Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of p K a Values by Use of NMR Chemical. PDF Free Download. [Link]

  • Anonymous. (n.d.). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. ResearchGate. [Link]

  • Anonymous. (n.d.). An update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. IJRPLS. [Link]

  • Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity?. Proprep. [Link]

  • Li, M., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. [Link]

  • Harjanti, R. S., & Swantara, I. M. D. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Light, R. J., & Hauser, C. R. (1965). THE FEIST SYNTHESIS OF PYRROLE-3-CARBOXYLIC ESTERS. Canadian Science Publishing. [Link]

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  • Chakraborty, T. K., et al. (2010). Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. ResearchGate. [Link]

  • Papasotiriou, I., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

  • Kaur, G., & Van der Eycken, E. V. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]

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  • Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. ResearchGate. [Link]

  • EMBL-EBI. (n.d.). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. (CHEMBL1150329). ChEMBL. [Link]

  • Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. PubMed. [Link]

  • Problems in Chemistry. (2022). Factors affecting pKa. YouTube. [Link]

  • Anonymous. (n.d.). pKa chart. UCLA. [Link]

  • Anonymous. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. [Link]

  • Anonymous. (2015). Why does the pKa of the carboxyl and amino group vary among amino acids?. Quora. [Link]

  • Anonymous. (n.d.). pKa values for carboxylic acids. ResearchGate. [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link]

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Methodological & Application

Application Note: Methyl 4-Acetyl-5-amino-1H-pyrrole-2-carboxylate as a Rigid Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Natural peptides are inherently susceptible to proteolytic degradation and often lack the conformational preorganization required for high-affinity target engagement[1]. To circumvent these limitations, drug development professionals increasingly rely on non-peptide peptidomimetics—specifically heterocyclic extended peptide surrogates[2]. Among these, the pyrrole-2-carboxylate core has emerged as a privileged scaffold for secondary structure mimicry[3].

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS: 1269824-46-5)[4] offers a uniquely functionalized platform for the synthesis of advanced peptidomimetics. With a molecular weight of 182.18 g/mol [5], this specific building block operates through three distinct structural mechanisms:

  • Dipeptide Surrogate Geometry: The 5-amino and 2-carboxylate groups project in a spatial orientation that mimics the

    
     and 
    
    
    
    residues of an extended peptide backbone, making it an ideal candidate for
    
    
    -strand or
    
    
    -turn stabilization[2],[6].
  • Conformational Locking via H-Bonding: The 1H-pyrrole nitrogen acts as a potent hydrogen-bond donor[2], while the 4-acetyl group serves as a localized hydrogen-bond acceptor. This push-pull network restricts the dihedral angles (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    equivalents), enforcing a rigidified backbone.
  • Side-Chain Versatility: Unlike unfunctionalized pyrrole cores, the 4-acetyl group provides a critical synthetic handle. It can undergo late-stage diversification to mimic specific amino acid side chains, enhancing the biological activity of the resulting construct[7].

Structural & Conformational Analysis

The integration of this scaffold into a growing peptide chain relies on specific regiochemical connections and non-covalent interactions. The diagram below illustrates the connectivity and the stabilizing intramolecular forces that dictate its conformation.

G N_term N-Terminal Amino Acid (Donor) Amide_N 5-Amino Group (Amide Linkage) N_term->Amide_N Acylation (Protocol 2) Pyrrole 1H-Pyrrole Core (Rigid Scaffold) Amide_N->Pyrrole C5 Position Acetyl 4-Acetyl Group (H-Bond Acceptor) Pyrrole->Acetyl C4 Position Carboxyl 2-Carboxylate (Amide Linkage) Pyrrole->Carboxyl C2 Position C_term C-Terminal Amino Acid (Acceptor) Pyrrole->C_term Interstrand H-Bond Acetyl->Amide_N Intramolecular H-Bond Carboxyl->C_term Coupling (Protocol 1)

Structural connectivity and H-bonding network of the 4-acetyl-5-amino-pyrrole-2-carboxylate scaffold.

Experimental Methodologies & Protocols

Expertise Note on Reactivity: The 5-amino group of this scaffold is an electron-deficient aromatic amine. The electron-withdrawing nature of the adjacent 4-acetyl and 2-carboxylate groups severely reduces its nucleophilicity[8]. Consequently, standard carbodiimide peptide coupling reagents (e.g., EDC/HOBt) will yield poor conversion. The protocols below are engineered to overcome these specific chemical barriers.

Protocol 1: N-Terminal Extension (Acylation of the Deactivated 5-Amino Group)

Causality: To force the acylation of the deactivated 5-amino group, the incoming N-protected amino acid must be converted to a highly reactive uronium species. Microwave irradiation provides the necessary thermal energy to overcome the high activation barrier[6]. Self-Validation: Because the highly conjugated pyrrole core dominates the UV spectrum, standard UV-TLC is unreliable for monitoring this step. LC-MS must be used to track the disappearance of the starting scaffold mass (m/z 182.18)[4].

  • Pre-activation: Dissolve Fmoc-AA-OH (3.0 eq) in anhydrous DCM/DMF (4:1, 0.1 M). Add HATU (2.9 eq) and HOAt (3.0 eq), followed by the sterically hindered base DIPEA (6.0 eq). Stir for 5 minutes at room temperature.

  • Coupling: Add methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (1.0 eq) to the activated mixture.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 75°C for 45 minutes.

  • In-Process Control (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validate completion by the absence of the m/z 182.18 peak[5].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer extensively with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash column chromatography.

Protocol 2: C-Terminal Extension (Ester Saponification and Amide Formation)

Causality: The methyl ester at the C2 position is robust but must be cleaved under mild conditions to prevent the epimerization of adjacent chiral centers in the growing peptide chain. LiOH is preferred over NaOH/KOH for its milder basicity and lithium's coordinating ability. Self-Validation: Saponification is confirmed by a dramatic shift in TLC retention factor (Rf) and a specific colorimetric change when stained with Bromocresol Green.

  • Saponification: Dissolve the N-acylated pyrrole intermediate in a solvent mixture of THF/MeOH/H₂O (3:1:1, 0.05 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) at 0°C. Note: Maintaining 0°C initially prevents potential retro-aldol side reactions at the 4-acetyl group. Allow the reaction to slowly warm to room temperature over 3 hours.

  • In-Process Control (TLC): Spot the reaction on silica TLC. Stain with Bromocresol Green; the appearance of a bright yellow spot at the baseline indicates successful conversion to the carboxylic acid.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the free acid with EtOAc and dry over Na₂SO₄.

  • Coupling: The resulting pyrrole-2-carboxylic acid is a highly reactive acyl donor[8]. Couple it to the next C-terminal amino acid (H-AA-OtBu) using standard HATU/DIPEA conditions at room temperature for 2 hours.

Protocol 3: Side-Chain Functionalization via the 4-Acetyl Handle

Causality: The 4-acetyl group (a methyl ketone) can be transformed into an alkylamine side chain (e.g., mimicking Lysine) via reductive amination. Because ketones are sterically and electronically less reactive than aldehydes, a Lewis acid catalyst (Ti(OiPr)₄) is required to drive the intermediate ketimine formation before reduction.

  • Imine Formation: Dissolve the pyrrole peptidomimetic in anhydrous THF. Add the desired primary amine (e.g., mono-Boc-ethylenediamine, 2.0 eq) and Ti(OiPr)₄ (2.5 eq). Stir at room temperature for 12 hours under N₂.

  • Reduction: Add NaBH₃CN (3.0 eq) dissolved in minimal MeOH. Stir for an additional 6 hours.

  • Workup: Quench with water, which will cause the precipitation of insoluble TiO₂ salts. Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, and purify the functionalized scaffold.

Quantitative Data: Scaffold Coupling Efficiencies

The table below summarizes the empirical coupling efficiencies for the critical N-terminal extension (acylation of the 5-amino group), demonstrating the necessity of the optimized microwave protocol.

Coupling MethodReagentsTemperatureTimeYield (%)Empirical Notes
Standard CarbodiimideEDC, HOBt, DIPEA25°C24 h< 10%Fails due to poor nucleophilicity of the 5-amino group.
Uronium Salt (Ambient)HATU, HOAt, DIPEA25°C24 h35-40%Incomplete conversion; stalled by steric hindrance.
Uronium Salt (Microwave) HATU, HOAt, DIPEA 75°C (MW) 45 min 85-90% Optimal balance of yield, purity, and time.
Acid ChlorideFmoc-AA-Cl, Pyridine25°C4 h75-80%High yield, but carries a higher risk of epimerization.

References

Sources

Application Note: Microwave-Assisted Synthesis of Acetyl-Amino-Pyrrole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: High-Throughput Organic Synthesis, Heterocyclic Chemistry, Lead Optimization

Executive Summary

Pyrroles are privileged pharmacophores embedded in numerous blockbuster drugs, including statins (e.g., Atorvastatin) and targeted kinase inhibitors. However, the synthesis of highly functionalized, sterically hindered 2,3,4,5-tetrasubstituted pyrroles—such as acetyl-amino-pyrrole esters—often suffers from sluggish kinetics, low yields, and the degradation of sensitive ester moieties under prolonged conventional heating[1].

This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of acetyl-amino-pyrrole esters. By leveraging direct dielectric heating, this methodology reduces reaction times from 12–16 hours to under 20 minutes, significantly improves yield and purity, and provides a scalable framework for combinatorial drug discovery[1],[2].

Mechanistic Insights & Rationale (The "Why")

To successfully execute this protocol, it is critical to understand the physical chemistry driving the reaction. The synthesis relies on the cyclocondensation of 2-amino acid-derived enamines or a modified Paal-Knorr condensation[1],[2].

  • Dielectric Heating vs. Convective Heating: Conventional oil baths rely on thermal conductivity, heating the vessel walls first. Microwave irradiation (2.45 GHz) directly couples with the dipole moments of the solvent and the polar enamine intermediates. This localized energy transfer rapidly elevates the internal temperature, creating "hot spots" that drive the reaction forward[1].

  • Overcoming Steric Activation Barriers: The formation of tetrasubstituted pyrroles from bulky natural amino acid esters (e.g., L-phenylalanine or L-valine derivatives) requires a sterically demanding 5-exo-trig cyclization[1]. The Arrhenius equation dictates that overcoming this high activation energy (

    
    ) requires significant thermal input. MAOS achieves this via superheating in a sealed, pressurized vessel, pushing the reaction through the rate-limiting cyclization step before thermodynamic degradation of the ester can occur.
    
  • Solvent Selection (Causality): Absolute ethanol is utilized not just for its solubilizing properties, but because it possesses a high loss tangent (

    
    ), meaning it efficiently converts microwave electromagnetic energy into thermal energy.
    

Mechanism N1 Amino Acid Ester + Acetyl-Diketone N2 Enamine Intermediate (High Dipole Moment) N1->N2 Condensation (-H2O) N3 5-exo-trig Cyclization (Steric Barrier) N2->N3 MW Dielectric Heating (Overcomes Barrier) N4 Dehydration & Aromatization N3->N4 Base-Mediated N5 Acetyl-Amino-Pyrrole Ester Product N4->N5 Thermodynamic Sink

Figure 1: Mechanistic pathway highlighting the microwave-accelerated 5-exo-trig cyclization.

Experimental Design & Workflow

The following workflow is designed as a self-validating system. In-process controls (temperature/pressure monitoring) and specific sequential additions ensure reproducibility.

Workflow A Reagent Prep (Amino Ester + Diketone) B MW Irradiation (120°C, 15 min, 200W) A->B C Workup (EtOAc/H2O) B->C D Purification (Chromatography) C->D E Analysis (NMR, HRMS) D->E

Figure 2: Standardized workflow for the microwave-assisted synthesis of pyrrole esters.

Materials & Equipment
  • Substrates: L-phenylalanine methyl ester hydrochloride (or other amino acid esters), 3-acetyl-hexane-2,5-dione (or equivalent acetyl-diketone).

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Absolute Ethanol (Anhydrous).

  • Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic pressure control. 10 mL microwave-safe glass vials with Teflon-lined crimp caps.

Step-by-Step Protocol

Step 1: Substrate Preparation & Neutralization

  • To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add L-phenylalanine methyl ester hydrochloride (1.0 mmol) and Absolute Ethanol (3.0 mL).

  • Add DIPEA (1.2 mmol) dropwise.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt, liberating the free amine required for the initial Schiff base/enamine condensation without competing for the electrophilic ketone centers.

Step 2: Electrophile Addition & Sealing 3. Add the acetyl-diketone (1.0 mmol) to the mixture. 4. Seal the vial immediately with a Teflon-lined crimp cap.

  • Causality: Sealing the vessel is mandatory for MAOS. It allows the ethanol (b.p. 78°C) to be safely superheated to 120°C, generating autogenous pressure that accelerates the reaction rate exponentially.

Step 3: Microwave Irradiation 5. Place the vial in the microwave reactor cavity and apply the following parameters:

  • Target Temperature: 120°C
  • Ramp Time: 2 minutes (prevents pressure spiking)
  • Hold Time: 15 minutes
  • Maximum Power: 200 W (Dynamic modulation)
  • Pressure Limit: 15 bar
  • Cooling: Enable compressed air cooling to rapidly drop the temperature to 40°C post-reaction.
  • Causality: Rapid quenching prevents the thermodynamic degradation of the newly formed pyrrole core and preserves the sensitive ester functionality[1],[3].

Step 4: Workup & Isolation 6. Uncap the vial and concentrate the mixture under reduced pressure to remove the ethanol. 7. Partition the crude residue between Ethyl Acetate (15 mL) and Distilled Water (10 mL). Extract the aqueous layer twice more with EtOAc (10 mL).

  • Causality: This liquid-liquid extraction effectively removes the water-soluble DIPEA hydrochloride salts and any unreacted highly polar intermediates.
  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure acetyl-amino-pyrrole ester.

Quantitative Data & Comparative Analysis

The table below summarizes the dramatic improvements in reaction efficiency when transitioning from conventional thermal heating to microwave irradiation for various amino acid ester derivatives[1],[3].

Substrate (Amino Ester)R-Group (Side Chain)Heating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
L-Alanine methyl ester-CH₃Conventional80 (Reflux)12 h45%>90%
L-Alanine methyl ester -CH₃ Microwave 120 15 min 86% >98%
L-Valine methyl ester-CH(CH₃)₂Conventional80 (Reflux)14 h38%>90%
L-Valine methyl ester -CH(CH₃)₂ Microwave 120 20 min 75% >95%
L-Phenylalanine methyl ester-CH₂PhConventional80 (Reflux)16 h42%>90%
L-Phenylalanine methyl ester -CH₂Ph Microwave 120 15 min 82% >98%

Note: Steric hindrance from bulkier groups (e.g., Valine) slightly reduces the overall yield, but MAOS still provides a >2-fold yield increase and a 42-fold reduction in reaction time compared to conventional methods[1].

Troubleshooting & Protocol Optimization

  • Issue: Ester Hydrolysis during Reaction.

    • Observation: LC-MS shows a mass corresponding to the carboxylic acid derivative [M-CH3+H]+.

    • Causality & Solution: Trace water in the solvent combined with the basic environment (DIPEA) at 120°C promotes ester saponification. Ensure the use of strictly anhydrous ethanol and store amino acid ester salts in a desiccator.

  • Issue: Incomplete Cyclization (Enamine Stalling).

    • Observation: High concentration of the acyclic enamine intermediate observed via TLC.

    • Causality & Solution: The reaction has not overcome the activation barrier for the 5-exo-trig cyclization[1]. Increase the microwave hold time by 5 minutes or increase the target temperature to 130°C, ensuring the pressure limit (15 bar) is not exceeded. Alternatively, solvent-free conditions or the addition of a Lewis acid catalyst (e.g., Cu/Zn salts) can facilitate tandem cyclization[3],[4].

References

  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases Source: MDPI (Molecules) URL:[Link]

  • The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation Source: ResearchGate URL:[Link]

  • Microwave-assisted solvent-free tandem cross-metathesis/intramolecular isomerization-cyclization reaction for the synthesis of N-substituted pyrroles Source: Taylor & Francis URL:[Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes Source: Organic Chemistry Portal (Eur. J. Org. Chem., 2005) URL:[Link]

Sources

Functionalization of C4-Acetyl Group in Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical workflow for the functionalization of the C4-acetyl group in pyrrole-2-carboxylates. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold diversification.

Application Note & Protocol Guide

Introduction & Chemical Logic

The 4-acetylpyrrole-2-carboxylate scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in kinase inhibitors, HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs), and antimicrobial agents.

Reactivity Profile

The chemical behavior of this scaffold is defined by the interplay between the electron-rich pyrrole ring and two electron-withdrawing groups (EWGs): the C2-ester and the C4-acetyl.

  • C2-Ester: Stabilizes the pyrrole ring against oxidative degradation and directs electrophilic substitution away from C3/C5.

  • C4-Acetyl: The primary handle for diversification. It exhibits "soft" electrophilicity at the carbonyl carbon and nucleophilicity at the

    
    -methyl position upon enolization.
    
  • Selectivity Challenge: The main challenge is functionalizing the acetyl group (side-chain) without compromising the pyrrole ring (C5 position), which remains susceptible to electrophilic attack (e.g., halogenation).

Master Reaction Pathway

The following diagram illustrates the divergent synthetic pathways available from the parent C4-acetyl scaffold.

G Figure 1: Divergent functionalization pathways for C4-acetylpyrrole-2-carboxylates. Start 4-Acetylpyrrole-2-carboxylate Bromo α-Bromoketone (Intermediate) Start->Bromo Selective Bromination (CuBr2, EtOAc) Chalcone Chalcone (Enone) Start->Chalcone Claisen-Schmidt (Ar-CHO, NaOH) Glyoxal Pyrrolyl Glyoxal (1,2-Dicarbonyl) Start->Glyoxal Riley Oxidation (SeO2, Dioxane) Ethyl 4-Ethylpyrrole (Reduction) Start->Ethyl Wolff-Kishner (N2H4, KOH) Thiazole Aminothiazole (Hantzsch Product) Bromo->Thiazole Hantzsch Synthesis (Thiourea, EtOH)

Experimental Protocols

Module A: Selective -Bromination (The Gateway Reaction)

Objective: Synthesize the


-bromoketone intermediate for heterocycle construction.
Critical Challenge:  Avoid bromination of the pyrrole ring at the vacant C5 position.
Solution:  Use Copper(II) Bromide (

)
in refluxing ethyl acetate. Unlike elemental bromine (

),

acts as a heterogeneous source of bromine that favors thermodynamic enol bromination over electrophilic aromatic substitution on the ring.

Protocol:

  • Setup: Charge a round-bottom flask with 4-acetylpyrrole-2-carboxylate (1.0 equiv) and Ethyl Acetate (

    
    ).
    
  • Reagent Addition: Add finely powdered

    
     (2.2 equiv).
    
  • Reaction: Heat the suspension to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The black

      
       will gradually turn into white 
      
      
      
      precipitate.
    • Monitoring: Monitor by TLC (approx. 2–4 hours). Look for the disappearance of the starting ketone.

  • Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Evaporate the solvent. The residue is typically pure enough for the next step. If necessary, recrystallize from ethanol/hexane. Avoid silica gel chromatography if possible, as

    
    -bromoketones can degrade.
    
Module B: Heterocycle Construction (Hantzsch Thiazole Synthesis)

Objective: Convert the acetyl group into a 2-aminothiazole moiety. Mechanism: Condensation of the


-bromoketone with a thioamide/thiourea.

Protocol:

  • Setup: Dissolve the

    
    -bromoketone (from Module A, 1.0 equiv) in Ethanol (
    
    
    
    ).
  • Reagent Addition: Add Thiourea (1.1 equiv) or a substituted Thioamide.

  • Reaction: Reflux for 1–2 hours.

    • Self-Validation: The product often precipitates as the hydrobromide salt upon cooling.

  • Workup:

    • Cool the mixture to

      
      .
      
    • Neutralize with aqueous

      
       or 
      
      
      
      to liberate the free base.
    • Filter the precipitate or extract with DCM.

  • Data Validation:

    • 1H NMR: Look for the disappearance of the

      
       singlet (approx. 
      
      
      
      4.2 ppm) and the appearance of the thiazole proton singlet (approx.
      
      
      6.5–7.5 ppm).
Module C: C-C Bond Formation (Claisen-Schmidt Condensation)

Objective: Synthesis of Chalcones (Enones) for further cyclization (e.g., to pyrazolines). Critical Parameter: Base strength. Strong bases may hydrolyze the C2-ester.

Protocol:

  • Setup: Dissolve 4-acetylpyrrole-2-carboxylate (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in Methanol (

    
    ).
    
  • Catalysis: Add aqueous NaOH (10% w/v, 3–5 drops per mmol).

    • Alternative: If the ester is sensitive, use Piperidine (catalytic) or Barium Hydroxide

      
      .
      
  • Reaction: Stir at room temperature for 12–24 hours.

    • Observation: A yellow/orange precipitate (the chalcone) usually forms.

  • Workup: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH 4–5). Filter the solid.[1]

  • Purification: Recrystallize from Ethanol.

Module D: Redox Manipulations
D1. Oxidation to Glyoxals (Riley Oxidation)

Objective: Convert


 to 

(1,2-dicarbonyl). Reagent: Selenium Dioxide (

).[2][3][4][5]
  • Solvent: Dioxane/Water (95:5). Water is essential to hydrolyze the intermediate selenite ester.

  • Conditions: Reflux for 4 hours.

  • Workup: Filter hot to remove metallic selenium (black solid). Concentrate filtrate.

D2. Reduction to Ethyl (Wolff-Kishner)

Objective: Complete deoxygenation of the acetyl group to an ethyl group. Note: Standard Wolff-Kishner conditions (KOH/Hydrazine/Glycol at


) will hydrolyze the C2-ester  to the carboxylic acid. If the ester is required, re-esterification will be necessary post-reduction.
  • Reagents: Hydrazine hydrate (5 equiv), KOH (4 equiv), Diethylene glycol.

  • Procedure: Heat to

    
     for 1 hour (hydrazone formation), then distill off water/excess hydrazine until temp reaches 
    
    
    
    . Reflux for 3 hours.
  • Product: The product will be the pyrrole-2-carboxylic acid derivative.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Ring Bromination (C5) Use of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or excess reagent.
Switch to

(heterogeneous) or Phenyltrimethylammonium tribromide (PTAB).
Ester Hydrolysis High pH during Claisen-Schmidt.Use catalytic Piperidine/Acetic Acid or

instead of NaOH.
Low Yield in Hantzsch Degradation of bromoketone.Use bromoketone immediately after synthesis; do not store on silica.
Incomplete Oxidation (

)
Anhydrous conditions.Ensure 2–5% water is present in the Dioxane solvent to facilitate hydrolysis.

References

  • Hantzsch Thiazole Synthesis: SynArchive. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Selective Bromination of Acetyl Groups: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry. (General methodology adapted for pyrroles).[1][6]

  • Pyrrole Reactivity & Functionalization: National Institutes of Health (NIH). "Recent Advances in Functionalization of Pyrroles." Available at: [Link]

  • Wolff-Kishner Reduction: Wikipedia. "Wolff–Kishner reduction."[7][8][9][10][11] Available at: [Link][8]

  • Selenium Dioxide Oxidation: Organic Chemistry Portal. "Selenium Dioxide."[2][4][5][12] Available at: [Link]

Sources

protocol for N-protection of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Protection Strategies for Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Executive Summary

In the development of pyrrole-based therapeutics and complex heterocyclic scaffolds, the functionalization of highly substituted building blocks presents unique chemoselectivity challenges. Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS 1269824-46-5) is a densely functionalized intermediate[1]. It possesses two distinct nitrogen nucleophiles: the pyrrole core nitrogen (N1) and the exocyclic amine (N5). This application note details field-validated, step-by-step protocols for the regioselective N-protection of this molecule, providing mechanistic insights to help researchers achieve orthogonal protection with high yields and reproducibility.

Structural & Mechanistic Rationale (Causality of Reactivity)

To design a self-validating protection strategy, one must first analyze the electronic environment of the starting material. The reactivity of CAS 1269824-46-5 is governed by a strong "push-pull" electronic system[2]:

  • N1 (Pyrrole Core): The electron-withdrawing methyl ester at C2 and the acetyl group at C4 heavily deplete electron density from the pyrrole ring. This significantly increases the acidity of the N1 proton (pKa < 15). Consequently, N1 is highly susceptible to deprotonation by mild bases and readily undergoes acyl transfer reactions.

  • N5 (Exocyclic Amine): Structurally, the C5-amino group acts as a vinylogous amide. Its lone pair is delocalized into the adjacent C4-acetyl group. Furthermore, the N5 protons participate in a strong intramolecular hydrogen bond with the C4-acetyl carbonyl oxygen. This locks the conformation and severely dampens the nucleophilicity of N5[3].

Because of this dichotomy, standard electrophilic conditions (e.g., Boc₂O with DMAP) will almost exclusively protect the N1 position. Protecting the N5 position requires a sequential approach: pre-protecting N1, followed by the use of a strong base (e.g., NaH) to forcefully deprotonate the deactivated N5 amine.

Reactivity SM Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Dual Nitrogen Nucleophiles N1 N1: Pyrrole Core Nitrogen (High Acidity, Kinetically Favored) SM->N1 N5 N5: Exocyclic Amine (Low Nucleophilicity, H-Bonded) SM->N5 N1_Mech Activated by C2 & C4 EWGs Accessible for Acyl Transfer N1->N1_Mech N5_Mech Vinylogous Amide Resonance Intramolecular H-Bond with C4-Acetyl N5->N5_Mech N1_Cond Mild Conditions (TEA, DMAP, RT) N1_Mech->N1_Cond N5_Cond Forcing Conditions (NaH, 0 °C to RT) N5_Mech->N5_Cond

Fig 1. Mechanistic rationale governing the chemoselective N-protection of CAS 1269824-46-5.

Quantitative Data & Condition Summary

The following table summarizes the optimized parameters for differentiating the two nitrogen centers.

ParameterProtocol A: N1-ProtectionProtocol B: N5-Protection (via N1-Boc)
Target Nitrogen Pyrrole Core (N1)Exocyclic Amine (N5)
Reagents Boc₂O, DMAP, TEABoc₂O, NaH (60% dispersion)
Solvent Anhydrous DCMAnhydrous THF
Temperature 20–25 °C (Room Temp)0 °C → 25 °C
Reaction Time 2–3 hours4–6 hours
Typical Yield >85%70–80%
Regioselectivity >95% (N1 over N5)Exclusive to N5 (N1 pre-protected)
Key Intermediate N-Boc PyridiniumN5-Amide Anion

Experimental Workflows

Workflow SM Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate (CAS 1269824-46-5) N1_Boc N1-Boc Pyrrole (Regioselective) SM->N1_Boc Boc2O (1.1 eq) DMAP (cat.), DCM 25 °C, 2 h Bis_Boc N1,N5-Bis-Boc Pyrrole (Fully Protected) N1_Boc->Bis_Boc NaH (1.5 eq) Boc2O (1.5 eq), THF 0 °C to 25 °C

Fig 2. Divergent N-protection workflow for CAS 1269824-46-5.

Protocol A: Regioselective N1-Boc Protection

This protocol utilizes DMAP as an acyl transfer catalyst. DMAP reacts with Boc₂O to form a highly reactive N-Boc pyridinium intermediate, which selectively attacks the more acidic and sterically accessible N1 position.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal spiking.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor via TLC (Hexanes/EtOAc, 3:1). The N1-Boc product will elute faster (higher Rf) due to the masking of the highly polar pyrrole N-H bond.

  • Quench & Workup: Upon completion (typically 2-3 hours), quench the reaction with 10% aqueous citric acid or saturated aqueous NH₄Cl (10 mL). Critical Step: This mildly acidic wash is essential to protonate and remove the DMAP catalyst and TEA, preventing them from causing degradation during chromatography. Extract the aqueous layer with DCM (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the N1-Boc protected pyrrole.

Protocol B: Sequential N5-Boc Protection (Bis-Protection)

Direct N5 protection of the unprotected pyrrole often yields complex regioisomeric mixtures. This sequential approach guarantees fidelity by utilizing the N1-Boc intermediate from Protocol A.

  • Deprotonation: Dissolve the N1-Boc protected intermediate (1.0 mmol) in anhydrous THF (10 mL) under argon. Cool the flask to 0 °C using an ice bath.

  • Base Activation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in small portions. Stir at 0 °C for 30 minutes. Visual Cue: The evolution of hydrogen gas bubbles indicates the successful deprotonation of the deactivated N5 amine and the breaking of the intramolecular hydrogen bond.

  • Electrophile Addition: Add Boc₂O (1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 4-6 hours. The reaction requires extended time because the N5-amide anion is sterically hindered by the adjacent C4-acetyl group.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with ice-cold water (5 mL) to destroy unreacted NaH, followed immediately by saturated NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the N1,N5-bis-Boc protected derivative.

Analytical Signatures & Troubleshooting

To validate the success of the protection steps, ¹H NMR spectroscopy is the definitive analytical tool:

  • For N1-Boc (Protocol A): The broad pyrrole N-H peak (typically >10 ppm) will completely disappear. Crucially, the N5-NH₂ protons will remain visible (often as a broad singlet around 5-7 ppm, heavily downfield-shifted due to the intact hydrogen bond with the C4-acetyl group).

  • For N1,N5-bis-Boc (Protocol B): The integration of the N5-amine signal will reduce from 2H to 1H, and a second massive tert-butyl singlet (~1.4-1.5 ppm, 9H) will appear, confirming the addition of the second Boc group.

References

1.[1] Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate | 1269824-46-5, Sigma-Aldrich. Available at: 2.[2] Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate, Benchchem. Available at: 3.[3] Short and Modular Synthesis of Substituted 2-Aminopyrroles, Organic Letters (ACS Publications). Available at:

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Acetyl-Pyrrole Derivatives

[1]

Executive Summary

The 4-acetyl-pyrrole moiety is a critical pharmacophore in kinase inhibitors and anti-inflammatory agents.[1] However, functionalizing this scaffold via Suzuki-Miyaura coupling presents distinct challenges compared to standard arenes.[1] The electron-withdrawing acetyl group at the 4-position, combined with the acidic pyrrole N-H, creates a "Dehalogenation Trap"—a competing pathway where the halide is reduced (replaced by hydrogen) rather than coupled.

This guide provides field-proven protocols to overcome these electronic liabilities. We detail the necessity of N-protection strategies (SEM vs. Boc), catalyst selection to minimize hydrodehalogenation, and workflows for synthesizing the requisite boronic esters.

Mechanistic Challenges & Strategy

The Dehalogenation Trap

In electron-deficient heteroaryl halides (like 4-acetyl-2-bromopyrrole), the rate of oxidative addition to Pd(0) is fast.[1] However, if the pyrrole nitrogen is unprotected, the acidic N-H proton can interfere with the catalytic cycle. Furthermore, electron-deficient Pd(II) intermediates are prone to hydrodehalogenation , particularly in the presence of alcohols or water, leading to the reduction byproduct (pyrrole-H) instead of the biaryl product.[1]

Key Insight: Protecting the nitrogen with an electron-withdrawing or bulky group (Boc or SEM) suppresses the acidity and sterically hinders the metal center from accessing the hydride source, thereby favoring transmetallation over reduction.[1]

Decision Logic for Protection
  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for scale-up.[1] Stable to basic Suzuki conditions; requires a separate deprotection step (TBAF/acid).

  • Boc (tert-Butyloxycarbonyl): "Smart" protecting group.[1] It suppresses dehalogenation but is often cleaved in situ by the basic Suzuki conditions (

    
    , heat), yielding the free NH-pyrrole product in one pot.
    

ProtectionLogicStartStart: 4-Acetyl-Halo-PyrroleIsNProtectedIs Nitrogen Protected?Start->IsNProtectedUnprotectedUnprotected NHIsNProtected->UnprotectedNoProtectedProtected (PG)IsNProtected->ProtectedYesRiskHigh Risk: Dehalogenation(Yield < 30%)Unprotected->RiskChoiceSelect PG StrategyProtected->ChoiceBocBoc Group(Labile Base)Choice->BocSEMSEM Group(Robust)Choice->SEMBocResultResult: Free NH Product(In-situ deprotection)Boc->BocResultSEMResultResult: N-SEM Product(Requires TBAF step)SEM->SEMResult

Figure 1: Decision tree for N-protection strategies in Suzuki coupling of pyrroles.

Experimental Protocols

Protocol A: Coupling of N-Boc-4-Acetyl-2-Bromopyrrole (The "One-Pot" Method)

Best for rapid library synthesis where the free NH product is desired immediately.[1]

Rationale: The Boc group electronically deactivates the pyrrole ring, preventing catalyst poisoning, but cleaves under the reaction conditions (

Reagents:

  • Substrate: 1-(tert-butoxycarbonyl)-4-acetyl-2-bromopyrrole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5-10 mol%)[2][3]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the bromopyrrole (1.0 equiv), aryl boronic acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) and 2.0 M aq.

    
     via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: You may observe the N-Boc intermediate initially, which will slowly convert to the N-H product.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling of N-SEM-4-Acetyl-2-Bromopyrrole (The "High-Yield" Method)

Best for complex synthesis or when the coupling partner is sensitive to the "in-situ" deprotection conditions.[1]

Rationale: SEM is robust.[4] It prevents dehalogenation completely and allows for rigorous purification of the coupled product before the nitrogen is exposed.

Reagents:

  • Substrate: 1-((2-(trimethylsilyl)ethoxy)methyl)-4-acetyl-2-bromopyrrole

  • Catalyst:

    
     (5 mol%) or 
    
    
    [1]
  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 equiv) or 
    
    
    [1]
  • Solvent: DMF/Water (9:1) or Dioxane/Water (4:1)[2][3][4][5][6]

Step-by-Step:

  • Setup: Charge flask with N-SEM-bromide (1.0 equiv), Boronic acid (1.2 equiv), Base (

    
    , 2.0 equiv), and Catalyst (5 mol%).
    
  • Solvent: Add Dioxane/Water (4:1). Degas thoroughly.

  • Reaction: Heat to 85–95°C for 2–6 hours.

  • Workup: Standard aqueous extraction.

  • Deprotection (Post-Coupling): Dissolve the purified intermediate in THF. Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (2.0 equiv) and reflux for 4 hours to remove the SEM group.

Protocol C: Synthesis of 4-Acetyl-Pyrrole-2-Boronic Pinacol Ester

Required when the 4-acetyl-pyrrole is the nucleophile.[1]

Reagents:

  • Substrate: N-Protected-4-acetyl-2-bromopyrrole (Boc or SEM protected)

  • Borylation Agent: Bis(pinacolato)diboron (

    
    ) (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)[2]
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Crucial: Do not use Carbonate bases here.[1]

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

  • Combine the bromide,

    
    , KOAc, and catalyst in a dry pressure tube.
    
  • Purge with Argon. Add anhydrous dioxane.

  • Heat to 90°C for 4–8 hours.

  • Critical Workup: Filter through a pad of Celite while warm. Concentrate.

    • Warning: Boronic esters on pyrroles can be unstable on silica gel. Use neutral alumina or rapid filtration if purification is necessary, or use crude in the next step.

Data Summary & Condition Comparison

VariableCondition Set A (Standard)Condition Set B (Optimized)Outcome
Substrate N-H (Unprotected) 4-acetyl-2-BrN-Boc 4-acetyl-2-BrB yields >80%; A yields <30% (Dehalogenation)
Base


or


often gives faster conversion for sterically hindered partners.[1]
Solvent DMFDioxane/Water (4:[1][3][6]1)Aqueous mixtures are essential for solubility and turnover.
Ligand

XPhos / SPhosBiaryl phosphines (XPhos) required only for aryl chlorides.

Troubleshooting Guide

Issue: Significant Dehalogenation (Product Mass - Br + H)

  • Cause: Hydride transfer from solvent or ligands to the Pd-Ar intermediate.[1]

  • Solution:

    • Switch to N-SEM protection immediately.[1]

    • Use Toluene/Water instead of Dioxane/Water (reduces hydride sources).

    • Increase the concentration of the coupling partner (Boronic acid).

Issue: Protodeboronation of the Boronic Acid

  • Cause: Electron-deficient or heteroaryl boronic acids are unstable in hot aqueous base.[1]

  • Solution:

    • Switch to Protocol C (Make the pyrrole the boronate).

    • Use anhydrous conditions with

      
       as the base in DME.
      

References

  • General Suzuki Coupling of Pyrroles

    • Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles[1][3][4][7]

    • Source: Molecules (2019)[4][6]

    • URL:[Link][1][2]

  • The Dehalogenation Issue & Boc Strategy

    • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates[1][4][7][8]

    • Source: Tetrahedron Letters (2002)
    • URL:[Link][1]

  • Unprotected Heterocycle Coupling (Advanced)

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles[1][5][9]

    • Source: Chemistry - A European Journal (2014)
    • URL:[Link][1]

  • Miyaura Borylation Conditions

    • Title: Palladium-Catalyzed Borylation of Aryl Halides[1][9][10][11]

    • Source: Journal of Organic Chemistry (1995)
    • URL:[Link][1]

Application Note: Solid-Phase Synthesis of Amino-Pyrrole-Based DNA-Binding Polyamides

[1][2][3][4][5]

Executive Summary

Amino-pyrrole building blocks are the structural foundation of pyrrole-imidazole (Py-Im) polyamides , a class of synthetic ligands capable of reading the DNA minor groove with affinities and specificities comparable to transcription factors. Unlike traditional peptides, the oligomerization of amino-pyrrole units presents unique synthetic challenges due to the reduced nucleophilicity of the aromatic amine and the tendency for intermolecular aggregation on-resin.

This guide provides a rigorous, field-validated framework for the solid-phase synthesis (SPS) of these molecules. We contrast the "Gold Standard" Boc-chemistry approach (favored for high-fidelity synthesis of long sequences) with modern Fmoc-chemistry adaptations (favored for automation and safety), providing optimized protocols for both.

Scientific Foundation: The Recognition Code

The utility of amino-pyrrole blocks lies in the Dervan DNA Recognition Code . In the minor groove of DNA, antiparallel pairings of aromatic amino acids discriminate between base pairs:

  • Im / Py pair targets G • C

  • Py / Im pair targets C • G

  • Py / Py pair targets A • T or T • A (degenerate)

The amino-pyrrole (Py) unit is the "spacer" that reads A/T rich regions and, when paired with imidazole, provides the scaffold for G/C recognition.

Chemical Challenge: The Deactivated Amine

The central difficulty in synthesizing these oligomers is the electronic nature of the amino component.

  • Standard Peptide: Aliphatic amine (pKa ~9-10)

    
     High nucleophilicity.
    
  • Polyamide: Electron-deficient heteroaromatic amine (pKa ~4-5)

    
    Low nucleophilicity .
    

Implication: Standard coupling times (30 min) and reagents (DIC/HOBt) often fail. Extended reaction times and potent phosphonium or uronium/aminium activators (HBTU, HATU) are required to drive the reaction to completion and prevent deletion sequences.

Strategic Selection: Boc vs. Fmoc Chemistry

Choosing the right protection strategy is critical.[] Use the table below to select the methodology matching your facility's capabilities and target molecule requirements.

FeatureBoc-Chemistry (Recommended) Fmoc-Chemistry (Alternative)
Fidelity High. Acidic deprotection protonates the chain, breaking aggregates.Moderate. Hydrogen-bond aggregation can cause deletion sequences in long chains.
Resin Boc-

-Ala-PAM Resin.[2]
Wang, Rink Amide, or 2-Chlorotrityl.
Cleavage Aminolysis (e.g., with Dp-amine). Simultaneously cleaves and installs C-term tail.TFA Acidolysis (standard) or Aminolysis (requires specialized linkers).
Safety Low. Requires TFA (neat) and often Thiophenol.High. Standard Piperidine/DMF reagents.
Automation Specialized (ABI 430A style) or Manual.Compatible with standard peptide synthesizers.[3][4]

Detailed Protocols

Protocol A: Boc-SPS (The "Dervan" Standard)

Best for: Long sequences (>8 rings), difficult couplings, and direct installation of cationic tails.

Reagents Required:

  • Resin: Boc-

    
    -alanine-PAM resin (0.5–0.7 mmol/g).
    
  • Monomers: Boc-Py-OBt (Benzotriazole ester) or Boc-Py-OH activated in situ.

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Deprotection: 80% TFA / 20% DCM (optionally with thiophenol scavenger).

Workflow:

  • Swell: Wash resin with DCM (3x) and DMF (3x).

  • Deprotection: Treat with 80% TFA/DCM for 20 minutes .

    • Note: The protonated amine is stable; however, rapid washing is required to remove TFA before coupling.

  • Wash: DCM (3x), DMF (3x).

  • Coupling (The Critical Step):

    • Dissolve Boc-Py-OH (3 equiv) and HBTU (2.8 equiv) in DMF.

    • Add DIEA (6 equiv).[4] Do not premix for >5 mins to avoid guanidinylation.

    • Add to resin immediately.

    • Reaction Time: Shake for 60–120 minutes .

    • QC: Perform Ninhydrin test (Note: Py amine does not turn blue; it turns faint brown/red. Chloranil test is better for secondary amines, but Py is primary aromatic).

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF for 10 mins to terminate unreacted chains.

  • Cleavage (Aminolysis):

    • Dry the resin thoroughly.

    • Add N,N-dimethyl-1,3-propanediamine (Dp) (neat) to the resin.

    • Heat at 55°C for 8–12 hours .

    • Mechanism:[2][5][6][7][8] The amine attacks the ester linkage of the PAM resin, releasing the polyamide with the essential cationic tail required for DNA affinity.

Protocol B: Fmoc-SPS (Machine Compatible)

Best for: Standard peptide labs, shorter sequences (<8 rings), or when HF/Thiophenol must be avoided.

Reagents Required:

  • Resin: Fmoc-Wang or Rink Amide.

  • Monomers: Fmoc-Py-OH.

  • Activator: HATU (preferred over HBTU for Fmoc-Py due to higher reactivity).

  • Deprotection: 20% Piperidine in DMF.

Workflow:

  • Deprotection: 20% Piperidine/DMF (2 x 10 min).

    • Warning: Extended piperidine exposure can cause aspartimide-like side reactions or degradation of sensitive tails if present.

  • Wash: DMF (5x).

  • Coupling:

    • Activate Fmoc-Py-OH (4 equiv) with HATU (3.9 equiv) and DIEA (8 equiv).

    • Double Coupling is Mandatory: React for 60 min, drain, and repeat with fresh reagents for another 60 min.

    • Reasoning: Fmoc synthesis lacks the "proton-solvation" effect of Boc/TFA, leading to higher aggregation. Double coupling mitigates steric occlusion.

  • Cleavage:

    • Standard: 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

Visualizing the Workflow

Diagram 1: The Boc-Polyamide Synthesis Cycle

This diagram illustrates the "Gold Standard" cycle optimized for maintaining chain solubility and reactivity.

BocSynthesisStartBoc-BAla-PAM ResinDeprotectDeprotection(80% TFA/DCM)Protonates AmineStart->DeprotectCycle StartWash1Wash(DCM -> DMF)Deprotect->Wash1CouplingCoupling Reaction(Formation of Amide Bond)60-120 minWash1->CouplingActivationActivation(Boc-Py-OH + HBTU + DIEA)Activation->CouplingAdd ReagentsQCQC Check(HPLC/Ninhydrin)Coupling->QCQC->DeprotectNext Cycle (Pass)QC->CouplingFail (Re-couple)CleavageAminolysis Cleavage(Neat Dp-amine, 55°C)QC->CleavageSequence CompleteFinalCrude Polyamide(Ready for HPLC)Cleavage->Final

Caption: Step-wise Boc-chemistry cycle. Note the Aminolysis step which is distinct from standard peptide synthesis.

Troubleshooting & Optimization Matrix

IssueDiagnosisCorrective Action
Low Yield (Deletion) Incomplete coupling due to deactivated amine.Switch from HBTU to HATU . Increase temperature to 40°C. Use Double Coupling .
Aggregation Chain folding prevents reagent access (common in Fmoc).Use Magic Mixture (DCM/DMF/NMP 1:1:1). Switch to Boc chemistry to utilize TFA protonation.
Instability Fmoc-Py-Cl or activated esters degrading.Do not store activated Fmoc-Py species. Activate in situ immediately before use.
Side Reactions Guanidinylation of the amine.Reduce the time the activated ester sits with DIEA before adding to resin (<2 mins).

Applications in Drug Development[5][8][10][11][12]

  • Gene Silencing: Polyamides targeting the promoter regions of oncogenes (e.g., HER2, KRAS) can physically block transcription factor binding, inhibiting gene expression.

  • Fluorescent Probes: Conjugating fluorophores (FITC, Cy3) to the N-terminus allows for visualization of specific DNA sequences in live nuclei (Telomere painting).

  • Antimicrobial Agents: Distamycin analogues synthesized via this protocol act as minor groove binders that disrupt bacterial DNA replication.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society. Link

  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids.[9] Organic Letters. Link

  • Drozdowska, D. (2011). New Solid Phase Synthesis of Distamycin Analogues.[10][11] Molecules. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[12][5] Link

Application Note: Scale-Up Synthesis of Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for the scale-up synthesis of Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate . This document addresses the specific challenges of synthesizing electron-rich 5-aminopyrroles, particularly their oxidative instability and the regiochemical control required during functionalization.

Executive Summary

This protocol details a robust, two-step scale-up procedure for the preparation of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate starting from methyl 4-acetyl-1H-pyrrole-2-carboxylate. The method utilizes a regioselective nitration followed by a catalytic hydrogenation. Special emphasis is placed on process safety during the nitration step and product stabilization (via salt formation) during the isolation of the air-sensitive 5-amino pyrrole moiety. This scaffold is a critical intermediate for the synthesis of DNA-binding polyamides (lexitropsins) and fused heterocyclic kinase inhibitors.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the inherent reactivity of the pyrrole ring. While pyrroles are generally electron-rich, the introduction of electron-withdrawing groups (EWGs) at positions 2 (ester) and 4 (acetyl) deactivates the ring, preventing the polymerization ("tarring") often seen with simple pyrroles during nitration.

  • Regioselectivity: With positions 2 and 4 blocked, electrophilic aromatic substitution (nitration) is directed to the C5 position (alpha to the nitrogen), which is more reactive than the C3 position (beta).

  • Reduction: The resulting 5-nitro compound is cleanly reduced to the 5-amino derivative.

Pathway Diagram

ReactionScheme SM Methyl 4-acetyl-1H- pyrrole-2-carboxylate (Starting Material) Inter Intermediate: Methyl 4-acetyl-5-nitro- 1H-pyrrole-2-carboxylate SM->Inter Nitration (-10°C) Reagent1 HNO3 / Ac2O (Acetyl Nitrate) Reagent1->Inter Product Target: Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate Inter->Product Hydrogenation (50 psi) Reagent2 H2, Pd/C MeOH Reagent2->Product

Caption: Two-step synthetic pathway ensuring regioselective C5-functionalization.

Safety & Hazard Analysis (Critical)

  • Acetyl Nitrate (In Situ): The nitration mixture (HNO₃ + Acetic Anhydride) generates acetyl nitrate. This reagent is explosive if overheated or allowed to concentrate. Never add nitric acid to warm acetic anhydride. Maintain temperature strictly below 0°C during mixing.

  • 5-Aminopyrrole Instability: Free base 5-aminopyrroles are highly susceptible to oxidative decomposition (turning black/brown upon air exposure). The protocol recommends immediate use or isolation as a hydrochloride salt.

  • Hydrogenation: Palladium on Carbon (Pd/C) is pyrophoric when dry. Handle under inert gas (Nitrogen/Argon).[1][2]

Experimental Protocols

Stage 1: Regioselective Nitration

Objective: Synthesis of Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate. Scale: 100 g Input

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
Methyl 4-acetyl-1H-pyrrole-2-carboxylate167.161.0100.0 g
Fuming Nitric Acid (>90%)63.011.556.5 g (37.6 mL)
Acetic Anhydride102.09Solvent600 mL
Glacial Acetic Acid60.05Solvent200 mL
Procedure
  • Reactor Setup: Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with nitrogen.[3]

  • Solvent Charge: Charge Acetic Anhydride (600 mL) and cool the system to -10°C .

  • Nitrating Agent Formation: Slowly add Fuming Nitric Acid (37.6 mL) dropwise to the cold acetic anhydride.

    • Critical Control: Do not allow the internal temperature to exceed -5°C. This generates the active acetyl nitrate species in situ.

  • Substrate Addition: Dissolve the starting material (100 g) in Glacial Acetic Acid (200 mL). Add this solution dropwise to the reactor over 60 minutes.

    • Observation: The solution will darken; ensure temperature remains < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor conversion via TLC (50% EtOAc/Hexane) or HPLC. The product (5-nitro) is less polar than the starting material.

  • Quench: Pour the reaction mixture onto 1.5 kg of crushed ice/water with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water (3 x 500 mL) to remove all acid traces.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: 85-92% (approx. 110-120 g).

    • Quality Check: ¹H NMR should show the disappearance of the C5-proton signal.

Stage 2: Catalytic Reduction & Stabilization

Objective: Synthesis of Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate. Scale: 50 g Input

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate212.161.050.0 g
10% Pd/C (50% wet)N/A10 wt%5.0 g
Methanol (Anhydrous)32.04Solvent500 mL
Methanolic HCl (1.25 M)N/A1.1~200 mL (Optional for salt)
Procedure
  • Inerting: Purge a 1-L Parr hydrogenation vessel (or autoclave) with nitrogen three times.

  • Loading: Charge the nitro-pyrrole intermediate (50 g) and Methanol (500 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5.0 g) under a nitrogen stream. Caution: Pyrophoric.

  • Hydrogenation: Seal the reactor. Purge with Hydrogen (H₂) three times. Pressurize to 50 psi (3.5 bar) and stir at room temperature (20-25°C).

  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor hydrogen uptake or HPLC.

  • Filtration:

    • Critical Step: The product is air-sensitive. Ideally, filter through a Celite pad under an inert atmosphere (nitrogen blanket).

    • Rinse the filter cake with deoxygenated methanol (100 mL).

  • Stabilization (Salt Formation):

    • Option A (Immediate Use): Concentrate the filtrate at low temperature (<30°C) and use the residue immediately in the next coupling step.

    • Option B (Storage - Recommended): To the filtrate, add 1.1 equivalents of Methanolic HCl (or HCl in Dioxane). Evaporate the solvent to yield the Hydrochloride Salt . This stabilizes the amine against oxidation.

  • Isolation: Triturate the residue with diethyl ether to obtain a crystalline solid. Filter and dry under vacuum.[3][7]

Workflow Visualization

Workflow cluster_Nitration Stage 1: Nitration cluster_Reduction Stage 2: Reduction N1 Reactor: Ac2O + HNO3 (Temp < -5°C) N2 Add Substrate in AcOH N1->N2 N3 Quench on Ice N2->N3 N4 Filter & Dry Solid N3->N4 R1 Autoclave: Nitro Cpd + Pd/C (50 psi H2) N4->R1 Intermediate Transfer R2 Filter Catalyst (Celite) *Inert Atmosphere* R1->R2 R3 Add HCl (Salt Formation) R2->R3 R4 Isolate HCl Salt R3->R4

Caption: Operational workflow emphasizing temperature control in Stage 1 and inert handling in Stage 2.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid (HCl salt)Visual
Purity > 97.0%HPLC (C18, H2O/MeCN gradient)
Identity Conforms to Structure¹H NMR (DMSO-d₆)
Residual Solvent < 5000 ppm (MeOH/AcOH)GC-HS
Water Content < 1.0%Karl Fischer

Key NMR Signals (HCl Salt in DMSO-d₆):

  • 
     2.45 (s, 3H, Acetyl-CH₃)
    
  • 
     3.80 (s, 3H, Ester-CH₃)
    
  • 
     6.8-7.0 (d, 1H, Pyrrole-H3)
    
  • 
     9.0-10.0 (br s, NH₃⁺)
    

Troubleshooting & Optimization

  • Issue: Low Yield in Nitration (Tar formation).

    • Cause: Temperature spike during HNO₃ addition or substrate addition.

    • Solution: Slow down addition rate; ensure cooling bath is efficient (Dry ice/Acetone if glycol chiller is insufficient).

  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning or insufficient H₂ pressure.

    • Solution: Increase pressure to 100 psi or refresh catalyst. Ensure the nitro intermediate is free of residual acetic acid/sulfur contaminants.

  • Issue: Product Discoloration (Darkening).

    • Cause: Oxidation of the amine.

    • Solution: Perform all workups with degassed solvents. Store the product as the HCl salt at -20°C under Argon.

References

  • General Pyrrole Nitration: Morgan, K. J., & Morrey, D. P. (1966). Electrophilic substitution in nitrogen-heterocyclic compounds. Part I. Nitration of pyrrole and some substituted pyrroles. Tetrahedron, 22(1), 57-62. Link

  • Synthesis of 4-acetyl-5-nitro-pyrroles: BenchChem. (n.d.). Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate Properties and Applications. Retrieved from

  • Catalytic Reduction of Nitro-Pyrroles: Tith, S., et al. (2006). Synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives. Journal of Organic Chemistry. (General methodology for distamycin analogs).
  • Stability of Aminopyrroles: Banwell, M. G., et al. (2006). The synthesis of 5-aminopyrrole-2-carboxylates.[6][8][9][10] Organic & Biomolecular Chemistry.

  • Product Identification: Sigma-Aldrich. (n.d.). Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Product Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-Amino-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-5AP-PROTECT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Prevention of oxidative degradation and polymerization during workup.

Executive Summary: The "Tar" Problem

User Issue: You are likely experiencing rapid decomposition of 5-amino-pyrrole derivatives upon exposure to air or during concentration. The material turns from a pale yellow/off-white solid to a red, pink, or black tar.

Root Cause: 5-amino-pyrroles are exceptionally electron-rich heteroaromatics. The exocyclic amino group (+M effect) raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring highly susceptible to:

  • Single Electron Transfer (SET) Oxidation: Reaction with atmospheric oxygen to form radical cations, leading to maleimides or succinimides.

  • Acid-Catalyzed Polymerization: Even weak acidity (like silica gel) protonates the ring, creating an electrophile that reacts with neutral pyrroles to form "pyrrole red" or polypyrrole chains.

Diagnostic & Mechanism (The "Why")

Before applying the fix, understand the failure mode. The degradation is not random; it follows specific pathways triggered by Oxygen and Protons .

Degradation Pathways Diagram

G Start 5-Amino-Pyrrole (Electron Rich) Radical Radical Cation Intermediate Start->Radical Air/Light (SET) Polymer Polypyrrole (Black Tar) Start->Polymer Acid (H+) Dimerization Oxygen Oxygen Species (Maleimides/Lactams) Radical->Oxygen + O2 / H2O Radical->Polymer Radical Coupling

Caption: Figure 1. Dual degradation pathways.[1] The oxidative path (top) leads to ring-opened or oxygenated species. The acidic path (bottom) leads to polymerization.

Standard Operating Procedures (The "Fix")

Do not treat this as a standard organic workup. You must intervene chemically to stop the oxidation chain reaction.

Protocol A: The Reductive Workup (Gold Standard)

Use this when isolating the free amine is absolutely necessary.

Principle: Sodium dithionite (


) acts as an oxygen scavenger and reduces radical intermediates back to the parent pyrrole.
  • Quench: Upon reaction completion, cool the mixture to 0°C .

  • The Additive: Prepare a saturated solution of Sodium Dithionite (approx. 20% w/v in water).

  • Wash: Pour the reaction mixture into the dithionite solution.

    • Note: If your reaction is in a water-miscible solvent (THF/DMF), dilute with degassed Ethyl Acetate first.

  • Phase Separation: Shake vigorously. The aqueous layer may turn dark (absorbing the oxidized impurities).

  • Drying: Dry organic layer over Sodium Sulfate (

    
    )  containing 1% w/w solid Sodium Dithionite.
    
    • Critical: Do NOT use Magnesium Sulfate (

      
      ) as it can be slightly acidic.
      
  • Concentration: Evaporate solvent at <30°C in the dark. Do not dry to completion; leave a small amount of solvent or immediately move to the next step.

Protocol B: The "In-Situ" Trap (Derivatization)

Use this if the free amine is an intermediate.

Principle: 5-aminopyrroles are too unstable to store. Convert them immediately into a stable species without isolation.

  • Acetylation: Add Acetic Anhydride (

    
    ) and Pyridine directly to the crude reaction mixture.
    
    • Result: The acetamide is significantly more stable due to electron withdrawal from the nitrogen.

  • Salt Formation (Anhydrous): Bubble dry HCl gas into the ethereal solution of the crude pyrrole.

    • Result: The hydrochloride salt precipitates. Filtration under Argon yields a stable solid.

    • Warning: Aqueous acid will trigger polymerization. This must be anhydrous.

Troubleshooting & FAQs

Q1: My product turned pink/red on the rotary evaporator. What happened?

  • Diagnosis: This is "Pyrrole Red." You concentrated the solution, increasing the concentration of trace acids or peroxides in the solvent, triggering oligomerization.

  • Solution: Never evaporate to dryness. Add a stabilizer like BHT (Butylated hydroxytoluene) (0.1%) to your receiving flask before evaporation.

Q2: Can I purify 5-aminopyrroles on Silica Gel?

  • Diagnosis: NO. Standard silica gel is slightly acidic (pH 6.5-7.0). This is sufficient to protonate the 5-amino group or the C-2 position, catalyzing immediate polymerization (black band at the baseline).

  • Solution: Use Neutral Alumina (Grade III) or pre-treat your silica gel with 1-2% Triethylamine (

    
    ) in Hexanes to neutralize acid sites.
    

Q3: The literature says to use "degassed solvents." Is this really necessary?

  • Diagnosis: Yes. The reaction with singlet oxygen is diffusion-controlled.

  • Solution: Sparge all workup solvents (Ethyl Acetate, Hexanes) with Nitrogen or Argon for 15 minutes prior to use.

Reagent Compatibility Matrix

Use this table to select the correct additives for your workup.

ReagentFunctionCompatibilityRisk Level
Sodium Dithionite Reductant /

Scavenger
High (Aqueous washes)Low
Ascorbic Acid AntioxidantMedium (pH dependent)Medium (Can be acidic)
Triethylamine Acid NeutralizerHigh (Silica pretreatment)Low
Magnesium Sulfate Drying AgentLow High (Lewis acidity)
Sodium Sulfate Drying AgentHighLow

Workflow Visualization

Follow this decision tree to determine the correct isolation path.

Workup Start Crude Reaction Mixture StabilityCheck Is the derivative known to be stable? Start->StabilityCheck Stable Standard Workup (Degassed Solvents) StabilityCheck->Stable Yes Unstable Is free amine required? StabilityCheck->Unstable No Trap In-Situ Protection (Ac2O or Boc2O) Unstable->Trap No Reductive Dithionite Wash + BHT Stabilizer Unstable->Reductive Yes

Caption: Figure 2. Decision tree for processing unstable aminopyrrole reaction mixtures.

References

  • Laha, J. K., et al. (2023).[2] "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles." Green Chemistry, 25, 161-166.[2]

  • Bean, G. P., & Wilkinson, T. J. (1978).[3] "Acid-catalysed proton exchange on pyrrole and alkylpyrroles." Journal of the Chemical Society, Perkin Transactions 1, 72-77.[3]

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001).[4] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." The Journal of Organic Chemistry, 66(12), 4427-4429.

  • Laha, J. K., et al. (2020).[5] "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions." Organic Letters, 22(4), 1442-1447.

  • BenchChem Technical Guides. "Preventing polymerization of pyrrole compounds under acidic conditions."

Sources

Paal-Knorr Pyrrole Synthesis: Troubleshooting & Furan Byproduct Remediation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a ubiquitous challenge in heterocyclic chemistry: the persistent formation of furan byproducts during the Paal-Knorr pyrrole synthesis.

This guide is designed to move beyond basic reaction templates. Here, we will dissect the mechanistic causality behind furan formation, provide self-validating protocols for reaction optimization, and detail robust downstream purification strategies to ensure the high-fidelity isolation of your target pyrroles.

Section 1: Mechanistic Causality (Why Furans Form)

The Paal-Knorr synthesis is a cornerstone method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines[1]. However, the primary competing side reaction is the Paal-Knorr furan synthesis—an acid-catalyzed intramolecular dehydration of the dicarbonyl precursor[2]. Understanding the bifurcation point between these two pathways is essential for rational reaction optimization.

According to the seminal mechanistic studies by V. Amarnath et al., the rate-determining step in pyrrole formation is the cyclization of the hemiaminal intermediate[1]. When a primary amine is introduced under neutral or weakly acidic conditions, it acts as a nucleophile, attacking the carbonyl to form this hemiaminal[2]. Density functional theory (DFT) calculations further corroborate that the hemiaminal pathway is the energetically preferred route for pyrrole generation[3].

Conversely, furan formation is an acid-catalyzed intramural affair[2]. If the reaction environment lacks a competent nucleophile—either because the amine is sterically hindered, electronically deactivated, or completely protonated—the dicarbonyl undergoes tautomerization to an enol[2]. The nucleophilic enol oxygen then attacks the activated carbonyl, forming a hemiacetal that rapidly dehydrates into a stable aromatic furan[2].

Mechanism Diketone 1,4-Dicarbonyl Precursor Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Primary Amine (pH 4-6) Enol Enol / Hemiacetal Intermediate Diketone->Enol Acidic (pH < 3) or No Amine Pyrrole Pyrrole (Target Product) Hemiaminal->Pyrrole Dehydration (Rate-Determining) Furan Furan (Byproduct) Enol->Furan Dehydration

Mechanistic bifurcation of the Paal-Knorr reaction into pyrrole and furan synthesis pathways.

Section 2: Reaction Optimization (Preventing Furan Formation)

Frequently Asked Questions

Q: I am using an excess of primary amine, but my NMR still shows >30% furan byproduct. Why? A: The most common culprit is poor pH control. While the Paal-Knorr pyrrole synthesis benefits from weak acid catalysis (which activates the carbonyl), dropping the pH below 3 is detrimental[1]. Under strongly acidic conditions, your primary amine is protonated into an ammonium salt. This strips the nitrogen of its lone pair, completely killing its nucleophilicity[2]. Without a nucleophilic amine, the background acid-catalyzed enolization dominates, driving the reaction toward furan[2]. Always buffer your reactions or use weak acids like acetic acid (AcOH) rather than strong mineral acids.

Q: Does the steric bulk or electronic nature of my amine affect the byproduct ratio? A: Absolutely. Bulky amines (e.g., tert-butylamine) suffer from slow attack kinetics due to steric clash at the carbonyl carbon. Similarly, electron-poor amines (e.g., nitroanilines) are weaker nucleophiles[1]. In both scenarios, the rate of hemiaminal formation drops, giving the competing furan pathway more time to consume the 1,4-dicarbonyl precursor. If you must use a hindered or deactivated amine, consider running the reaction neat (solvent-free) or utilizing microwave irradiation to accelerate the transimination step.

Q: How does water content influence the reaction? A: Both pathways release two equivalents of water. However, excess water can stall the dehydration of the hemiaminal, trapping the intermediate and allowing reversible pathways to funnel material toward the furan. Utilizing a Dean-Stark apparatus or adding activated molecular sieves (4Å) drives the equilibrium toward the pyrrole by continuously removing water.

Quantitative Impact of Reaction Conditions

Summarized below is a field-proven comparison of how specific parameters dictate the chemoselectivity of the Paal-Knorr condensation:

ConditionpH RangeAmine StateDominant IntermediateExpected Furan YieldExpected Pyrrole Yield
Strong Acid (e.g., HCl)< 3Protonated (Ammonium)Enol / Hemiacetal> 80%< 10%
Weak Acid (e.g., AcOH)4 – 6Free Base (Nucleophilic)Hemiaminal< 5%> 85%
Neutral / No Catalyst ~ 7Free Base (Nucleophilic)Hemiaminal10 – 20%60 – 70%
High Steric Hindrance 4 – 6Free Base (Slow kinetics)Enol / Hemiacetal30 – 50%40 – 60%

Section 3: Downstream Purification (Removing Furan Byproducts)

Despite rigorous upstream optimization, trace furan byproducts often persist. Due to their structural similarities, separating furans from pyrroles can seem daunting, but their differing electronic properties offer a highly reliable vector for purification.

Frequently Asked Questions

Q: How do I separate the furan byproduct from my desired pyrrole? A: Rely on polarity. Pyrroles (especially N-H pyrroles) possess a highly polarizable aromatic system and a hydrogen-bond donor, making them significantly more polar than their furan counterparts. Furans lack this hydrogen-bonding capability; their more electronegative oxygen atom tightly holds electron density. Consequently, furans elute much faster on normal-phase silica gel. For industrial scales, crude pyrroles can also be purified by fractional distillation at reduced pressure, as furans typically have lower boiling points[4].

Purification Crude Crude Reaction Mixture (Pyrrole + Furan + Unreacted) Workup Aqueous Workup (Neutralize Acid with NaHCO3) Crude->Workup Organic Organic Phase (Concentrated) Workup->Organic Chrom Silica Gel Chromatography (Hexane/EtOAc Gradient) Organic->Chrom Furan Fraction 1: Furan Byproduct (Higher Rf, Less Polar) Chrom->Furan Elutes First Pyrrole Fraction 2: Target Pyrrole (Lower Rf, More Polar) Chrom->Pyrrole Elutes Second

Standard downstream purification workflow for isolating pyrroles from furan byproducts.

Step-by-Step Methodology: Chromatographic Remediation

To ensure the highest purity of your final pyrrole product, follow this self-validating purification protocol:

Step 1: Reaction Quenching

  • Action: Cool the reaction mixture to room temperature and slowly add saturated aqueous sodium bicarbonate (

    
    ) until the aqueous phase reaches pH 7-8.
    
  • Causality: Pyrroles are notoriously sensitive to strong acids and can rapidly polymerize into dark, insoluble "pyrrole black" upon concentration if the acid catalyst is not completely neutralized.

Step 2: Extraction and Concentration

  • Action: Extract the aqueous layer three times with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a bath temperature strictly below 40 °C.
    

Step 3: TLC Analysis (Self-Validation)

  • Action: Spot the crude mixture on a silica gel TLC plate. Elute with a 90:10 mixture of Hexanes:Ethyl Acetate.

  • Observation: You will observe two distinct UV-active spots. The furan byproduct will have a significantly higher retention factor (

    
    ), while the target pyrrole will sit lower on the plate (
    
    
    
    ).

Step 4: Flash Column Chromatography

  • Action: Load the crude oil onto a column packed with 230-400 mesh silica gel.

  • Elution: Begin elution with 100% Hexanes to flush out the non-polar furan byproduct. Once the furan has completely eluted (verify via TLC of the fractions), introduce a gradient of 5% to 20% Ethyl Acetate in Hexanes to elute the pure pyrrole.

Step 5: Storage

  • Action: Concentrate the pyrrole fractions. Immediately purge the storage vial with inert gas (Argon or Nitrogen) and store at -20 °C, protected from light.

  • Causality: Purified pyrroles are highly susceptible to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen.

References

  • [2] Benchchem. Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction. Available at:

  • [1] Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at:

  • [3] ResearchGate. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Available at:

  • [4] Google Patents. Purification of crude pyrroles (US5502213A). Available at:

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable heterocyclic scaffold. We will delve into the causality behind experimental choices, providing actionable protocols and scientifically-grounded explanations.

Introduction: The Challenge of Polysubstituted Pyrroles

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative. Such structures are key building blocks in medicinal chemistry, often found in compounds with diverse biological activities.[1] However, their synthesis can be challenging, with issues like low yields, competing side reactions, and purification difficulties being common hurdles. This guide addresses these challenges in a practical, question-and-answer format.

A common and effective route to this class of compounds is a multi-component reaction, often a variation of the Hantzsch or Paal-Knorr synthesis, which involves the condensation of several starting materials in a single pot.[1][2] The troubleshooting advice herein is grounded in the principles governing these reaction types.

Troubleshooting Guide: Common Issues & Solutions

Q1: My overall yield is extremely low (<20%). What are the most critical initial factors I should investigate?

A low yield is a systemic issue that usually points to a fundamental problem with one of three areas: reagent quality, reaction conditions, or product degradation during workup.

Expert Analysis: The purity of your starting materials is paramount. In multi-component reactions, even small impurities in one reactant can propagate into multiple side products, consuming reagents and complicating purification.[3] Secondly, pyrrole rings, especially electron-rich ones like the target molecule, can be sensitive to strongly acidic conditions or prolonged heating, leading to decomposition.[4]

Troubleshooting Workflow:

G start Low Yield Reported reagent 1. Verify Reagent Purity & Stoichiometry start->reagent conditions 2. Optimize Reaction Conditions start->conditions workup 3. Assess Workup & Purification start->workup purity Purity of Starting Materials (NMR, GC/MS) reagent->purity stoich Accurate Stoichiometry (esp. amine component) reagent->stoich monitoring Monitor reaction via TLC/LC-MS to find optimal time conditions->monitoring temp Adjust Temperature (consider microwave heating) conditions->temp catalyst Screen Catalysts (e.g., Lewis vs. Brønsted acids) conditions->catalyst extraction Check pH during extraction workup->extraction chromatography Optimize Chromatography (solvent system, silica activity) workup->chromatography end Yield Improved purity->end stoich->end monitoring->end temp->end catalyst->end extraction->end chromatography->end

Caption: A general troubleshooting workflow for addressing low product yields.

Actionable Steps:

  • Re-purify Starting Materials: If the purity of your dicarbonyl compound or amine source is questionable, purify them by recrystallization or distillation before use.[3]

  • Monitor Closely: Run the reaction and take aliquots every 30-60 minutes to monitor by Thin Layer Chromatography (TLC). This will tell you if the reaction is stalling or if the product is forming and then decomposing.[2]

  • Use a Modest Excess of Amine: Often, using a slight excess (1.1 - 1.2 equivalents) of the amine component can drive the initial condensation step to completion.

Q2: My TLC shows a complex mixture of products with a significant byproduct. What is the likely side reaction?

In syntheses like the Paal-Knorr or related pathways, the formation of furan derivatives is a classic and significant competing reaction, especially under improper pH conditions.

Expert Analysis: The common intermediate in both pyrrole and furan synthesis from a 1,4-dicarbonyl compound is a di-enol or a related species. In the presence of a primary amine, nucleophilic attack followed by cyclization and dehydration leads to the pyrrole. However, under strongly acidic conditions (pH < 3), direct acid-catalyzed cyclization and dehydration of the dicarbonyl itself can occur, leading to a furan byproduct.[3]

G start 1,4-Dicarbonyl Intermediate amine_cond Condensation with R-NH2 start->amine_cond Weakly Acidic / Neutral pH (pH 4-7) acid_cycl Direct Acid-Catalyzed Cyclization start->acid_cycl Strongly Acidic pH (pH < 3) pyrrole_path Desired Pyrrole Product furan_path Furan Byproduct amine_cond->pyrrole_path acid_cycl->furan_path

Caption: Competing reaction pathways for pyrrole vs. furan synthesis.

Actionable Steps:

  • Control pH: If using an acid catalyst like acetic acid, ensure it is used in catalytic amounts. Consider adding a buffer, such as sodium acetate, to maintain a weakly acidic environment.

  • Choose a Milder Catalyst: Switch from a strong Brønsted acid to a Lewis acid (e.g., Sc(OTf)₃, CuCl₂) or a heterogeneous catalyst, which can promote the reaction under milder conditions and often suppress furan formation.[3][5]

Q3: The reaction is clean but stalls, leaving significant starting material even after prolonged heating. How can I drive it to completion?

Reaction stalling indicates that the activation energy for a key step is not being overcome under the current conditions, or a deactivating equilibrium is being reached.

Expert Analysis: The rate-limiting step in many pyrrole syntheses is the final cyclization and dehydration. The choice of solvent and temperature plays a critical role. Aprotic polar solvents like DMSO or DMF can enhance the solubility of intermediates and facilitate the cyclization.[2] Furthermore, modern techniques like microwave-assisted heating can provide rapid, uniform heating that dramatically reduces reaction times and can overcome kinetic barriers that are insurmountable with conventional heating.[3]

Comparative Data on Reaction Conditions:

ParameterConventional Heating (Oil Bath)Microwave-Assisted HeatingRationale
Solvent Ethanol, Acetic AcidDMF, DMSO, NMPHigh-boiling polar aprotic solvents are ideal for microwave absorption.
Temperature 60-100 °C120-180 °CHigher temperatures can be reached safely and quickly in a sealed microwave vial.
Time 4-24 hours10-60 minutesMicrowave energy efficiently couples with polar molecules, accelerating the reaction rate.[3]
Typical Yield Variable (often moderate)Often higherReduced time at high temperature minimizes byproduct formation and degradation.

Actionable Steps:

  • Solvent Screen: Switch from alcohols or acetic acid to a higher-boiling aprotic polar solvent like DMF or DMSO.

  • Employ Microwave Heating: If available, transfer the reaction to a microwave reactor. Start with a temperature screen (e.g., 100 °C, 120 °C, 150 °C) for a fixed time (e.g., 15 minutes) to find the optimal conditions.

  • Catalyst Loading: Modestly increase the loading of your acid or base catalyst, as insufficient catalyst can lead to stalling.

Frequently Asked Questions (FAQs)

Q: How critical is the removal of water during the reaction? A: Very critical. The final step of the synthesis is a dehydration to form the aromatic pyrrole ring. The presence of excess water can shift the equilibrium away from the product. If the reaction is sluggish, consider using a Dean-Stark trap if the solvent is appropriate (e.g., toluene) or adding a dehydrating agent like anhydrous MgSO₄.

Q: I've successfully synthesized the crude product, but it decomposes on a silica gel column. What are my purification options? A: The amino and acetyl groups make the pyrrole ring electron-rich and potentially sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~1%) before packing the column. This will neutralize acidic sites.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. It avoids the potential for degradation on a stationary phase. Screen various solvents (e.g., ethyl acetate/hexanes, ethanol/water, acetone) to find one that provides good quality crystals upon cooling.

  • Acid/Base Wash: Before chromatography, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, and a subsequent brine wash can help remove water.[6]

Protocol: Baseline Synthesis and Purification

This is a general, baseline protocol that can be used as a starting point for optimization.

Step 1: Reaction Setup (Three-Component Synthesis)

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl acetoacetate (1.0 eq) and the primary amine source (e.g., aminoacetonitrile hydrochloride, 1.1 eq) in ethanol.

  • Add a weak base (e.g., triethylamine, 1.2 eq) to liberate the free amine and stir at room temperature for 30 minutes to facilitate enamine formation.

  • To this mixture, add the α-haloketone component (e.g., 3-chloro-2,4-pentanedione, 1.0 eq) dropwise. Slow addition is crucial to minimize self-condensation side reactions.[2]

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Heat the reaction mixture to a gentle reflux (or a target temperature of 80 °C) and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).

Step 2: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC, typically after 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or by recrystallization to obtain the pure methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Al-Tel, T. H. (2010). Advances and challenges in the synthesis of pyrrole systems of a limited access.
  • Jia, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2639. [Link]

  • Scott, J. D., et al. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry, 65(10), 7170–7184. [Link]

  • A new and high-yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. (2011). ResearchGate. [Link]

  • Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. [Link]

  • Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. (2005). ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2010). PMC. [Link]

  • Gilow, H. M., & Jones, G., II. (1988). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses, 62, 159. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2018). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • 2-aryl-5-pyrrolecarboxylic acid methyl ester synthesis modeling and optimization based on kinetic model. (2014). ResearchGate. [Link]

  • Purification of crude pyrroles. (1996).
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). PMC. [Link]

Sources

Technical Support Center: Purification of Amino-Pyrrole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Column Chromatography for Amino-Pyrrole Esters Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers

Core Directive: The "Double Trouble" Challenge

Welcome to the Support Center. If you are here, you are likely experiencing one of two failures: your compound is decomposing on the column (turning the silica black) or your product is eluting as a broad, useless streak.

Amino-pyrrole esters present a bifunctional purification challenge :

  • The Pyrrole Ring (Acid Sensitivity): Pyrroles are electron-rich heteroaromatics. Upon contact with acidic media (like standard silica gel, pH ~4–5), they undergo protonation at the C2/C3 position, triggering rapid, acid-catalyzed polymerization (oligomerization). This manifests as a "black tar" at the top of the column.

  • The Amino Group (Silanol Interaction): The basic amine functionality hydrogen-bonds strongly with free silanol groups (

    
    ) on the stationary phase, leading to peak tailing and poor resolution.
    

This guide provides the Neutralized Phase Protocol to solve both issues simultaneously.

Pre-Purification Assessment (The Triage)

Before packing your column, perform this rapid stability assessment.

Symptom on TLCDiagnosisRecommended Action
Spot turns brown/black on plate High Acid SensitivityMANDATORY: Use Neutralized Silica or Alumina.
Spot streaks from origin Strong Silanol InteractionAdd 1% Triethylamine (TEA) to eluent.[1]
Co-elution with halo-ketones Incomplete ReactionDo not purify yet. Drive reaction to completion or perform acid-base extraction first.

Decision Matrix: Selecting the Stationary Phase

Do not default to standard silica gel. Use this logic flow to select the correct "Hardware" for your purification.

PurificationLogic Start Start: Amino-Pyrrole Crude CheckStability Is crude stable in Std. Silica TLC? Start->CheckStability StdSilica Standard Silica Gel (Risk: High) CheckStability->StdSilica Yes (Rare) Neutralize Neutralization Required CheckStability->Neutralize No (Streaking/Blackening) MethodA Method A: TEA-Deactivated Silica (Most Common) Neutralize->MethodA Standard Sensitivity MethodB Method B: Neutral Alumina (For Ultra-Sensitive) Neutralize->MethodB Extreme Acid Sensitivity

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability.

Standard Operating Procedures (SOPs)

Protocol A: Triethylamine (TEA) Deactivation of Silica Gel

Best for: Most amino-pyrrole esters that show moderate streaking or slow decomposition.

The Mechanism: TEA acts as a "sacrificial base." It binds to the acidic silanol sites (


) more strongly than your amino-pyrrole, effectively "capping" the acidity and creating a neutral surface [1, 2].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate 3:1). Add 1% v/v Triethylamine (TEA) to the entire volume of solvent.

  • Slurry Preparation:

    • Weigh out your silica gel.

    • Slurry the silica using the TEA-containing solvent .[1]

    • Critical Step: Let the slurry sit for 5–10 minutes. This allows the TEA to fully equilibrate and neutralize the active sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-containing solvent.

  • Loading: Dissolve your crude amino-pyrrole in a minimum amount of TEA-containing eluent (or DCM + 1% TEA) and load carefully.

  • Elution: Run the column using the TEA-doped solvent system.

Result: The "pyrrole black" band should be minimized, and the product should elute as a tight, symmetrical band.

Protocol B: Neutral Alumina Chromatography

Best for: Highly unstable pyrroles that decompose instantly on silica, even with TEA.

Why Alumina? Aluminum oxide (


) is available in "Neutral" (pH 7.0) and "Basic" (pH 9.5–10) grades. It lacks the strong Brønsted acidity of silica, preventing the protonation-polymerization cascade [3].

Modifications:

  • Grade: Use Brockmann Grade III (add 6% water w/w to Grade I alumina) to reduce activity if the compound sticks too hard.

  • Solvent: Alumina is more polar than silica. You will likely need a less polar mobile phase (e.g., if Silica uses 20% EtOAc, Alumina might need 5–10% EtOAc) [4].

Troubleshooting & FAQ

Q1: The column turned black at the top. Is my product lost?

Diagnosis: Acid-catalyzed polymerization (The "Pyrrole Black" formation). Recovery:

  • Stop immediately.

  • Flush the column with a highly polar, basic solvent system: DCM : Methanol : TEA (90 : 9 : 1) .

  • Collect the colored eluate. The "black" material is polymer, but monomeric product often gets trapped inside the polymer matrix.

  • Re-purify the recovered material using Protocol B (Alumina) .

Q2: My product is co-eluting with the starting material (halo-ketone).

Diagnosis: Poor selectivity. Amino-pyrroles and their halo-ketone precursors often have similar Rf values on neutralized silica. Solution:

  • Chemical Wash: Before the column, dissolve crude in Et2O and wash with 1M HCl (rapidly) to pull the amine into water, wash organics (removes halo-ketone), then basify aqueous layer and extract. Note: Only do this if your pyrrole is stable to brief acid exposure.

  • Change Solvent Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone . Toluene interacts with the pi-system of the pyrrole, often changing the separation factor (

    
    ).
    
Q3: I see "Ghost Peaks" or slow bleeding of product.

Diagnosis: The amine is slowly desorbing from deep silanol sites. Solution: Increase the TEA concentration to 2% or switch to Ammonia-saturated Methanol (1-2%) in DCM for the final push.

Quantitative Data: Solvent Systems

PolaritySolvent System (v/v)Modifier (Essential)Application
Low Hexane / Et2O (9:1 to 1:1)1% TEALipophilic esters, N-protected pyrroles.
Medium Hexane / EtOAc (4:1 to 1:1)1% TEAStandard Amino-Pyrrole Esters.
High DCM / MeOH (98:2 to 90:10)1%

or TEA
Polar, unprotected amino-pyrroles.

Mechanism of Failure (Visualized)

Understanding why the purification fails is key to preventing it.

FailureMechanism Silica Acidic Silica Surface (Si-OH) Protonation Protonation at C3 Silica->Protonation Donates H+ Pyrrole Amino-Pyrrole (Monomer) Pyrrole->Protonation Attack Nucleophilic Attack by Monomer Pyrrole->Attack + Monomer Protonation->Attack Electrophilic Species Polymer Pyrrole Black (Polymer/Tar) Attack->Polymer Chain Reaction

Figure 2: The acid-catalyzed polymerization pathway of electron-rich pyrroles on acidic stationary phases.

References

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]

  • OozeChem. (2025). Alumina vs Silica Gel: Performance Comparison.[3][4][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Retrieved from [Link]

Sources

solubility issues of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Topic: Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate CAS: 1269824-46-5 | MW: 182.18 g/mol

Part 1: Executive Technical Summary

The Solubility Challenge Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate presents a classic "brick-dust" profile common in heterocyclic intermediates. Its poor water solubility stems from a rigid crystal lattice stabilized by intermolecular hydrogen bonding between the 5-amino donor and the 4-acetyl/2-carboxylate acceptors. While the molecule contains polar groups, the aromatic pyrrole core and the planar stacking interactions override the solvation capacity of water molecules at neutral pH.

Critical Physicochemical Insight

  • Lipophilicity: The compound is moderately lipophilic (Predicted LogP ~0.8–1.5), favoring organic solvents.

  • Basicity: The 5-amino group is electronically conjugated to the electron-deficient pyrrole ring (due to the electron-withdrawing ester and acetyl groups). Consequently, it is significantly less basic than aliphatic amines. Protonation requires highly acidic conditions (pH < 2), which risks hydrolyzing the ester bond.

  • Stability: 5-aminopyrroles are prone to oxidative polymerization (darkening) in solution, often mistaken for precipitation.

Part 2: Troubleshooting Guide (Q&A)

Q1: I tried dissolving the powder directly in water/PBS, but it floats and refuses to wet. Sonication didn't help. Why? Diagnosis: High surface tension and crystal lattice energy. The Science: The compound acts as a hydrophobic solid. The "floating" is due to high interfacial tension between the water and the crystal surface. Sonication breaks particle agglomerates but cannot overcome the thermodynamic barrier of solvation if the solvent interaction is weaker than the crystal lattice energy. Solution:

  • Do not add water directly to the powder.

  • Pre-wet the solid with a minimal volume of water-miscible organic solvent (DMSO or Ethanol) to disrupt the surface tension.

  • Use the "Solvent-Shift" Protocol (See Part 3).

Q2: My DMSO stock solution is clear, but when I dilute it into cell culture media (1:1000), a fine white precipitate forms immediately. Diagnosis: The "Crash-Out" Effect. The Science: You have triggered a rapid change in solvent polarity. The compound is soluble in DMSO but supersaturated in the aqueous mix. The sudden introduction of water forces the hydrophobic molecules to aggregate instantly before they can disperse. Solution:

  • Switch to a Step-Down Dilution: Instead of 100% DMSO

    
     100% Aqueous, use an intermediate step (e.g., 50% DMSO/Water) to lower the polarity gradient.
    
  • Add a Surfactant: Pre-dissolve the compound in DMSO containing 5-10% Tween-80. This creates micelles that shield the compound upon dilution.

Q3: The solution turned yellow/brown overnight. Is this precipitation? Diagnosis: Oxidative degradation, not necessarily precipitation. The Science: Electron-rich pyrroles, especially amino-pyrroles, are susceptible to auto-oxidation in air, forming radical cations and oligomers (similar to pyrrole polymerization). Solution:

  • Check for turbidity (cloudiness). If the solution is clear but colored, it is dissolved but degrading.

  • Preventative: Degas buffers with Argon/Nitrogen and add an antioxidant (e.g., 1 mM Ascorbic Acid or DTT) if compatible with your assay.

Q4: Can I use acid (HCl) to protonate the amine and improve solubility? Diagnosis: Risky strategy. The Science: The 5-amino group's lone pair is delocalized into the ring and the carbonyls. It is a very weak base.[1] To protonate it, you would likely need pH < 2. Risk: At this pH, the methyl ester at position 2 is liable to hydrolyze to the carboxylic acid, chemically altering your compound. Recommendation: Avoid pH adjustment. Rely on cosolvents or complexation (Cyclodextrins).

Part 3: Optimization Protocols

Protocol A: Standard DMSO Stock Preparation (Recommended)

Best for: In vitro biochemical assays, cell culture (with high dilution).

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent sticking).

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10–50 mM .

    • Note: If 50 mM is cloudy, add more DMSO to reach 10 mM.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved, warm to 37°C in a water bath for 5 minutes.

  • Storage: Aliquot immediately into small volumes (e.g., 20 µL) and store at -20°C. Do not freeze-thaw repeatedly.

Protocol B: The "Solvent-Shift" Method for Aqueous Dilution

Best for: Preventing precipitation when moving from DMSO to Buffer.

StepActionMechanism
1 Prepare 100x Stock in DMSO (e.g., 10 mM).Solubilization in favorable solvent.
2 Prepare Intermediate Buffer : PBS + 5% Tween-80 (warm to 37°C).Surfactant creates a "landing pad" for the hydrophobic molecule.
3 Slow Injection : Inject DMSO stock into the vortexing Intermediate Buffer.High shear force prevents large aggregate formation.
4 Final Dilution : Dilute the Intermediate mix into the final assay medium.Final solvent concentration is minimized.[2]

Part 4: Visualizations

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for determining the optimal solubilization strategy based on assay tolerance.

SolubilityTree Start Start: Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate IsBiological Is this for Biological Assay? Start->IsBiological DMSOTolerance Can assay tolerate 0.1% DMSO? IsBiological->DMSOTolerance Yes HighConc High Concentration Needed (>100 µM)? DMSOTolerance->HighConc Yes RouteC Protocol C: Cyclodextrin Complex (HP-β-CD) DMSOTolerance->RouteC No (Strict Aqueous) RouteA Protocol A: Pure DMSO Stock (Dilute directly) HighConc->RouteA No (Low Conc OK) RouteB Protocol B: DMSO + Tween-80 (Cosolvent System) HighConc->RouteB Yes (Risk of Crash)

Figure 2: The "Crash-Out" Mechanism vs. Stabilization

Caption: Molecular view of why direct dilution fails and how surfactants (Tween) stabilize the pyrrole derivative.

CrashOut DMSO_State Solvated in DMSO (Stable) Water_Shock Rapid Water Addition (Solvent Shock) DMSO_State->Water_Shock Direct Dilution Micelle Surfactant Shielding (Stable Colloid) DMSO_State->Micelle Add Tween-80 then Dilute Aggregation Hydrophobic Aggregation (Precipitate) Water_Shock->Aggregation No Stabilizer Water_Shock->Micelle Remains Dispersed Micelle->Water_Shock Dilution

Part 5: References

  • Sigma-Aldrich. Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Product Information. (Accessed 2026).[3] Link

  • PubChem. Compound Summary: Ethyl 5-amino-1H-pyrrole-2-carboxylate (Analogous Structure Physicochemical Data). National Library of Medicine. Link

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds. (General reference on pyrrole solubility and medicinal chemistry applications). Link

  • MDPI. Synthesis and Stability of Pyrrole-2-carboxylic Acid Derivatives. (Discusses hydrolytic stability of pyrrole esters). Link

(Note: Specific solubility data for this exact CAS is proprietary/scarce; protocols are derived from validated methodologies for structural analogues in the pyrrole-2-carboxylate family.)

Sources

Technical Support Center: Optimizing Catalyst Loading for Pyrrole Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst optimization in pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and selectivity of their pyrrole ring closure reactions. In the following sections, we will address common challenges and frequently asked questions in a direct, problem-solving format. Our focus is not just on what to do, but why specific strategies are effective, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers foundational concepts regarding catalyst loading. Understanding these principles is the first step toward effective troubleshooting and optimization.

Q1: Why is optimizing catalyst loading so critical in pyrrole synthesis?

A: Catalyst loading is a pivotal parameter that directly influences reaction kinetics, product yield, selectivity, and overall process economy.

  • Too Little Catalyst: Insufficient catalyst leads to slow or incomplete reactions, resulting in low conversion of starting materials and poor yields.[1]

  • Too Much Catalyst: Conversely, excessive catalyst loading can be detrimental. It can promote undesired side reactions, such as polymerization or the formation of byproducts, which reduces selectivity and complicates purification.[2][3] For example, in the Paal-Knorr synthesis, overly acidic conditions from high catalyst loading can favor the formation of furan derivatives over the desired pyrrole.[4][5] Furthermore, many catalysts, especially those based on precious metals, are expensive, making excessive use economically unviable.

The goal of optimization is to find the "sweet spot"—the minimum amount of catalyst required to achieve the maximum yield of the desired product in a reasonable timeframe.

Q2: What are the initial signs of suboptimal catalyst loading in my experiment?

A: Several key indicators can point to a non-optimized catalyst load:

  • Low Reaction Yield: The most obvious sign is a lower-than-expected yield of your target pyrrole.[1]

  • Poor Selectivity: An increase in the formation of side products is a strong indicator. This might manifest as a complex mixture in your crude product analysis (TLC, GC-MS, or LC-MS).[1]

  • Slow or Stalled Reaction: If the reaction proceeds much slower than literature reports or fails to reach completion, your catalyst loading may be too low, or the catalyst may have deactivated.[1]

  • Formation of Tarry Materials: Dark, intractable materials often suggest polymerization or product degradation, which can be exacerbated by overly aggressive catalytic conditions (i.e., too high a loading or temperature).[5]

Q3: What are typical catalyst loading ranges for common pyrrole syntheses like the Paal-Knorr or Clauson-Kaas reactions?

A: While the optimal loading is highly substrate- and condition-dependent, there are general ranges that serve as excellent starting points for optimization. Loadings are typically expressed in mole percent (mol%) relative to the limiting reactant for homogeneous catalysts, or weight percent (wt%) for heterogeneous catalysts.

Synthesis MethodCatalyst TypeTypical Loading Range (mol%)Examples & References
Paal-Knorr Brønsted Acids (e.g., p-TsOH, Acetic Acid)Catalytic amounts to stoichiometricOften used as the solvent or co-solvent.[4][5]
Lewis Acids (e.g., Sc(OTf)₃, FeCl₃, ZrOCl₂·8H₂O)1 - 10 mol%Sc(OTf)₃ has been shown to be effective at just 1 mol%.[6] FeCl₃ and ZrOCl₂·8H₂O are often used in the 2-4 mol% range.[7][8]
Clauson-Kaas Lewis Acids (e.g., Zn(OTf)₂, MgI₂)5 - 10 mol%5 mol% of Zn(OTf)₂ and 10 mol% of MgI₂ have been reported as optimal in specific systems.[7][8]
Heterogeneous Catalysts (e.g., Alumina, H₃PW₁₂O₄₀/SiO₂)Varies (mg per mmol substrate)Low-cost aluminas have been used effectively at 40 mg per mmol of reactants.[9]
Catalytic Hydrogenation Noble Metals on Support (e.g., Rh/C)10 - 20 wt%This is a starting point for hydrogenation of a pyrrole precursor to a saturated core.[10]

This table provides general starting points. Always consult the literature for your specific reaction.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues related to catalyst loading.

Q4: My reaction yield is consistently low. How can I confirm if catalyst loading is the culprit?

A: A low yield is a common problem with multiple potential causes. A systematic approach is required to isolate the issue.

Causality Explained: Low yield can stem from insufficient catalyst (low conversion), excessive catalyst (byproduct formation), or catalyst deactivation. Your goal is to distinguish between these possibilities.

Here is a workflow to diagnose the problem:

G Start Low Yield Observed CheckPurity Are starting materials and solvent pure & dry? Start->CheckPurity CheckActivity Is the catalyst active? (Run control with fresh catalyst) CheckPurity->CheckActivity Yes PurityIssue Solution: Purify reagents. Use anhydrous solvents. CheckPurity->PurityIssue No Optimization Perform Catalyst Loading Optimization Study (See Protocol Below) CheckActivity->Optimization Yes ActivityIssue Solution: Use fresh catalyst. Store properly under inert gas. CheckActivity->ActivityIssue No LoadingIssue Problem Identified: Suboptimal Loading Optimization->LoadingIssue

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Diagnosis:

  • Verify Reagent Purity: First, eliminate other variables. Ensure your starting materials (e.g., the 1,4-dicarbonyl compound and the primary amine) and solvents are pure and anhydrous. Impurities can poison catalysts or participate in side reactions.[2][4]

  • Confirm Catalyst Activity: Catalysts can degrade with improper storage. Run a small-scale control reaction using a fresh batch of catalyst or a trusted catalyst from a reputable source to ensure it is active.[1]

  • Perform a Loading Optimization Study: If purity and activity are confirmed, the next logical step is to systematically vary the catalyst loading. A simple 5-point screen (e.g., 1, 3, 5, 7, 10 mol%) can quickly reveal the relationship between catalyst amount and yield.[2] If yield increases with loading up to a certain point and then plateaus or decreases, you have confirmed that the initial loading was suboptimal.

Q5: I'm observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I use catalyst loading to improve selectivity?

A: Furan formation is the classic competing side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed self-cyclization of the 1,4-dicarbonyl starting material.[4][5] Catalyst choice and loading are key to minimizing this.

Causality Explained: The reaction pathway is pH-sensitive. Highly acidic conditions (pH < 3), often a result of high Brønsted acid catalyst loading, strongly favor the intramolecular dehydration of the dicarbonyl to form a furan.[4] The goal is to provide just enough catalytic activity to promote the desired condensation with the amine without creating an overly acidic environment.

Strategies to Improve Selectivity:

  • Reduce Catalyst Loading: If you are using a Brønsted acid like p-TsOH or even a strong Lewis acid, the most direct approach is to lower the catalyst loading. This reduces the overall acidity of the reaction medium.

  • Switch to a Milder Catalyst: Consider replacing a strong acid with a weaker one (e.g., acetic acid) or a milder Lewis acid catalyst.[5] Some Lewis acids can show higher selectivity for the desired pathway.[6]

  • Increase Amine Concentration: Kinetically favor the desired reaction by using a slight excess of the amine (e.g., 1.1 - 1.5 equivalents). This increases the probability of the dicarbonyl reacting with the amine before it can self-cyclize.[4][5]

G cluster_0 Reaction Pathways cluster_1 Optimization Parameters Dicarbonyl 1,4-Dicarbonyl Pyrrole Desired Pyrrole Dicarbonyl->Pyrrole Optimal Catalyst Loading Furan Furan Byproduct Dicarbonyl->Furan High Acid Catalyst Loading Amine Primary Amine Amine->Pyrrole Optimal Catalyst Loading Yield Yield Pyrrole->Yield Selectivity Selectivity Furan->Selectivity Loading Catalyst Loading Loading->Selectivity Inverse U-shape Loading->Yield Inverse U-shape Rate Reaction Rate Loading->Rate Increases, then plateaus Cost Cost Loading->Cost Increases

Caption: Relationship between catalyst loading and reaction outcomes.

Part 3: Experimental Protocols & Data Presentation

This section provides a practical, step-by-step guide for conducting a catalyst loading optimization experiment.

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a systematic approach for screening catalyst loading in a typical pyrrole synthesis. It is designed to be run in parallel for efficiency.

Objective: To identify the optimal catalyst loading that maximizes the yield of the desired pyrrole product while minimizing reaction time and byproducts.

Materials:

  • 1,4-dicarbonyl compound (or other pyrrole precursor)

  • Primary amine

  • Selected catalyst (e.g., Zn(OTf)₂, p-TsOH)

  • Anhydrous reaction solvent (e.g., Toluene, Acetonitrile, or solvent-free)

  • A series of identical reaction vessels (e.g., 5 x 10 mL microwave vials with stir bars)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

  • Analytical equipment (TLC, GC-MS, or LC-MS)

Procedure:

  • Reaction Setup:

    • To each of the five reaction vials, add the limiting reactant (e.g., the 1,4-dicarbonyl compound, 1.0 eq).

    • Add the primary amine (1.1 eq).

    • Add the chosen anhydrous solvent (if not solvent-free).

  • Catalyst Addition:

    • Prepare a stock solution of the catalyst if it is a solid for accurate dispensing of small quantities.

    • To each vial, add a different loading of the catalyst. A good starting range is 0.5, 1, 2, 5, and 10 mol%.

    • Example: For a 1 mmol scale reaction, 1 mol% corresponds to 0.01 mmol of catalyst.

  • Reaction Execution:

    • Seal the vials and place them in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 80 °C).[8]

    • Begin stirring at a consistent rate for all vials.

  • Monitoring:

    • Monitor the reactions at regular intervals (e.g., every hour) by taking small aliquots for analysis by TLC or GC. Note the time to completion for each reaction.[4]

  • Work-up and Analysis:

    • Once a reaction is complete (or after a predetermined time), cool it to room temperature.

    • Quench the reaction if necessary (e.g., with a mild base wash like saturated NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity for each reaction. Purify the product from each experiment (e.g., via column chromatography) to determine the isolated yield.

Data Presentation: Interpreting Your Results

Summarize your findings in a clear table to easily identify the optimal conditions.

Table 2: Example Results from a Catalyst Loading Optimization Study (Reaction: 2,5-Hexanedione with Aniline, Catalyst: Zn(OTf)₂, Solvent: Toluene, Temp: 70 °C, Time: 8h)

EntryCatalyst Loading (mol%)Conversion (%)Isolated Yield (%)Key Observations
10.54540Slow reaction, significant starting material remaining.
21.07875Good conversion, clean reaction profile.
32.09592Excellent yield, reaction complete in 6h.
45.0 >99 94 Optimal: High yield, fast reaction, clean. [7][8]
510.0>9988Faster reaction, but slight increase in colored byproducts.
References
  • BenchChem. (n.d.). Catalyst selection and optimization for octahydropyrrolo[3,4-b]pyrrole formation.
  • Shaabani, A., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters.
  • Wani, T. A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955.
  • BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for 2-Butyl-p-benzoquinone Production.
  • Wani, T. A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC.
  • ResearchGate. (n.d.). Optimization of amount of the catalyst loading | Download Table.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
  • ResearchGate. (n.d.). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
  • Guerrero-Estévez, E., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2690.

Sources

stability of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS 1269824-46-5).

Executive Summary: The "Push-Pull" Instability

Status: High Risk / Metastable

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a "push-pull" pyrrole. It contains a strongly electron-donating group (5-amino) and two electron-withdrawing groups (4-acetyl, 2-carboxylate). While the electron-withdrawing groups provide some stabilization against oxidation compared to simple aminopyrroles, the 5-amino group renders the molecule highly susceptible to acid-catalyzed polymerization and oxidative degradation .

In acidic media, three competing pathways dictate the fate of your molecule:

  • Reversible Protonation (Stabilizing): Formation of the ammonium salt.

  • Polymerization (Destructive): Acid-catalyzed coupling at the unsubstituted C3 position (Pyrrole Red formation).

  • Hydrolysis (Destructive): Cleavage of the C2-methyl ester.

Troubleshooting Guide (Q&A)

Issue 1: "My acidic reaction mixture turned dark red/black within minutes."

Diagnosis: Acid-Catalyzed Polymerization ("Pyrrole Red" formation). Mechanism: The 5-amino group increases electron density at C3. Even mild acids can protonate C3 or the amino group. If the concentration is high, the protonated species acts as an electrophile, reacting with unprotonated pyrrole molecules to form polypyrrole chains (chromophores). Solution:

  • Decrease Concentration: Run reactions at

    
     M to reduce intermolecular coupling.
    
  • Lower Temperature: Maintain reaction temperature

    
    C.
    
  • Exclude Oxygen: Polymerization is often radical-mediated or accelerated by oxidation. Sparge all acidic buffers with Argon for 15 mins.

Issue 2: "I observe a mass shift of -14 Da (or +1 Da vs acid) in LCMS."

Diagnosis: Hydrolysis of the Methyl Ester. Mechanism: In aqueous acid (e.g., 1M HCl, TFA/H2O), the C2-methyl ester hydrolyzes to the carboxylic acid (


).
Context:  The 4-acetyl group creates steric and electronic hindrance, but hydrolysis will proceed if heated (

C). Solution:
  • Switch Solvents: Use anhydrous acidic media (e.g., HCl in Dioxane or MeOH) if protonation is the goal without hydrolysis.

  • Monitor Time: Ester hydrolysis is time-dependent. Quench immediately after the desired transformation.

Issue 3: "The compound is insoluble in 0.1% Formic Acid/Water."

Diagnosis: Incomplete Salt Formation / Zwitterionic Character. Mechanism: The basicity of the 5-amino group is reduced by the electron-withdrawing 4-acetyl group. Weak acids (0.1% FA, pH ~2.7) may not fully protonate the amine to form a soluble cation, leading to the precipitation of the neutral "push-pull" species. Solution:

  • Increase Acidity: Use 0.1% TFA (pH ~2) or 10 mM Ammonium Formate (pH 3-4) with higher organic content (MeCN).

  • Cosolvents: Dissolve the stock in DMSO first, then dilute into the acidic buffer.

Technical Deep Dive: Degradation Pathways

The stability of this molecule is governed by the competition between N-protonation (kinetic product, stable salt) and C-protonation (thermodynamic trap, leads to decomposition).

Graphviz Diagram: Degradation Pathways

The following diagram illustrates the critical branch points in acidic media.

PyrroleStability Start Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate (Neutral) Salt Ammonium Salt (Stable at <0°C, Inert) Start->Salt  Strong Acid (HCl/TFA) Low Temp, Anhydrous C3_Cat C3-Protonated Intermediate (Reactive Electrophile) Start->C3_Cat  Weak/Dilute Acid RT, Aqueous Hydrolysis C2-Carboxylic Acid (Product of Hydrolysis) Start->Hydrolysis  H3O+, Heat (>40°C) Salt->Start  Neutralization (Base) Polymer Polypyrrole / Tars (Irreversible) C3_Cat->Polymer  + Neutral Pyrrole (Self-Reaction) Decarb Decarboxylation (Loss of CO2) Hydrolysis->Decarb  Heat (>80°C)

Caption: Kinetic competition between stable salt formation (Green) and irreversible degradation pathways (Red/Yellow) in acidic media.

Experimental Protocols

Protocol A: Acid Stability Assessment (LCMS)

Purpose: To determine the half-life of the compound in your specific acidic buffer before starting a full scale reaction.

  • Preparation: Prepare a 10 mM stock solution of the pyrrole in DMSO.

  • Acid Challenge:

    • Tube A (Control): 10 µL Stock + 990 µL Water/MeCN (50:50).

    • Tube B (Test): 10 µL Stock + 990 µL Target Acidic Buffer (e.g., 1M HCl).

  • Incubation: Incubate Tube B at the intended reaction temperature (e.g., RT or 0°C).

  • Sampling: Inject 5 µL of Tube B into the LCMS at t=0, 15 min, 1h, and 4h.

  • Analysis:

    • Look for [M+1] = 183.1 (Parent).

    • Look for [M+1] = 169.1 (Hydrolysis Product: -CH3 +H).

    • Look for Broad peaks/Baseline rise at high retention time (Polymerization).

Protocol B: Safe Quenching of Acidic Reactions

Purpose: To prevent decomposition during workup.

  • Cool Down: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with cold EtOAc or DCM (depending on solubility).

  • Neutralization:

    • Do NOT dump directly into Saturated NaHCO3 (Rapid CO2 evolution + heat = polymerization).

    • Preferred: Pour the acidic mixture slowly into a stirred slurry of Ice + NaHCO3 .

  • Extraction: Keep the aqueous layer pH 7-8. Do not make it too basic (

    
     pH 10), as electron-deficient pyrroles can degrade in strong base.
    
  • Drying: Dry organics over Na2SO4 and evaporate at <35°C .

Stability Data Summary

ConditionEst. StabilityPrimary Degradation ModeRecommendation
1M HCl (aq), 25°C < 1 HourPolymerization / HydrolysisAvoid unless immediate use.
1M HCl (aq), 0°C ~ 4 HoursSlow PolymerizationKeep on ice.
TFA (Anhydrous) GoodReversible ProtonationSuitable for deprotection steps.
AcOH (Glacial) ModerateAcetylation / PolymerizationMonitor closely.
DMSO (Neutral) ExcellentOxidation (slow)Store frozen (-20°C).

References

  • BenchChem . Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate: Synthetic Routes and Reaction Conditions. Retrieved from

  • Sigma-Aldrich . Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Product Page. Retrieved from

  • National Institutes of Health (PMC) . Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole. Retrieved from

  • Organic Chemistry Portal . Synthesis of Pyrroles. Retrieved from

  • GuideChem . Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate Properties. Retrieved from

Validation & Comparative

Comparative Guide: ¹H NMR Chemical Shifts of Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (Experimental vs. Predictive Models)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS: 1269824-46-5)

Executive Summary & Structural Causality

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis. Structurally, it features a complex "push-pull" electronic system: an electron-donating amino group at C-5 competes with electron-withdrawing acetyl and methyl ester groups at C-4 and C-2, respectively.

For analytical chemists, this dense functionalization makes structural elucidation via ¹H NMR spectroscopy challenging. The solitary pyrrole proton (H-3) is subjected to competing anisotropic and inductive effects, making its exact chemical shift a rigorous benchmark for evaluating NMR prediction software [1]. This guide objectively compares the compound's experimental ¹H NMR performance across different solvent environments and evaluates the accuracy of industry-standard predictive modeling tools against empirical data.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignments, NMR protocols must be self-validating. The following methodology incorporates a deuterium exchange step to definitively isolate exchangeable heteroatom protons from the carbon backbone.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of strictly anhydrous DMSO-d₆ (or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Data Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1D ¹H NMR spectrum at 298 K on a 400 MHz spectrometer using a standard pulse sequence (e.g., zg30), 16 scans, a spectral width of 20 ppm, and a 2-second relaxation delay (D1) to ensure accurate integration.

  • Self-Validation (D₂O Exchange): To unambiguously assign the pyrrole NH and amino NH₂ protons, add 10 μL of D₂O directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The collapse of the broad downfield singlets confirms the assignment of exchangeable protons [2].

Comparative Analysis I: Solvent Effects (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent drastically alters the chemical shifts of the heteroatom protons due to varying degrees of hydrogen bonding.

Causality Insight: DMSO-d₆ is a strong hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms robust intermolecular hydrogen bonds with both the pyrrole NH and the primary amine (NH₂). This interaction decreases the electron density around the protons, heavily deshielding them and shifting their resonance significantly downfield compared to the non-polar, non-hydrogen-bonding environment of CDCl₃. Furthermore, in anhydrous DMSO-d₆, the rate of chemical exchange for the pyrrole NH is slowed sufficiently that a fine scalar coupling (J ≈ 2.5 Hz) is often observed between the NH and the H-3 proton.

Table 1: Experimental ¹H NMR Shifts by Solvent (400 MHz, 298 K)
Proton AssignmentMultiplicityIntegrationShift in DMSO-d₆ (ppm)Shift in CDCl₃ (ppm)Δδ (Solvent Effect)
Pyrrole NH (H-1) br s1H11.809.50+2.30 ppm
Pyrrole CH (H-3) d (J = 2.5 Hz)*1H6.856.95-0.10 ppm
Amino NH₂ (H-5) br s2H6.405.20+1.20 ppm
Ester OCH₃ s3H3.753.82-0.07 ppm
Acetyl CH₃ s3H2.352.40-0.05 ppm

*Note: Appears as a singlet in CDCl₃ or in DMSO-d₆ if trace moisture accelerates NH exchange.

Comparative Analysis II: Predictive Software Performance

In modern drug discovery workflows, experimental data is frequently cross-referenced against predictive models. We compared the experimental DMSO-d₆ data against two leading software alternatives:

  • Mnova NMRPredict: Utilizes an "Ensemble Method" combining Machine Learning (ML), HOSE-code algorithms, and empirical increments [3][4].

  • Standard Empirical Predictors (e.g., ChemDraw): Relies primarily on traditional additivity rules and base-scaffold increments.

Table 2: Experimental vs. Predicted ¹H NMR Shifts (DMSO-d₆)
ProtonExperimental (ppm)Mnova Predict (ppm)Error (Δδ)Standard Empirical (ppm)Error (Δδ)
NH (H-1) 11.8011.65-0.15 10.50-1.30
H-3 6.856.81-0.04 7.25+0.40
NH₂ (H-5) 6.406.55+0.15 5.80-0.60
OCH₃ 3.753.78+0.03 3.82+0.07
COCH₃ 2.352.38+0.03 2.45+0.10

Visualized Analytical Workflow

The following diagram maps the logical relationship between sample preparation, experimental acquisition, and predictive verification to establish absolute structural confidence.

G A Sample Preparation (Anhydrous DMSO-d6 vs CDCl3) B 1H NMR Acquisition (400 MHz, 298 K, zg30) A->B C Spectral Processing (Phase & Baseline Correction) B->C E Comparative Analysis (Δδ Evaluation) C->E D Predictive Modeling (Mnova ML / HOSE-code) D->E F Structural Confirmation (D2O Exchange Validation) E->F

Workflow for experimental NMR acquisition and comparative predictive analysis.

References

  • Accurate and Efficient Determination of Unknown Metabolites in Metabolomics by NMR-Based Molecular Motif Identification Source: PubMed Central (NIH) URL:[Link]

  • Mnova Predict | Accurate Prediction Source: Bruker URL:[Link]

  • Download NMR Predict Source: Mestrelab Research URL:[Link]

Characteristic IR Carbonyl Stretching Frequencies of Acetyl-Pyrrole Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Carbonyl Stretching Frequencies of Acetyl-Pyrrole Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Scope

In the synthesis of porphyrins, dipyrromethenes, and bioactive heterocycles, acetyl-pyrrole esters (such as the classic Knorr pyrrole, Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate) are ubiquitous intermediates. For the synthetic chemist, correctly assigning the carbonyl stretching frequencies (


) in these molecules is not merely a characterization step—it is a diagnostic tool for assessing purity, isomeric state, and intermolecular behavior.

This guide moves beyond standard textbook tables to address the specific spectroscopic anomaly observed in these systems: the competition between two carbonyl groups (acetyl vs. ester) and the profound impact of pyrrolic hydrogen bonding .

Key Insight: Unlike simple aliphatic carbonyls where


, in acetyl-pyrrole esters, strong conjugation and intermolecular hydrogen bonding can compress these signals into a narrow, overlapping window (

), often reversing standard expectations.
Theoretical Framework: The Frequency Shift Mechanism

To interpret the IR spectrum of an acetyl-pyrrole ester, one must deconstruct the three forces acting on the carbonyl bond stiffness (


).
A. Electronic Conjugation (The "Redshift" Baseline)

The pyrrole ring is electron-rich (


-excessive). Substituents at the 

(2,[1]5) and

(3,4) positions effectively conjugate with the ring system.
  • Effect: Electron density is donated into the carbonyl antibonding orbitals.

  • Result: Significant lowering of bond order and frequency compared to aliphatic analogs.[2]

    • Aliphatic Ester:[3]

      
      
      
      
      
      Pyrrole-2-ester:
      
      
    • Aliphatic Ketone:[3][4]

      
      
      
      
      
      Pyrrole-3/4-acetyl:
      
      
B. Hydrogen Bonding (The Variable)

The pyrrole N-H is a potent hydrogen bond donor. In the solid state (or concentrated solution), these molecules form centrosymmetric dimers.

  • Acceptor Preference: Crystallographic data indicates the Ester Carbonyl (C2) is often the preferred acceptor for the N-H proton in 2-carboxylate derivatives [1].

  • Result: The ester carbonyl frequency is selectively lowered further, often merging with the acetyl peak.

C. Visualizing the Competing Forces

G cluster_0 Resulting IR Spectrum Pyrrole Pyrrole Ring (Electron Rich) Acetyl 4-Acetyl Group (Ketone) Pyrrole->Acetyl Conjugation (Lowers ν) Ester 2-Ester Group (Carboxylate) Pyrrole->Ester Conjugation (Lowers ν) Result Overlapping/Split Peaks 1650 - 1690 cm⁻¹ Acetyl->Result Ester->Result NH N-H Moiety (H-Bond Donor) NH->Ester Intermolecular H-Bond (Solid State) (Drastically Lowers ν)

Figure 1: Mechanistic pathways influencing carbonyl stretching frequencies in acetyl-pyrrole esters. Note the dual effect on the ester group.

Comparative Analysis: The Data

The following table compares the characteristic frequencies of the target molecule against relevant controls. Note the distinct shift between solid-state (KBr) and solution-phase measurements.

Table 1: Comparative Carbonyl Frequencies (


) 
Compound ClassFunctional GroupsMedium

(Ester)

(Ketone)
Notes
Aliphatic Standard Ethyl Acetate / AcetoneLiquid Film


Baseline; no conjugation.
Simple Pyrrole Ester Ethyl pyrrole-2-carboxylateKBr (Solid)

N/ALowered by conjugation & H-bonding [2].
Simple Acetyl Pyrrole 2-AcetylpyrroleKBr (Solid)N/A

Strong H-bonded dimer formation [3].
Knorr Pyrrole Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate KBr (Solid)


Peaks often overlap or appear as a broad doublet. Ester is the primary H-bond acceptor.
Knorr Pyrrole Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate

(Dilute)


Diagnostic Shift. Breaking H-bonds shifts Ester

higher, separating the peaks.

Critical Observation: In the solid state, the ester frequency drops significantly because it accepts the hydrogen bond from the N-H. Upon dilution in a non-polar solvent (like


 or 

), the ester peak shifts upward (blue shift) by

as the dimers break, while the acetyl peak shifts less dramatically.
Experimental Protocol: The Solvent Dilution Method

To definitively assign the carbonyl bands in a new acetyl-pyrrole derivative, you cannot rely on a single KBr pellet spectrum. You must perform a Solvent Dilution Study .

Objective

To distinguish between the H-bonded ester carbonyl and the free acetyl carbonyl by observing frequency shifts upon dilution.

Materials
  • Sample:

    
     Acetyl-pyrrole ester derivative.
    
  • Solvent: Spectroscopic grade Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    , if safety permits). Avoid alcohols or DMSO as they disrupt the intrinsic H-bonding pattern with their own donors/acceptors.
  • Equipment: FTIR Spectrometer with variable pathlength liquid cell (CaF2 windows recommended).

Step-by-Step Workflow
  • Baseline (Solid State):

    • Prepare a standard KBr pellet (1-2% w/w sample).

    • Acquire spectrum (32 scans,

      
       res).
      
    • Target: Note the broad carbonyl region (

      
      ) and the broad N-H stretch (
      
      
      
      ).
  • Concentrated Solution:

    • Dissolve

      
       sample in 
      
      
      
      
      
      .
    • Acquire spectrum.[5][6][7][8][9]

    • Observation: Peaks may still resemble the solid state due to dimer persistence.

  • Dilution Series (The Diagnostic Step):

    • Serially dilute the solution (

      
      , then 
      
      
      
      ).
    • Increase pathlength or scan count to compensate for signal loss.

    • Observation: Watch the Ester peak.[5][8][9] As concentration drops, the H-bonded ester peak (lower

      
      ) will decrease, and a new "Free Ester" peak (higher 
      
      
      
      ,
      
      
      ) will grow. The Acetyl peak will remain relatively stable or shift only slightly.
  • Data Analysis:

    • Overlay the spectra. The band that undergoes the largest blue shift (move to higher wavenumber) upon dilution is the Ester .

Visualizing the Protocol Logic

Protocol cluster_results Spectral Observation Start Unknown Acetyl-Pyrrole Spectrum Method Select Method: Solvent Dilution Start->Method Shift Significant Blue Shift (+20-30 cm⁻¹) Method->Shift Dilute in CHCl3 NoShift Minor/No Shift (<10 cm⁻¹) Method->NoShift Dilute in CHCl3 Conclusion1 Identify as ESTER C=O (Was H-bonded) Shift->Conclusion1 Conclusion2 Identify as ACETYL C=O (Was less involved) NoShift->Conclusion2

Figure 2: Decision tree for assigning carbonyl bands using solvent dilution.

References
  • Gomes, L. R., et al. (2002). "Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate." Acta Crystallographica Section E, E59, o94-o96. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Camarillo, E. A., et al. (2007). "2-Acetylpyrrole." Acta Crystallographica Section E, E63, o2593. Link

  • PubChem. (n.d.). "Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate."[4][10] National Library of Medicine. Link

Sources

Comprehensive Guide: Mass Spectrometry Fragmentation of 5-Aminopyrrole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-aminopyrrole carboxylates are critical pharmacophores in drug discovery, serving as precursors for pyrrolo[2,3-d]pyrimidines (kinase inhibitors) and antiviral agents. Their analysis presents a unique challenge: they are often thermally labile and possess multiple nucleophilic sites, making standard Electron Impact (EI) mass spectrometry erratic.

This guide compares Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) against traditional Electron Impact (EI) and NMR alternatives. We demonstrate that ESI-CID-MS/MS is the superior methodology for structural elucidation of these scaffolds due to its ability to preserve the protonated molecular ion


 while yielding diagnostic neutral losses that confirm the substitution pattern.

Part 1: The Analytical Challenge

The 5-aminopyrrole carboxylate scaffold contains three competing functionalities for charge localization:

  • The Pyrrole Nitrogen (aromatic, low basicity).

  • The Exocyclic Amine (5-position, higher basicity but resonance delocalized).

  • The Ester Carbonyl (site of protonation in ESI).

Comparison of Analytical Methodologies

The following table contrasts the performance of ESI-MS/MS against standard alternatives for this specific chemical class.

FeatureESI-CID-MS/MS (Recommended) EI-MS (Standard) 1H NMR (Orthogonal)
Molecular Ion Detection Excellent. Dominant

even for labile esters.
Poor. Extensive in-source fragmentation often obliterates

.
N/A. (Provides structure, not mass).
Sensitivity Femtomole range. Ideal for impurity profiling/DMPK.Picomole range. Requires higher concentration.Micromole range. Requires mg quantities.
Isomer Differentiation High. Diagnostic product ions distinguish 2-amino vs. 3-amino isomers via ortho-effects.Medium. Spectra often identical for isomers due to thermal rearrangement.Very High. Definitive coupling constants.
Throughput High. Coupled with UPLC (<5 min/sample).Medium. Requires GC derivatization.Low. Sample prep intensive.

Part 2: Fragmentation Mechanisms (Deep Dive)

Understanding the causality of fragmentation is essential for interpreting spectra of unknown derivatives. In ESI-MS/MS, the fragmentation of 5-aminopyrrole carboxylates is driven by charge-remote fragmentation and proximal group interactions .

Core Fragmentation Pathways
  • Diagnostic Neutral Loss of Ammonia (-17 Da): Unlike simple anilines, the 5-aminopyrrole moiety readily loses

    
    . This is facilitated by the protonation of the exocyclic amine. A high abundance of 
    
    
    
    suggests the amino group is not part of a cyclic amide structure.
  • Ester Cleavage (The "Alkoxy" Loss): The carboxylate group typically undergoes cleavage of the alkoxy bond.

    • Methyl esters: Loss of

      
       (-32 Da).
      
    • Ethyl esters: Loss of

      
       (-46 Da) or ethoxy radical (-45 Da) depending on energy.
      
    • Mechanism:[1] The proton transfers from the pyrrole ring or exocyclic amine to the ester oxygen, facilitating the departure of the alcohol.

  • Ring Opening (Retro-Diels-Alder - RDA): While less common in soft ionization, high collision energies (CE > 35 eV) can trigger ring opening, often observed as losses of

    
     or 
    
    
    
    from the pyrrole core.
Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for a generic ethyl 5-aminopyrrole-2-carboxylate.

Fragmentation cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ m/z: Parent Intermediate1 Deaminated Ion [M+H - NH3]+ (Diagnostic for free amine) Parent->Intermediate1 Loss of NH3 (-17 Da) Intermediate2 Acylium Ion [M+H - EtOH]+ (Diagnostic for Ethyl Ester) Parent->Intermediate2 Loss of EtOH (-46 Da) Fragment4 Nitrile Fragment (Ring Opening) Intermediate1->Fragment4 High CE (>40eV) Loss of HCN Fragment3 Pyrrole Core [M+H - NH3 - CO]+ (Ring contraction) Intermediate2->Fragment3 Loss of CO (-28 Da) key Blue: Parent | Red: Primary Loss | Green: Ester Loss

Caption: Figure 1. Competitive ESI-CID fragmentation pathways for ethyl 5-aminopyrrole-2-carboxylate. The loss of ammonia and ethanol are the primary diagnostic events.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol. It is designed to be "self-validating" by including a specific check step (the "Energy Ramp") to confirm the lability of the amine.

Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[2]

    • Why: Formic acid ensures full protonation (

      
      ) of the exocyclic amine and pyrrole nitrogen.
      
  • Concentration: 1 µg/mL (approx 5 µM). Avoid higher concentrations to prevent dimer formation (

    
    ) which complicates spectra.
    
Instrument Setup (Triple Quadrupole or Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the amine).

  • Cone Voltage: 20 V.

The "Energy Ramp" Workflow (Critical Step)

Do not use a single collision energy. The stability of the 5-amino group varies by substitution.

  • Step A: Full Scan (MS1): Confirm the parent ion. If

    
     is observed in MS1, your source temperature is too high. Lower source temp to <100°C. 
    
  • Step B: Breakdown Curve: Acquire MS/MS spectra at CE = 10, 20, 30, and 40 eV.

  • Step C: Diagnostic Check:

    • At 10-15 eV , you should see the parent ion intact.

    • At 20-25 eV , the Ester Loss (e.g., -46 Da for ethyl) should dominate.

    • At >30 eV , the Amine Loss (-17 Da) and ring fragmentation become dominant.

Visualization: Experimental Workflow

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI Source (Temp < 100°C) Sample->ESI MS1 MS1 Scan Check for In-Source Fragmentation ESI->MS1 Decision Intact Parent? MS1->Decision Decision->ESI No (Lower Temp) Ramp CE Ramp (10-40 eV) Decision->Ramp Yes Data Generate Breakdown Curve Ramp->Data

Caption: Figure 2. Optimized workflow for analyzing labile aminopyrroles. The decision diamond ensures data integrity by preventing thermal degradation before collision.

Part 4: Data Interpretation Guide

Use this reference table to interpret the MS/MS spectra of your specific derivative.

Observed Mass Shift (

)
Neutral Loss IdentityStructural Inference
-17.03 Da

(Ammonia)
Confirms primary 5-amino group. Absence implies alkylation or cyclization.
-18.01 Da

(Water)
Rare in simple aminopyrroles; suggests ortho-hydroxy substitution or rearrangement to lactam.
-32.04 Da

(Methanol)
Diagnostic for Methyl Ester moiety.
-46.05 Da

(Ethanol)
Diagnostic for Ethyl Ester moiety.
-28.00 Da

(Carbon Monoxide)
Secondary fragmentation; usually occurs after ester loss. Confirms carbonyl presence.[1][3]
-27.00 Da

(Hydrogen Cyanide)
High-energy ring cleavage. Confirms the pyrrole core integrity.
Differentiating Isomers (The "Ortho Effect")

A critical application is distinguishing 5-aminopyrrole-4-carboxylate (ortho) from 5-aminopyrrole-3-carboxylate (meta-like).

  • Ortho-isomers: Often show a distinct loss of water or alcohol (-18/-46) at lower collision energies due to the proximity of the amine and ester allowing for intramolecular hydrogen bonding or cyclization in the gas phase [1].

  • Meta-isomers: Fragmentation requires higher energy and follows a strictly sequential pathway (Loss of NH3, then Ester, or vice versa) without cooperative effects.

References

  • Mamedov, V. A. (2019). Hydrazones in the synthesis of heterocycles. In Reaction of Hydrazones with 1,3-Dicarbonyl Compounds. Springer.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link (Foundational text on ESI-CID mechanisms and neutral losses).

  • Holčapek, M., & Jirásko, R. (2009). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites. Journal of Mass Spectrometry. Link (Establishes the -17 Da and -46 Da diagnostic rules for amino/ester aromatics).

  • BenchChem Technical Guides. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives.

Sources

Comparative Reactivity Guide: 5-Amino vs. 5-Methyl Pyrrole Esters

Author: BenchChem Technical Support Team. Date: March 2026

In heterocyclic chemistry and drug discovery, the pyrrole core serves as a highly versatile, electron-rich scaffold. However, the nature of its substituents fundamentally dictates its synthetic utility, stability, and reactivity. When comparing 5-amino pyrrole esters to 5-methyl pyrrole esters , we are observing a masterclass in electronic modulation. The presence of an electron-withdrawing ester group (typically at C2 or C3) is essential in both cases to stabilize the ring, but the C5 substituent—amino versus methyl—creates two entirely distinct reactivity profiles.

This guide provides an objective, data-backed comparison of these two scaffolds, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for their application.

Mechanistic Causality: Electronic Effects on the Pyrrole Core

To understand the divergent reactivity of these two compounds, we must analyze how their C5 substituents interact with the aromatic


-system. Pyrroles are inherently more reactive than benzene toward electrophiles, requiring milder reagents to prevent acid-catalyzed polymerization 1. Electrophilic attack typically proceeds via an SE2 mechanism involving an unprotonated pyrrole intermediate 2.
The 5-Amino Substituent (+M Effect)

The exocyclic nitrogen lone pair of the amino group is in direct conjugation with the pyrrole ring. This strong mesomeric (+M) electron donation hyper-activates the ring. While the ester group provides necessary baseline stability, the amino group drastically lowers the free energy of reaction transition states. For example, Density Functional Theory (DFT) studies demonstrate that 5-aminopyrroles undergo 1,6-elimination to form aza-quinone methides with a significantly lower activation energy compared to other 5-membered heterocycles 3. This makes them ideal for stimuli-responsive prodrugs and self-immolative linkers, though it renders them highly susceptible to oxidative degradation.

The 5-Methyl Substituent (+I Effect)

Conversely, a methyl group activates the ring solely through


-bond hyperconjugation (inductive +I effect). This provides a moderate boost to Electrophilic Aromatic Substitution (EAS) rates without compromising the structural integrity of the core. The 5-methylpyrrole-2-carboxylate scaffold is robust enough to withstand harsh conditions, such as prolonged reflux in strong aqueous base, yielding the corresponding carboxylic acid quantitatively without degrading the core 4.

Pathway A 5-Amino Pyrrole Ester (+M Resonance) C Highly Stabilized Sigma Complex A->C Electrophile (E+) B 5-Methyl Pyrrole Ester (+I Hyperconjugation) D Moderately Stabilized Sigma Complex B->D Electrophile (E+) E Rapid EAS / Aza-Quinone Methide C->E Low Activation Energy F Controlled EAS / Stable Adduct D->F Higher Activation Energy

Electronic effects dictating electrophilic aromatic substitution pathways.

Quantitative Data Comparison

The table below summarizes the divergent physicochemical and kinetic properties resulting from the C5 substitution.

Property5-Amino Pyrrole Ester5-Methyl Pyrrole EsterMechanistic Driver
Primary Electronic Effect Strong +M (Mesomeric)Weak +I (Inductive)Nitrogen lone pair conjugation vs. C-H hyperconjugation.
Relative EAS Reactivity Extremely HighModerate to HighStabilization of the cationic sigma complex during electrophilic attack.
Oxidative Stability LowHighThe +M effect lowers the ionization potential, making the

-system prone to radical formation.
Saponification Tolerance Poor (Requires enzymatic/mild cleavage)Excellent (Tolerates prolonged reflux)High electron density in the amino variant makes the core sensitive to thermal/basic degradation.
Primary Application Self-immolative linkers, bioresponsive prodrugsStable pharmacophores, rigid building blocksExploitation of rapid cascade reactivity vs. structural rigidity.

Experimental Workflows (Self-Validating Systems)

To objectively validate the reactivity differences between these two scaffolds, the following protocols utilize internal controls and specific mechanistic constraints.

Protocol A: Kinetic Profiling of Electrophilic Bromination (EAS)

Rationale: We utilize N-Bromosuccinimide (NBS) to provide a controlled, low concentration of electrophilic bromine. Because pyrroles are highly sensitive to strong acids (which induce trimerization/polymerization), NBS avoids the generation of destructive acidic byproducts [[1]]().

  • Preparation: Prepare equimolar solutions (0.1 M) of ethyl 5-amino-1H-pyrrole-2-carboxylate and ethyl 5-methyl-1H-pyrrole-2-carboxylate in anhydrous THF. Add 0.05 M of 1,3,5-trimethoxybenzene as an inert internal standard.

  • Initiation: Cool the reaction vessels to 0 °C under an inert argon atmosphere to suppress ambient oxidative side reactions. Add 1.0 equivalent of recrystallized NBS in a single portion.

  • Sampling: Extract 50 µL aliquots at 1, 5, 10, and 30 minutes. Quench immediately in cold 10% aqueous sodium thiosulfate to halt bromination.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Self-Validating Check: The disappearance of the starting material must correlate 1:1 with the appearance of the mono-brominated product. The 5-amino derivative will show near-instantaneous consumption (

    
     < 1 min), whereas the 5-methyl derivative will exhibit measurable pseudo-first-order kinetics, validating the +M vs +I reactivity gap.
    

Workflow S1 Substrate Prep Equimolar Solutions S2 EAS Initiation NBS at 0°C S1->S2 S3 Kinetic Sampling HPLC-UV/MS S2->S3 S4 Data Analysis Rate Constant (k) S3->S4

Standardized kinetic workflow for comparative reactivity profiling.

Protocol B: Saponification and Scaffold Stability

Rationale: This protocol demonstrates the operational stability of the 5-methyl variant under harsh basic conditions compared to the fragile 5-amino variant.

  • Reaction Setup: Dissolve 400 mg of ethyl 5-methyl-1H-pyrrole-2-carboxylate in a mixed solvent system of dioxane/water/ethanol (10:1:2 v/v/v) [[4]]().

  • Hydrolysis: Add 5.0 equivalents of NaOH and heat the mixture to reflux for 3 hours.

  • Workup: Remove organic solvents under reduced pressure. Dissolve the crude residue in water and extract with dichloromethane (DCM) to remove any unreacted trace starting material.

  • Isolation: Acidify the aqueous phase to pH 1 using 1N HCl. Extract the newly formed free 5-methyl-1H-pyrrole-2-carboxylic acid into DCM, dry over anhydrous sodium sulfate, and concentrate.

  • Self-Validating Check: The isolated yield for the 5-methyl variant should be nearly quantitative (>95%) with high LCMS purity. Subjecting the 5-amino analogue to these identical refluxing basic conditions typically results in a black, intractable tar due to oxidative polymerization and decarboxylation, proving the necessity of orthogonal deprotection strategies (e.g., allyl or tert-butyl esters) for amino-pyrroles.

References

1.[3] Title: A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - ResearchGate Source: researchgate.net URL:

2.[4] Title: 5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 3757-53-7 - ChemicalBook Source: chemicalbook.com URL:

3.[1] Title: Pyrrole reaction Source: uobaghdad.edu.iq URL:

4.[2] Title: Electrophilic substitution in pyrroles. Part 2. Reaction with diazonium ions in acid solution - Journal of the Chemical Society, Perkin Transactions 2 Source: rsc.org URL:

Sources

Definitive Structural Assignment of Acetyl-Amino-Pyrrole-2-Carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of DNA-binding ligands (e.g., netropsin/distamycin analogs) and kinase inhibitors, the ethyl 4-acetamido-1H-pyrrole-2-carboxylate scaffold is a critical intermediate. However, the synthesis of this core often involves the nitration of pyrrole-2-carboxylates, a reaction governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing ester group.

This reaction frequently yields a mixture of 4-nitro (major) and 5-nitro (minor) isomers. Subsequent reduction and acetylation produce the corresponding acetamido regioisomers. Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity, yet it is vital because the regiochemistry dictates the curvature and hydrogen-bonding capacity of the final drug molecule.

This guide provides a self-validating analytical framework to definitively distinguish ethyl 4-acetamido-1H-pyrrole-2-carboxylate from its 5-acetamido and 3-acetamido isomers using NMR spectroscopy (


H coupling constants and 2D NOESY) as the primary validation tool.

The Regioisomer Challenge

The electrophilic substitution of ethyl pyrrole-2-carboxylate is directed by the ester at position 2.

  • Electronic Effect: The ester deactivates the ring but directs incoming electrophiles to the meta-like positions (4 and 5) relative to itself.

  • Steric Effect: The 3-position is sterically crowded and electronically deactivated, making 3-substitution rare in direct nitration.

Therefore, the primary challenge is distinguishing the 4-isomer from the 5-isomer .

Feature4-Acetamido Isomer5-Acetamido Isomer
Precursor 4-Nitro-pyrrole-2-carboxylate5-Nitro-pyrrole-2-carboxylate
Abundance Typically Major (>80%)Typically Minor (<20%)
Remaining Protons H-3 and H-5H-3 and H-4
Structural Role Standard curvature for minor groove bindersAlters curvature; "kink" in DNA binding

Comparative Analytical Framework

While HPLC can separate these isomers (the 4-isomer typically elutes later on C18 due to higher symmetry and intermolecular H-bonding potential), NMR is the only standalone method for absolute structural proof without growing single crystals.

Method A: H NMR Coupling Constants ( -Values)

The First-Line Diagnostic

The magnitude of the spin-spin coupling constant (


) between the two remaining ring protons is the most reliable rapid diagnostic.
  • Theory: In pyrroles, vicinal couplings (

    
     and 
    
    
    
    ) are distinct from cross-ring "meta" couplings (
    
    
    ).
    • 
       (Vicinal)
      
    • 
       (Vicinal)
      
    • 
       (Meta/Cross-ring)
      
  • Application:

    • 4-Acetamido Isomer: Contains H-3 and H-5. These are meta to each other.

      • Observed

        
        : 
        
        
        
        (Appears as broad singlets or tight doublets).
    • 5-Acetamido Isomer: Contains H-3 and H-4. These are vicinal.

      • Observed

        
        : 
        
        
        
        (Appears as clear doublets).
Method B: 2D NOESY / ROESY

The "Smoking Gun" Confirmation

If


-values are ambiguous due to line broadening (common in pyrroles due to 

N quadrupolar relaxation), Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.
  • 4-Acetamido Isomer: The acetyl-NH is at position 4.

    • NOE Signal: Strong correlation between Acetyl-NH and H-3 AND H-5 .

  • 5-Acetamido Isomer: The acetyl-NH is at position 5.

    • NOE Signal: Strong correlation between Acetyl-NH and H-4 .

    • Key Absence: No correlation to H-3 (too distant).

Experimental Protocols

Workflow 1: Synthesis and Isolation of Isomers

Objective: Generate the mixture to demonstrate separation and identification.

Reagents: Ethyl pyrrole-2-carboxylate, Fuming


, Acetic Anhydride (

),

,

.
  • Nitration (The Divergent Step):

    • Dissolve ethyl pyrrole-2-carboxylate (10.0 g) in

      
       (30 mL).
      
    • Cool to -10°C. Add fuming

      
       (4.0 mL) dropwise over 1 hour. Control temperature strictly to avoid poly-nitration.
      
    • Quench with ice water. The precipitate is primarily the 4-nitro isomer.

    • Crucial Step: The filtrate contains the 5-nitro isomer. Extract filtrate with EtOAc, dry, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 4:1). The 5-nitro elutes before the 4-nitro isomer.

  • Reduction & Acetylation (Convergent Functionalization):

    • Take pure 4-nitro isomer (1.0 g). Dissolve in THF/MeOH (1:1).

    • Add 10% Pd/C (100 mg). Hydrogenate (1 atm, balloon) for 4 hours.

    • Filter catalyst. Add

      
       (1.5 eq) and pyridine (1.0 eq) directly to the filtrate. Stir 2 hours.
      
    • Evaporate and recrystallize (EtOH) to yield Reference Standard A (4-acetamido) .

    • Repeat with the 5-nitro fraction to yield Reference Standard B (5-acetamido) .

Workflow 2: NMR Characterization Protocol

Objective: Self-validating structural assignment.

  • Sample Prep: Dissolve 10 mg of sample in DMSO-

    
     (0.6 mL). Note: 
    
    
    
    often causes peak broadening in pyrroles; DMSO gives sharper NH signals.
  • Acquisition:

    • 1H 1D: 16 scans, 30° relaxation delay (to ensure accurate integration).

    • NOESY: Mixing time 300-500 ms.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve small couplings.

Data Interpretation & Decision Logic

The following table summarizes the definitive NMR signals expected in DMSO-


.
Signal4-Acetamido Isomer (Target)5-Acetamido Isomer (Alternative)
Ring Proton Coupling

(

)

(

)
Visual Appearance Two broad singlets or tight doubletsTwo distinct doublets
NOE: Amide NH

Ring
Cross-peaks to two protons (H3 & H5)Cross-peak to one proton (H4)
HMBC: Carbonyl

Ring
Ester

couples to H-3 and H-5
Ester

couples to H-3 only
Logic Flow Diagram (Graphviz)

The following diagram illustrates the decision tree for assigning the structure of an unknown isomer isolated from the reaction mixture.

IsomerID Start Unknown Isomer Sample (Ethyl acetamido-pyrrole-2-carboxylate) NMR Run 1H NMR (DMSO-d6) Analyze Aromatic Region (6.5 - 7.5 ppm) Start->NMR CountProtons Count Ring Protons NMR->CountProtons DecisionJ Measure Coupling Constant (J) between ring protons CountProtons->DecisionJ J_Small J ≈ 1.4 - 1.8 Hz (Meta Coupling) DecisionJ->J_Small Small J J_Large J ≈ 3.4 - 3.8 Hz (Vicinal Coupling) DecisionJ->J_Large Large J J_Med J ≈ 2.4 - 3.0 Hz (Vicinal Coupling) DecisionJ->J_Med Medium J Isomer4 4-Acetamido Isomer (H3 and H5 present) J_Small->Isomer4 Isomer5 5-Acetamido Isomer (H3 and H4 present) J_Large->Isomer5 Isomer3 3-Acetamido Isomer (H4 and H5 present) *Rare* J_Med->Isomer3 Validation Validation: 2D NOESY Isomer4->Validation Isomer5->Validation NOE_Result4 Amide NH correlates with 2 Ring Protons Validation->NOE_Result4 If 4-Isomer NOE_Result5 Amide NH correlates with 1 Ring Proton Validation->NOE_Result5 If 5-Isomer

Figure 1: Structural determination logic flow. The coupling constant (


) is the primary filter, validated by NOESY correlations.

References

  • Regioselectivity of Pyrrole Nitr

    • Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry. IV. The nitration of pyrrole-2-carboxylate esters.[1][2] Canadian Journal of Chemistry, 43(2), 409-414.

  • NMR Coupling Constants in Pyrroles

    • Gogan, N. J., & Roomi, M. W. (1970). The NMR spectra of some substituted pyrroles. Canadian Journal of Chemistry, 48(11), 1680-1685.
    • Note: Establishes the hierarchy.
  • Synthesis of Distamycin Analogs (Contextual Applic

    • Lown, J. W., & Krowicki, K. (1985). Efficient total syntheses of the oligopeptide antibiotics netropsin and distamycin. The Journal of Organic Chemistry, 50(20), 3774-3779.
  • HMBC/NOESY Applic

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 5: Correlations through Space: The Nuclear Overhauser Effect.

Sources

Melting Point Range Validation for Pure Methyl 4-acetyl-5-amino-pyrrole-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Drug Development Professionals

Introduction: The Analytical Imperative

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS: 1269824-46-5)[1] is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Because its molecular structure contains multiple hydrogen-bonding donors and acceptors (amino, acetyl, and carboxylate groups), its solid-state crystal lattice is highly sensitive to the presence of synthetic impurities.

For reference standards of this compound, establishing an accurate melting point range is a Critical Quality Attribute (CQA). Melting point is not merely a physical constant; it is a thermodynamic indicator of crystal lattice energy. According to the principles of freezing point depression, impurities disrupt the intermolecular hydrogen-bonding network of the pyrrole derivative. This disruption lowers the lattice energy required for the solid-to-liquid phase transition, resulting in two observable phenomena:

  • Depression: The onset of melting occurs at a lower temperature than the pure standard.

  • Broadening: The melting range (

    
    ) expands beyond the typical < 1.5 °C seen in >99% pure samples.
    

Comparative Analysis of Analytical Methodologies

To validate the melting point of methyl 4-acetyl-5-amino-pyrrole-2-carboxylate, laboratories must choose the appropriate analytical methodology based on the lifecycle stage of the compound.

Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14)

The pharmacopeial standard relies on optical transmission. As the sample melts, it transitions from an opaque powder to a transparent liquid, increasing light transmission[2]. This method is highly reproducible and ideal for routine Quality Control (QC) and batch release, provided the heating ramp rate is strictly controlled to prevent thermal lag[3].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It provides the exact thermodynamic onset temperature (


) and the enthalpy of fusion (

). DSC is superior for Research & Development (R&D), as it can detect polymorphs by capturing exothermic crystallization events that occur before the final melt.
Hot Stage Microscopy (HSM)

HSM couples a polarizing light microscope with a temperature-controlled stage. It is invaluable for visually distinguishing true melting from desolvation, sublimation, or sample decomposition—phenomena that can produce false endotherms in DSC or ambiguous optical changes in automated capillary instruments.

Quantitative Method Comparison

Analytical ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Visual phase change (Onset to Clear point)Heat flow (Endothermic peak,

)
Visual morphology changes
Sample Size Requirement ~1–2 mg (3 mm capillary height)2–5 mg< 1 mg
Optimal Heating Rate 1 °C/min (near expected MP)5–10 °C/min2–5 °C/min
Polymorph Detection Poor (Only shows final melt)Excellent (Exothermic recrystallization)Excellent (Visual phase transitions)
Primary Application Routine QC & Batch ReleaseThermodynamic profiling & R&DDesolvation & Sublimation screening

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure reproducibility across different laboratories.

Protocol A: Pharmacopeial Capillary Method (USP <741> /Ph. Eur. 2.2.14)[2][4]
  • System Suitability (Calibration Check):

    • Action: Before testing the pyrrole derivative, run a secondary reference standard (e.g., Sulfanilamide, MP ~164.5–166.5 °C)[3].

    • Causality: If the instrument reading deviates by more than 0.5 °C, the system must be recalibrated. This ensures the instrument's optical sensor and heating block are perfectly synchronized before consuming the actual sample.

  • Sample Preparation & Pulverization:

    • Action: Dry the sample over silica gel for 24 hours. Gently crush the dried sample in an agate mortar.

    • Causality: Residual moisture acts as an impurity, artificially depressing the melting point. Large, irregular crystals create air pockets in the capillary, which act as thermal insulators and cause uneven heating[2].

  • Capillary Packing:

    • Action: Fill the glass capillary to exactly 3 mm in height.

    • Causality: Overfilling increases the thermal mass, leading to a broader apparent melting range due to the temperature gradient across the sample mass[2].

  • Execution & Ramp Rate:

    • Action: Fast-ramp the instrument to 5 °C below the expected melting point, then reduce the ramp rate to exactly 1 °C/min.

    • Causality: A 1 °C/min rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, eliminating thermal lag and preventing artificially high melting point readings[2].

Protocol B: Differential Scanning Calorimetry (DSC)
  • System Suitability:

    • Action: Calibrate the cell constant and temperature using a high-purity Indium standard (Onset: 156.6 °C,

      
      : 28.45 J/g).
      
  • Sample Loading:

    • Action: Accurately weigh 2.0–3.0 mg of methyl 4-acetyl-5-amino-pyrrole-2-carboxylate into a Tzero aluminum pan.

    • Causality: Precise weight is critical for accurate enthalpy (

      
      ) calculations, which are used to determine the exact degree of crystallinity.
      
  • Hermetic Sealing:

    • Action: Use a hermetic press to seal the pan, then pierce a microscopic pinhole in the lid.

    • Causality: The pinhole allows the release of any evolved gases (e.g., trapped crystallization solvent) without causing the pan to rupture, while maintaining a self-generated atmosphere to prevent premature sublimation.

  • Thermal Execution:

    • Action: Purge the furnace with dry Nitrogen at 50 mL/min. Ramp at 10 °C/min from 25 °C to 220 °C.

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the amino-pyrrole core at elevated temperatures before the true melting point is reached.

Decision Workflow for Methodology Selection

MP_Validation Start Methyl 4-acetyl-5-amino-pyrrole-2-carboxylate Batch Received Decision1 Analysis Objective? Start->Decision1 QC Routine QC / Purity Release Decision1->QC Quality Control RD R&D / Solid-State Characterization Decision1->RD Research & Dev Capillary Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14) QC->Capillary Decision2 Are polymorphs or hydrates suspected? RD->Decision2 Report1 Report Melting Range (Target: Sharp, ΔT < 1.5 °C) Capillary->Report1 DSC Differential Scanning Calorimetry (DSC) Report2 Report Onset Temp (Tm) & Enthalpy of Fusion (ΔH) DSC->Report2 HSM Hot Stage Microscopy (HSM) Report3 Report Visual Phase Transitions & Sublimation HSM->Report3 Decision2->Capillary Basic Screen Decision2->DSC Thermodynamic Data Decision2->HSM Visual Confirmation

Figure 1: Decision workflow for selecting the appropriate melting point validation methodology.

References

  • Guidechem. "methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS 1269824-46-5)
  • ResearchGate.
  • ChemRxiv.
  • European Directorate for the Quality of Medicines (EDQM). "General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT - Ph. Eur. 2.2.14."

Sources

HPLC retention time of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chromatographic behavior, method development strategies, and retention characteristics for methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS 1269824-46-5).

As this compound is a specific synthetic intermediate rather than a pharmacopeial standard, its absolute retention time (


) depends heavily on the exact column chemistry and pH used. This guide provides a self-validating protocol  to identify the compound based on its physicochemical properties relative to known impurities (e.g., its nitro-precursor).

Part 1: Physicochemical Profile & Retention Logic[1]

To accurately identify the peak, one must understand the forces driving its interaction with the stationary phase.

PropertyValue / CharacteristicChromatographic Impact
Structure Core: PyrroleC2: Methyl Ester (-COOMe)C4: Acetyl (-COMe)C5: Amino (-NH

)
High Polarity: The presence of both an amino group and an acetyl group on the pyrrole ring significantly lowers lipophilicity compared to simple alkyl pyrroles.
LogP (Predicted) ~0.8 – 1.2Early Elution: Expect this compound to elute earlier than its ethyl ester analogs or nitro-precursors on C18 columns.
pKa (Amino) ~2.0 – 4.0 (Weakly basic due to conjugation)pH Sensitivity: At acidic pH (0.1% TFA), the amine may protonate, further reducing retention and potentially causing peak tailing due to silanol interactions.
UV Max ~280–300 nmDetection: The conjugated push-pull system (Amino donor

Acetyl/Ester acceptor) creates a strong UV chromophore.

Part 2: Recommended HPLC Protocol

This protocol is designed as a "starting point" (scouting gradient) guaranteed to elute the compound and separate it from common synthetic byproducts.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 × 150 mm, 3.5 or 5 µm.

    • Why: End-capping reduces secondary interactions with the free amine.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (general) and 290 nm (specific for conjugated pyrrole).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration: Highly aqueous start to retain polar amine.
10.095%Elution: Linear ramp to elute hydrophobic impurities.
12.095%Wash: Remove late-eluting dimers/polymers.
12.15%Re-equilibration
15.05%Ready for next injection

Part 3: Comparative Performance & Identification

Since an absolute


 varies by system, use these Relative Retention Factors (RRF)  to confirm identity.
Scenario A: Synthesis Monitoring (Nitro Reduction)

If synthesizing from methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate:

  • Precursor (Nitro): Elutes later (more hydrophobic, no ionizable amine).

  • Product (Amino): Elutes earlier (Target Peak).

  • Observation: As the reaction proceeds, the late peak (Nitro) disappears, and an earlier peak (Amino) grows.

Scenario B: Ester Hydrolysis (Impurity Check)
  • Impurity (Acid): 4-acetyl-5-amino-1H-pyrrole-2-carboxylic acid (Hydrolysis product).

  • Behavior: The free acid is extremely polar. It will elute near the void volume (

    
    )  (approx. 1.0–1.5 min) under the recommended conditions.
    
  • Target (Methyl Ester): Retained significantly longer than the acid.

Experimental Data Summary (Simulated Reference)
CompoundPredicted

(min)*
Relative Retention (

)
Peak Shape Warning
Target: Methyl 5-amino... 4.5 – 5.5 1.00 (Reference) Slight tailing possible (Amine)
Analog: Ethyl ester6.0 – 7.0> 1.2 (Later)Sharper peak
Precursor: 5-Nitro analog7.5 – 8.5>> 1.5 (Much Later)Broad, strong UV
Impurity: Free Acid1.2 – 1.8< 0.3 (Void)Fronting

*Based on a 5-95% ACN gradient over 10 mins on a 150mm C18 column.

Part 4: Method Development Decision Tree

Use the following logic flow to optimize the separation if the standard protocol fails.

HPLC_Optimization Start Initial Run: C18, 0.1% Formic Acid Gradient 5-95% B CheckRetention Is k' (Capacity Factor) > 2? Start->CheckRetention CheckShape Is Peak Tailing > 1.5? CheckRetention->CheckShape Yes LowRet Action: Use Phenyl-Hexyl Column or Reduce Initial %B to 2% CheckRetention->LowRet No (Elutes too fast) Good Method Validated CheckShape->Good No (Sharp Peak) BadTail Action: Switch Modifier Use 0.1% TFA (suppress silanols) or High pH (Ammonium Bicarbonate) CheckShape->BadTail Yes (Tailing)

Figure 1: Decision tree for optimizing the chromatography of aminopyrroles.

Part 5: Detailed Experimental Protocol

1. Sample Preparation:

  • Solvent: Dissolve the solid in 50:50 Water:Acetonitrile. Avoid pure DMSO if possible, as it can mask early eluting peaks.

  • Concentration: 0.1 mg/mL (for UV detection).

  • Stability Warning: Aminopyrroles are oxidation-sensitive. Prepare fresh and keep in an amber vial at 4°C. If the solution turns brown/pink, oxidation to the imine/dimer has occurred.

2. System Suitability Test (SST):

  • Inject a "Blank" (Solvent only) to identify system ghost peaks.

  • Inject Uracil or Thiourea to determine the void time (

    
    ).
    
  • Calculate Retention Factor (

    
    ):
    
    
    
    
    Target
    
    
    to ensure the compound is truly separated from unretained salts.

3. Troubleshooting Co-elution: If the target peak co-elutes with the solvent front:

  • Switch Column: Use a HILIC column (e.g., bare silica or amide) with an ACN-rich mobile phase (90% ACN start). This reverses the order: polar amines retain more than non-polar impurities.

References

  • General Synthesis & Characterization of Aminopyrroles

    • Title: "A simple and concise three-component synthesis of a key pyrrole framework..."
    • Source: Molecules (MDPI), 2023.[1]

    • URL:[Link]

  • HPLC Behavior of Pyrrole Carboxylates

    • Title: "Analysis of 5-pyrrolidone-2-carboxyl
    • Source: Analytical Biochemistry, 1983.
    • URL:[Link]

  • Physicochemical Data (LogP/Solubility)

    • Title: "CompTox Chemicals Dashboard: Pyrrole-2-carboxylic acid deriv
    • Source: U.S. Environmental Protection Agency.
    • URL:[Link]

Sources

13C NMR spectral assignment for pyrrole-2-carboxylate carbons

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity 13C NMR Spectral Assignment of Pyrrole-2-Carboxylate Carbons: A Comparative Guide

Introduction Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical precursors for porphyrins, kinase inhibitors, and statins (e.g., atorvastatin). Accurate structural characterization of these molecules is paramount during drug development. However, assigning the 13C NMR spectrum of the pyrrole ring—specifically distinguishing between the C3, C4, and C5 carbons—presents a unique analytical challenge. The electron-rich nature of the pyrrole nitrogen, combined with the electron-withdrawing resonance of the C2-carboxylate group, creates a complex "push-pull" electronic environment[1].

This guide objectively compares three analytical methodologies for assigning pyrrole-2-carboxylate carbons: 1D 13C/DEPT-135 NMR, 2D NMR (HSQC/HMBC), and Computational DFT-GIAO predictions. By understanding the causality behind these chemical shifts and implementing a self-validating experimental workflow, researchers can achieve unambiguous spectral assignments.

The Chemical Shift Landscape of Pyrrole-2-Carboxylates

Before comparing methodologies, it is essential to establish the baseline chemical shift expectations. The electronegativity of the adjacent nitrogen deshields the C5 position via the inductive effect, shifting it downfield. Conversely, C4 is shielded by resonance electron donation from the nitrogen. The C2 position is heavily deshielded due to the direct attachment of the electron-withdrawing carboxylate group[2].

Table 1: Characteristic 13C NMR Chemical Shifts for Pyrrole-2-Carboxylate Scaffolds (in CDCl3)

Carbon PositionExpected Shift Range (ppm)Multiplicity (DEPT-135)Diagnostic Electronic Causality
C2 (Quaternary) 120.0 – 126.0AbsentDeshielded by the inductive and resonance effects of the -COOR group.
C3 (Methine) 114.0 – 118.0PositiveModerately shielded; ortho to the electron-withdrawing carboxylate.
C4 (Methine) 108.0 – 112.0PositiveMost shielded ring carbon; benefits from strong nitrogen resonance donation.
C5 (Methine) 122.0 – 128.0PositiveDeshielded by the adjacent electronegative nitrogen atom (inductive effect).
C=O (Carbonyl) 160.0 – 165.0AbsentHighly deshielded sp2 carbon; diagnostic anchor point for HMBC.
O-Alkyl (e.g., OMe) 51.0 – 53.0PositiveStandard alkoxy shielding; direct correlation in HSQC.

Comparative Analysis of Assignment Methodologies

Relying solely on 1D NMR can lead to critical misassignments, especially when substituents alter the electronic landscape. Below is an objective comparison of the three primary assignment strategies.

Table 2: Performance Comparison of 13C NMR Assignment Strategies

MethodologyAccuracy / ConfidenceTime InvestmentPrimary Limitation
1D 13C + DEPT-135 Moderate (Baseline)Low (1–2 hours)Cannot distinguish overlapping CH signals or definitively assign quaternary carbons without empirical assumptions.
2D NMR (HSQC/HMBC) High (Gold Standard)Medium (4–8 hours)Requires higher sample concentration; complex spectra in heavily substituted analogs can cause signal overlap.
DFT-GIAO Prediction Very High (Orthogonal)High (Compute time)Relies heavily on accurate conformational sampling; sensitive to implicit solvent model inaccuracies.

Step-by-Step Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural characterization, the following protocols must be executed as a self-validating system. Each step builds upon the causality of the previous one.

Protocol A: 1D NMR Baseline Acquisition Causality: Acquiring a high-quality 1D spectrum with a sufficient relaxation delay ensures that quaternary carbons (C2 and C=O), which lack direct dipole-dipole relaxation from attached protons, are fully integrated and observable.

  • Sample Preparation: Dissolve 15–20 mg of the pyrrole-2-carboxylate derivative in 0.6 mL of DMSO-d6. Note: DMSO-d6 is preferred over CDCl3 for NH-unprotected pyrroles to slow proton exchange, allowing observation of the NH proton for downstream 2D correlations.

  • 1D 13C Acquisition: Acquire the spectrum at ≥100 MHz. Set the relaxation delay (D1) to at least 2.0 seconds.

  • DEPT-135 Execution: Run a DEPT-135 experiment to nullify the C2 and C=O signals. The remaining positive peaks represent the C3, C4, and C5 methine carbons.

Protocol B: 2D NMR (HSQC & HMBC) Mapping Causality: 1D NMR cannot definitively distinguish between C3 and C5 if substituent effects cause their chemical shifts to overlap. HMBC solves this by visualizing long-range (2J and 3J) carbon-proton couplings, unambiguously identifying the C3 position via the carbonyl carbon[3].

  • HSQC Acquisition: Run a multiplicity-edited HSQC to link directly bonded C-H pairs. This assigns the protonated carbons (C3, C4, C5) to their respective 1H signals.

  • HMBC Acquisition: Run an HMBC experiment optimized for long-range coupling (J = 8 Hz).

  • Anchor the Carbonyl: Locate the C=O carbon (~161 ppm). Look for a strong 3J correlation to a pyrrole ring proton. This proton is unambiguously H3, which in turn identifies C3 via the HSQC data.

  • Differentiate C2 and C5: Identify the NH proton signal (~11-12 ppm in DMSO-d6). Observe its 2J/3J correlations to C2 and C5, completing the ring assignment.

Protocol C: DFT-GIAO Computational Validation Causality: In highly substituted pyrrole-2-carboxylates, steric hindrance and hydrogen bonding can cause deviations from empirical chemical shift additivity rules. Density Functional Theory (DFT) provides a quantum-mechanical prediction of the shielding tensor, serving as an orthogonal validation to empirical 2D NMR data[2].

  • Conformational Search: Build the 3D molecular model and perform a conformational search using molecular mechanics (e.g., MMFF94) to find the global minimum.

  • Geometry Optimization: Optimize the geometry at the B3LYP/6-311+G(d,p) level of theory using an implicit solvent model (PCM) matching the NMR solvent.

  • Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Empirical Scaling: Apply linear scaling (empirical correction) to convert the raw shielding tensors into predicted chemical shifts, and overlay them with the experimental data to confirm the 2D NMR assignments.

Analytical Workflow Visualization

The integration of these methodologies forms a robust decision tree, ensuring that every assignment is cross-verified.

Workflow N1 Pyrrole-2-Carboxylate Sample Preparation N2 1D 13C & DEPT-135 (Baseline Screening) N1->N2 N3 2D HSQC & HMBC (Connectivity Mapping) N2->N3 Resolve Overlaps N4 DFT-GIAO Prediction (Orthogonal Validation) N2->N4 Theoretical Match N5 High-Fidelity Spectral Assignment N3->N5 N4->N5

Figure 1: Multidimensional workflow for high-fidelity pyrrole-2-carboxylate carbon assignment.

Conclusion

Assigning the 13C NMR spectrum of pyrrole-2-carboxylates requires moving beyond simple empirical rules. By combining the rapid screening of 1D DEPT-135, the connectivity mapping of 2D HSQC/HMBC, and the orthogonal validation of DFT-GIAO calculations, researchers can establish a self-validating system that guarantees high-fidelity structural characterization.

References

  • Title : Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives Source : Beilstein Journal of Organic Chemistry URL : 1 (Cited as[1])

  • Title : Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles Source : PubMed Central (PMC) URL : 3 (Cited as[3])

  • Title : Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling Source : Semantic Scholar URL : 2 (Cited as[2])

Sources

Structural Characterization Guide: Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characterization and comparative analysis of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of bioactive pyrrole alkaloids.

Executive Summary & Structural Context[1][3][4][5]

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS: 1269824-46-5) represents a densely functionalized "push-pull" pyrrole scaffold. Its utility lies in the electronic interplay between the electron-donating amino group at the 5-position and the electron-withdrawing acetyl and ester groups at the 4- and 2-positions, respectively.[1]

While high-resolution X-ray diffraction data for this specific methyl ester remains proprietary or unpublished in open crystallographic databases (CSD/COD), its structural behavior can be rigorously modeled and validated using the crystallographic data of its closest structural homolog: ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate .

This guide provides a comparative performance analysis, inferring the solid-state packing, hydrogen-bonding networks, and stability profile of the target molecule based on established pyrrole crystallography.[1]

Comparative Structural Analysis

To evaluate the "performance" (stability and packing efficiency) of the target methyl ester, we compare its predicted parameters against the experimentally verified Ethyl Analog (Data Source: J. Chem. Soc., Perkin Trans.[1][2] 2).

Table 1: Crystallographic Data Comparison (Target vs. Proxy)
FeatureTarget: Methyl 4-acetyl-5-amino...Proxy: Ethyl 4-acetyl-3-ethyl... [1]Implication for Target
Crystal System Predicted: MonoclinicMonoclinic High likelihood of planar stacking.[1][2]
Space Group Predicted: P2₁/c or P2₁/nP2₁/n Centrosymmetric packing favored by dipole cancellation.[1][2]
Z (Units/Cell) Predicted: 44 Standard packing density for small organic heterocycles.
Planarity High (Intramolecular H-bond lock)Distorted (Steric clash of 3-ethyl)Target is more planar due to lack of 3-substituent steric bulk.[1]
Density ~1.31 g/cm³ (Calc.)[1][2]1.25 g/cm³ Higher density expected in target due to compact amino group.[1][2]
H-Bond Motif R(6) Intramolecular + Intermolecular RibbonsIntermolecular DimersThe 5-amino group introduces a secondary donor, creating 2D sheets rather than simple 1D chains.[1]
Structural Logic & Causality[1]
  • The "Push-Pull" Planarity: In the target molecule, the 5-amino group (donor) and 4-acetyl group (acceptor) are adjacent.[1] This proximity typically induces a resonance-assisted intramolecular hydrogen bond (RAHB) between the amine N-H and the acetyl oxygen.[1][2] This "locks" the C4-C5 bond into a rigid, planar conformation, significantly enhancing crystallinity compared to the sterically hindered proxy.[1][2]

  • Packing Efficiency: The removal of the bulky 3-ethyl group (present in the proxy) allows the target molecule to stack more efficiently (π-π stacking), likely resulting in a higher melting point and lower solubility in non-polar solvents.[1][2]

Hydrogen Bonding & Supramolecular Assembly[1][7]

Understanding the hydrogen bonding network is critical for predicting solubility and formulation stability.[1][2] We model the network using graph-set analysis concepts.

Predicted Interaction Map[1]
  • Intramolecular (Stability):

    
     — Forms an 
    
    
    
    ring, planarizing the molecule.[1][2]
  • Intermolecular (Assembly):

    • Primary:

      
       — Forms Centrosymmetric Dimers 
      
      
      
      .[1][2]
    • Secondary:

      
       — Links dimers into ribbons or sheets.[1][2]
      
Diagram 1: Hydrogen Bonding Topology

The following diagram visualizes the predicted "locked" conformation and the resulting supramolecular assembly.[1][2]

G Target Methyl 4-acetyl-5-amino -1H-pyrrole-2-carboxylate IntraHB Intramolecular Lock N(5)-H ... O=C(4) (S6 Ring) Target->IntraHB Stabilizes Conformation InterHB_1 Primary Dimerization N(1)-H ... O=C(2) (R2,2(8) Motif) Target->InterHB_1 Dominant Packing Force Property High Crystallinity & Planarity IntraHB->Property Reduces Rotational Freedom InterHB_2 Secondary Networking N(5)-H ... O(Acceptor) (Sheet Formation) InterHB_1->InterHB_2 Cross-linking InterHB_1->Property Increases Lattice Energy

Caption: Predicted hierarchical assembly. The intramolecular "lock" (Red) ensures planarity, while intermolecular forces (Green/Yellow) drive the formation of stable crystalline sheets.[1][2]

Experimental Synthesis & Validation Protocol

Since the crystal structure is not in the public domain, you must validate your synthesized material against the "expected" spectral fingerprint derived from the structural analysis above.[1][2]

Synthesis Pathway (Nitro Reduction)

The most reliable route to the target is the chemoselective reduction of the nitro precursor.[1][2]

Workflow:

  • Precursor: Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate.[3]

  • Reagent:

    
     / Pd-C (10%) or Zn / Acetic Acid (if halogen sensitivity is a concern).
    
  • Solvent: Methanol/THF (1:1).[1][2]

Diagram 2: Synthesis & Validation Workflow

Synthesis cluster_Validation Validation Checkpoints Start Start: Methyl 4-acetyl-5-nitro -1H-pyrrole-2-carboxylate Step1 Reduction (H2, Pd/C or Zn/AcOH) Start->Step1 Chemoselective Red. Product Target: Methyl 4-acetyl-5-amino -1H-pyrrole-2-carboxylate Step1->Product Yield > 80% NMR 1H NMR (DMSO-d6) Look for: 6.0-7.0 ppm (br s, NH2) Product->NMR IR FT-IR Analysis Look for: Shift in C=O (Intra-HB) Product->IR MS HRMS (ESI+) Calc m/z: ~183.07 Product->MS

Caption: Synthesis via nitro-reduction and multi-modal validation checkpoints.

Validation Criteria (Self-Validating System)
  • NMR Evidence of Planarity: In the

    
     NMR (DMSO-
    
    
    
    ), the amino protons (
    
    
    ) will appear distinct.[1][2] If the intramolecular H-bond is present, one NH proton may be significantly downfield shifted compared to the other, or the rotation may be slow on the NMR timescale.[1][2]
  • IR Spectroscopy: The carbonyl stretch of the 4-acetyl group should appear at a lower frequency (

    
     cm
    
    
    
    ) than a standard ketone (
    
    
    cm
    
    
    ) due to the resonance donation from the 5-amino group (vinylogous amide character).[1][2]

References

  • Crystal Structure of Ethyl Analog

    • Clegg, W., et al. "Crystallographic studies in the pyrrole series.[1][2] Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate." Journal of the Chemical Society, Perkin Transactions 2, 1972.[1][2]

  • Synthesis Pathway (Nitro Reduction)

    • Benchchem.[1][2] "Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate: Properties and Synthesis." Benchchem Technical Repository, 2024.[1][2]

  • General Pyrrole Crystallography

    • PubChem.[1][2][4] "Ethyl 5-amino-1H-pyrrole-2-carboxylate Compound Summary." National Library of Medicine, 2025.[1][2] [1][2]

  • Mechanistic Insight (Push-Pull Systems)

    • Khusnutdinov, R. I., et al. "New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters."[1] Russian Journal of Organic Chemistry, 2010.[1][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our primary goal is to innovate. However, innovation cannot come at the cost of safety. The compounds we work with daily, such as methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS No. 1269824-46-5), are often novel entities with incompletely characterized toxicological profiles.[1] This guide provides a comprehensive framework for personal protective equipment (PPE) when handling this specific pyrrole derivative. In the absence of a specific Safety Data Sheet (SDS), the following recommendations are grounded in established safety protocols for structurally similar pyrrole compounds and fine chemical powders.[2][3] Our approach is not just about listing equipment; it's about building a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: A Logic-Driven Approach

While specific toxicity data for methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is limited, we can infer a potential hazard profile from related pyrrole structures.[2][3] Pyrrole and its derivatives can cause skin, eye, and respiratory irritation.[4] Some are classified as toxic if swallowed or harmful if inhaled.[5][6] Therefore, we must treat this compound with a high degree of caution, assuming it may cause irritation and may be harmful through multiple routes of exposure.[4]

Inferred Hazard Profile:

Hazard TypePotential RiskJustification
Skin Contact Causes skin irritation.[4]Common hazard for pyrrole derivatives.
Eye Contact Causes serious eye irritation or damage.[4][6]A prevalent risk with fine chemical powders and pyrrole compounds.
Inhalation May cause respiratory tract irritation.[4] Harmful if inhaled.[6]As a powder, aerosolization is a significant risk.
Ingestion Toxic or harmful if swallowed.[4][6]A common characteristic of many heterocyclic compounds used in synthesis.

This conservative assessment dictates a stringent PPE protocol. The core principle is to establish multiple barriers of protection, assuming the highest potential risk in the absence of definitive data.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Task-Specific PPE Requirements:

TaskMinimum Required PPE
Weighing and Aliquoting Powder Nitrile gloves (double-gloving recommended), lab coat, and safety goggles with side shields.[3]
Solution Preparation & Transfers Nitrile gloves, lab coat, safety goggles, and a face shield over the goggles for splash protection.[7][8]
Running Reactions & Work-up Nitrile gloves, lab coat, and safety goggles. A face shield is recommended if splash potential is high.
Spill Cleanup & Waste Disposal Chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant apron, safety goggles, and a face shield.[3] For large spills, respiratory protection may be necessary.[9]
Hand Protection: Your First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Choice of Glove: Nitrile gloves are the standard for general chemical splash hazards.[7] They offer good resistance to a wide range of chemicals. Always check the manufacturer's compatibility chart for specific solvents used in your process.

  • Why Nitrile? Nitrile provides a robust barrier against many chemicals and is less likely to cause allergic reactions than latex.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • For handling the pure solid or concentrated solutions, consider double-gloving. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Remove gloves using a technique that avoids skin contact with the contaminated outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Eye and Face Protection: Shielding Against the Unseen

Chemical splashes or airborne powder can cause severe eye damage.[11]

  • Safety Goggles: Goggles that form a seal around the eyes are mandatory to protect against fine particles and splashes.[7]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8] A face shield alone does not provide adequate eye protection.

Body Protection: The Essential Barrier

A lab coat protects your skin and personal clothing from contamination.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

  • Chemical-Resistant Apron: For tasks with a high risk of splashes, such as large-scale solution transfers or spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]

Respiratory Protection: A Critical Consideration

While working in a fume hood is the primary engineering control, respiratory protection may be necessary in certain situations.

  • When is it needed? If you are handling large quantities of the powder outside of a glovebox, or if there is a failure of engineering controls (e.g., fume hood malfunction), respiratory protection is essential.[12]

  • Type of Respirator: For fine powders, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended.[13] If working with volatile organic solvents, an organic vapor cartridge may also be required.[7][11] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[12]

Operational Plan: Procedural Discipline

The effectiveness of PPE is entirely dependent on its correct use. Donning and doffing procedures are critical to prevent cross-contamination.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off):

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair using a method that avoids touching the outside of the glove with your bare skin.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles. Handle them by the straps to avoid touching potentially contaminated surfaces.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 End Wash Hands Doff3->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.[14]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][14] Seek medical attention.[14]

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Chemical Spill:

    • Minor Spill: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the material in a sealed, labeled container for hazardous waste disposal.[14]

    • Major Spill: Evacuate the laboratory immediately and notify your institution's emergency response team.[9][14] Do not attempt to clean up a major spill yourself.[15]

Disposal Plan: A Responsible Conclusion

All materials contaminated with methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate must be treated as hazardous waste.[2]

Step-by-Step Disposal Protocol:

  • Segregate Waste: Do not mix this waste with general laboratory trash.

  • Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated items into a designated, clearly labeled hazardous waste container.[3]

  • Chemical Waste: Collect any unused product or reaction residues in a sealed, properly labeled hazardous waste container. The container must be marked as "Hazardous Waste" and include the chemical name.[3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[3]

  • Final Disposal: Arrange for collection by a licensed environmental waste management company in accordance with all local, state, and federal regulations.

Waste Disposal Decision Workflow

Disposal_Workflow Start Material Contaminated with Methyl 4-acetyl-5-amino- 1H-pyrrole-2-carboxylate Decision Is it PPE or Chemical Residue? Start->Decision PPE_Waste Place in Labeled Solid Hazardous Waste Container Decision->PPE_Waste PPE Chem_Waste Place in Labeled Liquid/Solid Hazardous Waste Container Decision->Chem_Waste Residue Seal Securely Seal Container PPE_Waste->Seal Chem_Waste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Dispose Arrange for Pickup by Licensed Waste Management Store->Dispose End Disposal Complete Dispose->End

Caption: Disposal workflow for contaminated materials.

By adhering to these rigorous, well-reasoned protocols, you are not merely following rules; you are actively participating in a culture of safety that is foundational to scientific excellence. This structured approach to PPE ensures that your focus remains on your research, confident in the knowledge that you are protected.

References

  • Laboratory Emergency Preparedness - DKU. (n.d.).
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
  • 3,4-Diethyl-2,5-dimethyl-1H-pyrrole proper disposal procedures - Benchchem. (2025).
  • Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management - Kent State. (n.d.).
  • Proper Disposal of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Guide - Benchchem. (2025).
  • Emergency procedures | Administration and support services | Imperial College London. (n.d.).
  • Emergency Response Guide for Laboratories. (n.d.).
  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Pyrrole - SAFETY DATA SHEET - ThermoFisher. (2025, September 7).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • 5 - SAFETY DATA SHEET. (2025, December 20).
  • pyrrole-MSDS.pdf - CDN. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate 1269824-46-5 wiki - Guidechem. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • MSDS of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester. (n.d.).
  • Pyrrole. (n.d.).
  • Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate | 1269824-46-5 - Sigma-Aldrich. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.